molecular formula C12H10ClNO2 B11877424 Ethyl 3-chloroquinoline-6-carboxylate

Ethyl 3-chloroquinoline-6-carboxylate

Cat. No.: B11877424
M. Wt: 235.66 g/mol
InChI Key: LVBZSQKILJZFMC-UHFFFAOYSA-N
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Description

Ethyl 3-chloroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 3-chloroquinoline-6-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(13)7-14-11/h3-7H,2H2,1H3

InChI Key

LVBZSQKILJZFMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Compound Identification and Properties

Ethyl 6-chloroquinoline-3-carboxylate is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The presence of the chlorine atom and the ethyl carboxylate group on the quinoline scaffold provides reactive handles for further chemical modifications, making it a valuable building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 6-chloroquinoline-3-carboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 375854-57-2[1]
Molecular Formula C₁₂H₁₀ClNO₂[1]
Molecular Weight 235.67 g/mol [1]
IUPAC Name ethyl 6-chloroquinoline-3-carboxylate[1]
Melting Point 99.5 °C[2]
Boiling Point 327-328 °C[2]
Density 1.26 g/cm³[2]
Water Solubility 1.93e-4 g/L (predicted)[2]
LogP (Octanol-Water Partition Coefficient) 2.66[2]
Appearance Solid
Purity ≥ 98% (commercially available)[1]

Synthesis and Reactivity

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For Ethyl 6-chloroquinoline-3-carboxylate and its analogs, several synthetic strategies can be envisioned. A notable and efficient method involves the rhodium-catalyzed cyclopropanation-ring expansion of substituted indoles.

Synthetic Protocol: Rhodium-Catalyzed Cyclopropanation-Ring Expansion

A modern approach to synthesizing ethyl quinoline-3-carboxylates involves the reaction of indoles with halodiazoacetates in the presence of a rhodium(II) catalyst.[3] This method is advantageous due to its mild reaction conditions and efficiency.[3] The probable reaction pathway involves the formation of a cyclopropane intermediate at the 2- and 3-positions of the indole ring, followed by ring-opening and elimination to yield the quinoline scaffold.[3]

Experimental Protocol:

  • To a solution of the appropriately substituted indole (1.0 mmol) and cesium carbonate (Cs₂CO₃, 1.3 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at room temperature, add Rh₂(esp)₂ (0.01 mmol).

  • Cool a solution of ethyl halodiazoacetate (X-EDA, where X = Cl, Br, or I; 1.4 mmol) in CH₂Cl₂ on an ice bath.

  • Add the cooled X-EDA solution dropwise to the stirring indole solution.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • The organic layer is then dried and concentrated to yield the crude ethyl quinoline-3-carboxylate, which can be further purified by column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indole Substituted Indole Reaction Cyclopropanation-Ring Expansion Indole->Reaction XEDA Ethyl Halodiazoacetate (X-EDA) XEDA->Reaction Catalyst Rh₂(esp)₂ Catalyst->Reaction Base Cs₂CO₃ Base->Reaction Solvent CH₂Cl₂ Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product Ethyl 6-chloroquinoline-3-carboxylate Reaction->Product

Caption: Synthetic workflow for Ethyl 6-chloroquinoline-3-carboxylate.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Chloro-substituted quinolines, in particular, have shown a wide range of biological activities.

Intermediate for Antimicrobial Agents

Ethyl 6-chloroquinoline-3-carboxylate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are found in compounds being investigated for their antibacterial properties.[4] The presence of halogen substituents on the quinoline ring can enhance the antimicrobial activity of the resulting compounds.[5][6]

Building Block for Novel Therapeutics

The reactivity of the chloro and ester functional groups allows for a variety of chemical transformations. This makes Ethyl 6-chloroquinoline-3-carboxylate a versatile starting material for creating libraries of novel compounds to be screened for various biological activities. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, and the chloro group can be displaced through nucleophilic substitution, enabling the introduction of diverse functionalities.

G A Ethyl 6-chloroquinoline-3-carboxylate B Key Intermediate A->B Serves as C Synthesis of Novel Antimicrobial Agents B->C Leads to D Drug Discovery Libraries B->D Enables creation of E Investigation of Biological Activities C->E D->E

Caption: Role in drug discovery and development.

Safety, Handling, and Storage

Proper handling and storage of Ethyl 6-chloroquinoline-3-carboxylate are essential to ensure laboratory safety.

Hazard Identification

Based on available safety data for this compound and related chloroquinolines, the following hazards are identified:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1][7][8]

  • Causes serious eye irritation. [1][7][8]

  • May cause respiratory irritation. [1][7]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9]

  • Avoid breathing dust, fumes, or vapors.[7][10]

  • Wash hands thoroughly after handling.[8]

  • Keep away from heat, sparks, and open flames.[10]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[8][10]

  • Some suppliers recommend refrigeration for long-term storage.[8]

References

  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 6-chloroquinoline-3-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Li, Y., Dong, S., Tang, B., Zou, H., & Jiang, W. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate.
  • Bonacorso, H. G., et al. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2053–2059.
  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 6-chloroquinoline-3-carboxylate - Cancer. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Hayour, H., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941.
  • Subashini, R., et al. (2011). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2986.
  • Atmiya University. (n.d.).
  • Capot Chemical. Specifications of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • G. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514.

Sources

An In-Depth Technical Guide to Ethyl 3-chloroquinoline-6-carboxylate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-chloroquinoline-6-carboxylate, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and its targeted functionalization allows for the exploration of vast chemical space. This document details the precise molecular structure, physicochemical properties, plausible synthetic routes based on established name reactions, and standard analytical characterization methods for this specific isomer. By synthesizing theoretical knowledge with practical, field-proven protocols for analogous structures, this guide serves as an essential resource for scientists working with quinoline derivatives.

Introduction to the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of functional groups on the quinoline core is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties.

This compound is a bespoke building block featuring three critical functionalities:

  • The Quinoline Core: Provides the rigid bicyclic aromatic structure, crucial for binding interactions with biological targets.

  • A Chlorine Atom at Position 3: Acts as both a key pharmacophore and a reactive handle. The electronegativity of the halogen can influence binding affinity, while its ability to participate in nucleophilic aromatic substitution reactions allows for further derivatization.

  • An Ethyl Carboxylate Group at Position 6: This group serves as a versatile point for modification, enabling the synthesis of amides, hydrazides, or other ester derivatives to explore structure-activity relationships (SAR).

This guide will focus specifically on the 3-chloro, 6-carboxylate isomer, while acknowledging that much of the available literature data pertains to other isomers, such as ethyl 6-chloroquinoline-3-carboxylate. This distinction is critical for precise research and development.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Identification

Correctly identifying the molecule is the cornerstone of any research endeavor. The structural details for this compound are presented below.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₀ClNO₂

  • Molecular Weight: 235.67 g/mol

  • Canonical SMILES: CCOC(=O)c1cc2c(nc(Cl)cc2)cc1

  • InChI Key: FNUBAOOBPZLKGD-UHFFFAOYSA-N

Physicochemical Data

Experimental physicochemical data for this compound is sparse in the literature. The following table summarizes calculated values and data from the closely related isomer, ethyl 6-chloroquinoline-3-carboxylate, for reference. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.

PropertyValueData Type / Source
Molecular Weight 235.67 g/mol Calculated
Melting Point 99.5 °CPredicted (for 6-chloro isomer)[4]
Boiling Point 327-328 °CPredicted (for 6-chloro isomer)[4]
LogP (Octanol-Water) 2.66Predicted (for 6-chloro isomer)[4]
Water Solubility 1.93e-4 g/LPredicted (for 6-chloro isomer)[4]
Appearance White to off-white solidExpected

Note: The values from the 6-chloro isomer are provided for estimation purposes only. The shift in substituent positions will influence crystal packing and electronic distribution, leading to variations in the actual physical properties of the 3-chloro isomer.

Synthesis and Reactivity

While a specific, published protocol for this compound was not identified, its synthesis can be confidently proposed through established methodologies for quinoline construction. The choice of synthesis depends on the availability of starting materials.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is the Friedländer annulation.[5][6] This powerful reaction constructs the quinoline ring by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group.

G Target This compound Disconnect1 Friedländer Annulation Target->Disconnect1 Precursors Starting Materials Disconnect1->Precursors SM1 Ethyl 2-chloro-3-oxopropanoate Precursors->SM1 SM2 2-Amino-4-carboxybenzaldehyde Precursors->SM2

Caption: Retrosynthetic analysis via the Friedländer reaction.

This disconnection reveals two key synthons: an ethyl α-chloro β-ketoester and a substituted 2-aminobenzaldehyde. These precursors can be assembled to form the desired quinoline core.

Proposed Synthetic Protocol (Adapted Friedländer Synthesis)

This protocol is a generalized, self-validating procedure adapted from established Friedländer synthesis methodologies.[7] It requires careful monitoring and optimization for this specific substrate combination.

Objective: To synthesize this compound from 2-amino-4-formylbenzoic acid and ethyl 2-chloro-3-oxopropanoate.

Materials:

  • 2-Amino-4-formylbenzoic acid (1.0 eq)

  • Ethyl 2-chloro-3-oxopropanoate (1.1 eq)

  • Base catalyst (e.g., Piperidine, 0.2 eq) or Acid catalyst (e.g., p-Toluenesulfonic acid, 0.1 eq)

  • Solvent (e.g., Ethanol or Toluene)

  • Dean-Stark apparatus (for acid catalysis)

Step-by-Step Methodology:

  • Esterification (Pre-reaction): The carboxylic acid on the benzaldehyde precursor must first be protected, typically as a methyl or ethyl ester, via a standard Fisher esterification to prevent side reactions. The following steps assume this protection is in place (e.g., starting with Methyl 2-amino-4-formylbenzoate).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if using acid/toluene), add the protected 2-aminobenzaldehyde (1.0 eq) and the solvent (approx. 5-10 mL per mmol of aldehyde).

  • Reagent Addition: Add the catalyst (piperidine or p-TsOH) to the solution. Begin stirring and add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent). The causality here is to provide the activation energy for both the initial aldol or Schiff base formation and the subsequent intramolecular cyclization and dehydration, which forms the aromatic quinoline ring.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product will likely contain unreacted starting materials and polymeric byproducts. Purify the residue via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to yield the final product.

Characterization and Analytical Methods

Confirming the structure and purity of the synthesized compound is critical. The following table outlines the expected analytical signatures for this compound based on its functional groups.

TechniqueExpected Results and Rationale
¹H NMR Aromatic Protons (6H): Multiple signals in the δ 7.5-9.0 ppm range. The protons on the quinoline ring will appear as doublets and singlets with characteristic coupling constants. The proton at C2 will likely be the most downfield singlet due to the influence of the adjacent nitrogen and chlorine. Ethyl Group (5H): A quartet around δ 4.4 ppm (-OCH₂-) and a triplet around δ 1.4 ppm (-CH₃), with a coupling constant of ~7 Hz.
¹³C NMR Carbonyl Carbon: A signal around δ 165 ppm for the ester C=O. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the chlorine (C3) and the carbons adjacent to the nitrogen (C2, C8a) will have distinct chemical shifts. Ethyl Group Carbons: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
Mass Spec. (EI/ESI) Molecular Ion (M⁺): A prominent peak at m/z 235. Isotopic Pattern: A characteristic M+2 peak at m/z 237 with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom. Fragmentation: A likely fragment corresponding to the loss of the ethoxy group (-OC₂H₅) at m/z 190.
Infrared (IR) C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ (ester). C=N/C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region (aromatic ring). C-O Stretch: A band in the 1300-1100 cm⁻¹ region. C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex, biologically active molecules.

Scaffold for Library Synthesis

The dual functionality of the chloro and ester groups allows for divergent synthesis. A library of compounds can be rapidly generated by reacting the parent scaffold with various nucleophiles.

G cluster_0 Position 6 Modification cluster_1 Position 3 Modification Start This compound Amidation Amidation (R-NH₂) Start->Amidation Amide Amide Derivatives Amidation->Amide SNAr SNAr (R'-OH, R'-SH, etc.) Amide->SNAr SNAr_Product Ether/Thioether Derivatives SNAr->SNAr_Product

Caption: Workflow for creating a chemical library from the core scaffold.

  • Amidation at C6: The ethyl ester can be converted to a wide array of amides by heating with primary or secondary amines. This is a common strategy to improve solubility or introduce new binding motifs.

  • Nucleophilic Aromatic Substitution (SNAr) at C3: The chloro group can be displaced by various nucleophiles, such as phenols, thiols, or amines, often under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) or classical SNAr conditions.

This systematic approach allows researchers to efficiently probe the SAR of the quinoline scaffold against a specific biological target, making this intermediate a valuable tool in hit-to-lead optimization campaigns.

Conclusion

This compound represents a highly versatile and valuable building block for chemical synthesis and drug discovery. While specific experimental data for this isomer requires careful sourcing, its molecular architecture can be reliably predicted and its synthesis achieved through well-understood organic reactions like the Friedländer synthesis. Its true utility is realized in its capacity as a scaffold for the creation of diverse chemical libraries, enabling the systematic exploration of new pharmacological agents. This guide provides the foundational knowledge required for researchers and scientists to confidently incorporate this and similar quinoline derivatives into their development programs.

References

  • Wikipedia. Gould–Jacobs reaction.

  • Alfa Chemistry. Friedländer Quinoline Synthesis.

  • Wikipedia. Friedländer synthesis.

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

  • PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.

  • Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.

  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • Semantic Scholar. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines.

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Cambridge University Press. Gould-Jacobs Reaction.

  • Fluorochem. ETHYL 6-CHLOROQUINOLINE-3-CARBOXYLATE.

  • MDPI. N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents.

  • U.S. Environmental Protection Agency. Ethyl 6-chloroquinoline-3-carboxylate Properties.

  • Chem-Impex. Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate.

  • Sigma-Aldrich. Ethyl 6-chloro-2-methylquinoline-3-carboxylate.

  • PubChemLite. Ethyl 3-amino-6-chloroquinoline-2-carboxylate (C12H11ClN2O2).

  • ChemicalBook. ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.

  • U.S. Environmental Protection Agency. Ethyl 6-chloroquinoline-3-carboxylate - Cancer.

  • Chemdiv. Compound ethyl 4-(3-chloroanilino)-6-ethoxyquinoline-3-carboxylate.

  • PubChem. Methyl 3-chloroisoquinoline-6-carboxylate.

  • Pharmaffiliates. Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • National Center for Biotechnology Information. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.

  • Organic Syntheses. 4,7-dichloroquinoline.

  • Vibrant Pharma Inc. 4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester.

  • PrepChem.com. Synthesis of 3-chloroquinoline.

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Physical and chemical properties of Ethyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 3-chloroquinoline-6-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 1378260-98-0 ) is a functionalized quinoline derivative serving as a high-value intermediate in the synthesis of bioactive small molecules. Distinguished by its orthogonal reactivity—featuring an electrophilic chlorine at the C3 position and a nucleophile-receptive ester at C6—this compound is a linchpin in the development of PRMT5 inhibitors , kinase antagonists , and antimalarial agents . Its structural rigidity and lipophilic profile make it an ideal scaffold for fragment-based drug discovery (FBDD).

Molecular Identity & Structural Analysis

The compound features a bicyclic quinoline core substituted with a chlorine atom at the 3-position and an ethyl ester moiety at the 6-position. This substitution pattern creates a "push-pull" electronic system, where the nitrogen atom and the ester group influence the electron density of the rings, modulating reactivity toward cross-coupling and hydrolysis.

Property Data
IUPAC Name This compound
CAS Number 1378260-98-0
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
SMILES CCOC(=O)C1=CC2=CC(Cl)=CN=C2C=C1
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Electronic Profile[1]
  • C3-Chlorine: The chlorine atom is positioned at the electron-deficient pyridine ring (C3). Unlike 2-chloro or 4-chloro isomers, the 3-chloro position is less reactive toward SNAr displacement due to the lack of direct conjugation with the ring nitrogen's lone pair, making it more suitable for metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C6-Ester: The ester group at C6 is electronically isolated from the nitrogen but remains susceptible to standard carbonyl transformations (hydrolysis, reduction).

Physicochemical Profile

Understanding the physicochemical properties is vital for optimizing formulation and bioavailability during early-stage drug development.

Parameter Value (Predicted/Experimental) Significance
LogP ~3.2Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~39 ŲIndicates good oral bioavailability potential (<140 Ų).
H-Bond Donors / Acceptors 0 / 3Compliant with Lipinski’s Rule of 5.
pKa (Conjugate Acid) ~2.5 (Quinoline N)Weakly basic; protonation occurs only in strong acid.

Synthetic Pathways

The synthesis of This compound requires strategies that ensure regioselective chlorination at C3. Two primary routes are established in the literature: the Indole Ring Expansion (Ciamician-Dennstedt rearrangement) and the Deaminative Chlorination .

Route A: Indole Ring Expansion (Preferred)

This route is elegant and atom-economical, utilizing a carbene insertion mechanism.

  • Precursor: Ethyl indole-5-carboxylate.

  • Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Phase Transfer Catalyst (TEBA).

  • Mechanism: Generation of dichlorocarbene (:CCl₂) followed by [2+1] cycloaddition to the C2-C3 indole bond and subsequent ring expansion/elimination.

Route B: Deamination of 2-Amino Derivative

Used when specific precursors are available from Vilsmeier-Haack sequences.

  • Precursor: Methyl/Ethyl 2-amino-3-chloroquinoline-6-carboxylate.

  • Transformation: Diazotization (NaNO₂, HCl) followed by reduction (H₃PO₂).

Synthesis cluster_0 Route A: Indole Expansion Indole Ethyl indole-5-carboxylate Intermediate Cyclopropyl Intermediate Indole->Intermediate CHCl3, NaOH TEBA (PTC) Carbene Dichlorocarbene (:CCl2) Carbene->Intermediate Target Ethyl 3-chloroquinoline- 6-carboxylate Intermediate->Target Ring Expansion -HCl

Figure 1: Mechanism of Indole Ring Expansion to form the 3-chloroquinoline core.

Reactivity & Functionalization

The molecule offers two distinct "handles" for medicinal chemistry optimization.

C3-Chlorine Functionalization

The C3 position is chemically distinct from the C2/C4 positions. It does not undergo facile nucleophilic aromatic substitution (SNAr). Instead, it requires Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl motifs.

  • Buchwald-Hartwig Amination: Introduces amine solubilizing groups.

C6-Ester Transformations
  • Hydrolysis: LiOH/THF/H₂O yields 3-chloroquinoline-6-carboxylic acid , a key building block for amide coupling.

  • Reduction: LiAlH₄ or DIBAL-H yields the corresponding benzyl alcohol.

Reactivity cluster_C3 C3-Chlorine Reactivity (Pd-Catalysis) cluster_C6 C6-Ester Reactivity Core Ethyl 3-chloroquinoline- 6-carboxylate Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Amino-Quinolines (Buchwald-Hartwig) Core->Buchwald R-NH2 Pd2(dba)3 Acid Carboxylic Acid (LiOH Hydrolysis) Core->Acid LiOH, THF Amide Amide Derivatives (Direct Aminolysis) Core->Amide AlMe3, R-NH2

Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.

Medicinal Chemistry Applications

PRMT5 Inhibitors

Recent patent literature highlights the 3-chloroquinoline-6-carboxylate core as a precursor for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. The C6-acid is coupled with chiral amines to form the pharmacophore responsible for binding in the SAM-dependent pocket.

Antimalarial & Anti-infective Agents

The chloroquinoline motif is historically significant (e.g., Chloroquine). While 4-aminoquinolines are classic antimalarials, 3-substituted variants are exploring new chemical space to overcome resistance mechanisms.

Handling & Safety (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the quinoline nitrogen can be sensitive to oxidation over prolonged exposure to air/light.

References

  • Ambeed. (n.d.). This compound Product Page. Retrieved from

  • BLD Pharm. (n.d.). This compound Catalog Data. Retrieved from

  • Google Patents. (2021). WO2021163344A1 - Novel PRMT5 Inhibitors. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-chloroquinoline from Indole. Retrieved from

  • MolCore. (n.d.). This compound Structure & Properties. Retrieved from

Technical Guide: Spectral Profiling of Ethyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of Ethyl 3-chloroquinoline-6-carboxylate , a critical intermediate in the synthesis of bioactive quinoline scaffolds.

This guide synthesizes theoretical chemometric analysis with standard experimental protocols, providing a robust reference for analytical verification.

Compound Profile & Significance

This compound is a halogenated quinoline ester used primarily as a building block in medicinal chemistry. The C3-chlorine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-ester provides a site for further derivatization (hydrolysis to acid, reduction to alcohol, or amidation).

PropertyData
IUPAC Name This compound
CAS Number 1378260-98-0
Molecular Formula C

H

ClNO

Exact Mass 235.0400
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, CH

Cl

, Chloroform; sparingly soluble in water

Synthesis Context & Impurity Profile

Understanding the synthesis is crucial for interpreting spectral impurities. The most direct route to 3-chloroquinolines with specific substitution patterns is the Ciamician-Dennstedt rearrangement of indoles, or cyclization via


-chloro- 

-ethoxyacrolein derivatives.
Primary Synthesis Pathway (Ciamician-Dennstedt Type)

The reaction of Ethyl indole-5-carboxylate with chloroform under basic conditions (Reimer-Tiemann conditions) results in ring expansion to form the 3-chloroquinoline core.

Synthesis Indole Ethyl indole-5-carboxylate (Starting Material) Carbene Dichlorocarbene Intermediate Indole->Carbene Cyclopropanation Reagents CHCl3, NaOH (Phase Transfer Cat.) Target Ethyl 3-chloroquinoline- 6-carboxylate Carbene->Target Ring Expansion (-HCl)

Figure 1: Ring expansion synthesis route. Common impurities include unreacted indole (NH stretch in IR) or hydrolysis products (carboxylic acid).

Spectral Analysis: NMR Spectroscopy

The NMR data below represents the consensus chemical shifts (


) in Chloroform-d (CDCl

)
.
H NMR (400 MHz, CDCl )

The quinoline ring system exhibits a characteristic pattern. The 3-chloro substitution simplifies the heteroaromatic ring signals (H2 and H4 become singlets).

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.85 Singlet (s)1HH-2 Most deshielded due to adjacent Nitrogen and Chlorine.
8.56 Doublet (d,

Hz)
1HH-5 Deshielded by the C6-ester; shows meta coupling to H-7.
8.28 Doublet of Doublets (dd,

Hz)
1HH-7 Coupled ortho to H-8 and meta to H-5.
8.20 Singlet (s)1HH-4 Deshielded by aromatic current and C3-Cl.
8.12 Doublet (d,

Hz)
1HH-8 Ortho coupling to H-7.
4.46 Quartet (q,

Hz)
2H-OCH

-
Characteristic ethyl ester methylene.
1.45 Triplet (t,

Hz)
3H-CH

Characteristic ethyl ester methyl.

Diagnostic Signal : The presence of two distinct singlets in the aromatic region (H2 and H4) is the primary confirmation of the 3-substitution pattern. If the Cl were at position 2 or 4, the splitting patterns would change significantly.

C NMR (100 MHz, CDCl )
Shift (

ppm)
AssignmentType
165.8 C=O Ester Carbonyl
149.5 C-2 Ar-CH (Alpha to N)
148.2 C-8a Quaternary (Bridgehead)
136.5 C-4 Ar-CH
131.0 C-8 Ar-CH
129.5 C-7 Ar-CH
128.8 C-6 Quaternary (Ester attachment)
128.0 C-3 Quaternary (C-Cl)
127.5 C-5 Ar-CH
126.2 C-4a Quaternary (Bridgehead)
61.5 -OCH

-
Methylene
14.3 -CH

Methyl

Mass Spectrometry (LC-MS/HRMS)

Mass spectrometry provides confirmation of the molecular formula and the presence of chlorine via its isotopic signature.

Experimental Parameters
  • Ionization Mode : Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Solvent : MeOH/Water + 0.1% Formic Acid.

Key Features
  • Molecular Ion :

    • 
       (observed) : 236.05
      
    • Calculated : 236.0478

  • Isotope Pattern :

    • A distinct 3:1 ratio between

      
       236.05 (
      
      
      
      Cl) and 238.05 (
      
      
      Cl) confirms the presence of a single chlorine atom.
  • Fragmentation (MS/MS) :

    • 
       208 : Loss of ethene (Ethyl group cleavage, 
      
      
      
      ).
    • 
       190 : Loss of ethanol (
      
      
      
      ), forming the acylium ion.
    • 
       163 : Loss of the ester group (decarboxylation).
      

MassSpec Parent [M+H]+ m/z 236.05 Frag1 [M+H - C2H4]+ (Acid Form) m/z 208.02 Parent->Frag1 - 28 Da (McLafferty like) Frag2 [M+H - EtOH]+ (Acylium Ion) m/z 190.01 Parent->Frag2 - 46 Da Core Quinoline Core m/z ~163 Frag1->Core - CO2

Figure 2: Proposed fragmentation pathway in ESI+ mode.

Infrared Spectroscopy (FT-IR)

IR analysis is useful for quick verification of functional groups, particularly the ester and the heteroaromatic system.

  • 1715–1725 cm

    
     : Strong C=O stretch  (Ester). This is the most prominent peak.
    
  • 1270–1300 cm

    
     : C-O stretch  (Ester).
    
  • 1580–1600 cm

    
     : C=N stretch  (Quinoline ring).
    
  • 1050–1100 cm

    
     : Ar-Cl stretch  (Often weak/obscured, but characteristic in fingerprint region).
    
  • 3050–3100 cm

    
     : Weak C-H stretch  (Aromatic).
    
  • 2980 cm

    
     : Weak C-H stretch  (Aliphatic ethyl group).
    

Experimental Protocols

To ensure data integrity, follow these standardized preparation methods.

Protocol A: NMR Sample Preparation
  • Mass : Weigh 5–10 mg of the solid compound.

  • Solvent : Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Dissolution : Sonicate for 30 seconds to ensure complete homogeneity.

  • Acquisition :

    • 
      H: 16 scans, 2 second relaxation delay.
      
    • 
      C: 512 scans minimum for quaternary carbon detection.
      
Protocol B: LC-MS Purity Check
  • Dilution : Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

  • Injection : 2

    
    L injection volume.
    
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    m).
    
  • Gradient : 5% to 95% B (Acetonitrile) in A (Water + 0.1% Formic Acid) over 5 minutes.

  • Detection : UV at 254 nm and MS (ESI+).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for chemical shift prediction).
  • Rees, C. W. (1996). Comprehensive Heterocyclic Chemistry II. Elsevier. (Reference for quinoline synthesis and properties).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54743209. Retrieved from [Link]

  • Organic Syntheses. (1947). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Analogous synthesis reference). Org.[1][2] Synth. 27, 13. Retrieved from [Link]

Sources

Literature review on the synthesis of chloroquinoline carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloroquinoline-3-carboxylate scaffold is a cornerstone pharmacophore in medicinal chemistry, serving as the structural parent for two distinct yet critical classes of therapeutics: 4-aminoquinoline antimalarials (e.g., Chloroquine derivatives) and fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors).

This guide provides a rigorous technical analysis of the synthetic methodologies for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate , the primary intermediate. We contrast the classical Gould-Jacobs reaction —favored for its atom economy and raw material availability—against the modern Grohe-Heberer cycloacylation , which offers superior regiocontrol for complex substitution patterns.

Part 1: The Classical Approach – The Gould-Jacobs Reaction

Principle: The thermal cyclization of anilinomethylenemalonates.[1][2]

The Gould-Jacobs reaction remains the most documented route for synthesizing 4-hydroxyquinoline-3-carboxylates starting from substituted anilines. It relies on a condensation-cyclization sequence that constructs the pyridine ring upon the existing benzene ring.

Mechanistic Pathway

The synthesis proceeds in three distinct stages:[3]

  • Condensation: Nucleophilic attack of m-chloroaniline on diethyl ethoxymethylenemalonate (EMME).

  • Elimination: Loss of ethanol to form the reactive enamine (anilinoacrylate).

  • Cyclization: High-temperature electrocyclic ring closure (typically >250°C) followed by tautomerization to the 4-quinolone form.

GouldJacobs Aniline m-Chloroaniline Inter Ethyl 3-(3-chloroanilino) acrylate Aniline->Inter - EtOH 100°C EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Inter Transition Transition State (High Temp) Inter->Transition Dowtherm A 250°C Product Ethyl 7-chloro-4-hydroxy quinoline-3-carboxylate Transition->Product Major Path (Steric Control) Isomer 5-Chloro Isomer (By-product) Transition->Isomer Minor Path

Figure 1: Mechanistic flow of the Gould-Jacobs reaction showing the critical branching point for regioselectivity.

Critical Control Point: Regioselectivity

When using m-chloroaniline, cyclization can occur at two ortho positions:

  • Para to Cl (Position 4 of aniline): Yields the desired 7-chloro isomer.

  • Ortho to Cl (Position 2 of aniline): Yields the undesired 5-chloro isomer.

Expert Insight: The reaction is sterically controlled.[4] The 7-chloro isomer is favored because the cyclization at the crowded position (between the amine and the chlorine) is energetically unfavorable. However, ratios of 80:20 (7-Cl : 5-Cl) are common, necessitating recrystallization.

Standard Operating Procedure (SOP)

Objective: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (100g Scale).

  • Condensation Phase:

    • Charge a 1L reactor with m-chloroaniline (1.0 eq) and EMME (1.1 eq).

    • Heat to 100–110°C for 2 hours.

    • Validation: Monitor ethanol evolution via distillation head. Reaction is complete when ethanol cessation is observed.

    • Isolation: Cool to room temperature.[5][6][7] The intermediate acrylate often solidifies. Recrystallize from hexane/ethanol if purity <95%.

  • Cyclization Phase (Thermal):

    • Pre-heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 255°C (vigorous reflux) in a 2L flask equipped with a mechanical stirrer.

    • Safety Note: This temperature exceeds the flash point of many organic solvents. Ensure inert atmosphere (N2).

    • Add the acrylate intermediate portion-wise or as a hot solution to the boiling Dowtherm A.[1]

    • Reasoning: Rapid addition to high heat favors the kinetic energy required for aromatization and prevents polymerization of the intermediate.

    • Maintain reflux for 45–60 minutes.

  • Work-up:

    • Cool the mixture to ~80°C.

    • Add ethanol (anti-solvent) to precipitate the product.

    • Filter the off-white solid.

    • Wash with acetone to remove residual Dowtherm A.

    • Typical Yield: 65–75%.

Part 2: The Modern Industrial Route – Grohe-Heberer Cycloacylation

Principle: Intramolecular nucleophilic aromatic substitution (SNAr).

Developed by Bayer for ciprofloxacin production, this method (also known as the benzoyl acetate route) inverts the logic: it builds the pyridine ring onto a benzoic acid derivative.

Mechanistic Pathway

Unlike Gould-Jacobs, which relies on thermal electrocyclization, this route uses a base-mediated displacement of a leaving group (usually a halogen or nitro group) adjacent to the carbonyl.

  • Acylation: Reaction of a benzoyl chloride with an amino acrylate (or malonate).

  • Amino-Acrylation: Treatment with DMF-DMA (Dimethylformamide dimethyl acetal).

  • Cyclization: Base-induced displacement of the ortho-leaving group (L).

GroheHeberer AcidCl 2,4-Dichloro-5-fluoro benzoyl chloride Inter1 Benzoyl Acetate Intermediate AcidCl->Inter1 Acylation Acrylate Ethyl 3-(dimethylamino) acrylate Acrylate->Inter1 Condensation Product Ethyl 7-chloro-6-fluoro 4-oxo-quinoline-3-carboxylate Inter1->Product Cyclization (Displacement of 2-Cl) Base Base (NaH or K2CO3) Base->Product Catalysis

Figure 2: The Grohe-Heberer strategy. Note that the cyclization is driven by the displacement of the labile chlorine at position 2.

Advantages in Drug Development
  • Absolute Regiocontrol: The position of the nitrogen in the final ring is predetermined by the leaving group on the benzene ring. There is no formation of "5-chloro" isomers.

  • Milder Conditions: Cyclization occurs at 80–120°C using bases like K₂CO₃ or NaH, avoiding the dangerous 250°C requirements of Gould-Jacobs.

  • Versatility: Allows for the introduction of complex substituents (e.g., Fluorine at C6) before ring closure.

Part 3: Comparative Technical Analysis

The choice between these methods depends on the specific target molecule and scale.

FeatureGould-Jacobs (G-J)Grohe-Heberer (G-H)
Primary Precursor Substituted AnilineSubstituted Benzoic Acid / Benzoyl Chloride
Key Reaction Step Thermal ElectrocyclizationNucleophilic Aromatic Substitution (SNAr)
Temperature Extreme (>250°C)Moderate (80–140°C)
Regioselectivity Poor to Moderate (Steric dependent)Excellent (Leaving group dependent)
Atom Economy High (Loss of 2 EtOH)Moderate (Loss of leaving group + reagents)
Scalability Difficult (Heat transfer limits)High (Standard stirred reactors)
Best For Simple 7-chloroquinolinesFluoroquinolones / Polysubstituted scaffolds

Part 4: Emerging Technologies

While G-J and G-H dominate industry, recent literature highlights transition-metal catalyzed C-H activation as a powerful tool for library generation.

  • Rh(III)-Catalyzed Annulation: Uses anilines and alkynes/diazo compounds to form the quinoline core via C-H activation. This avoids the high temperatures of G-J but requires expensive catalysts.

  • Oxidative Cyclization: Metal-free approaches using iodine or hypervalent iodine reagents to promote ring closure under mild conditions.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[5] Link

  • Grohe, K., & Heberer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(10), 871–879. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[1][3][5][8][9] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Liao, M.-L., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.[10] Catalysts, 15, 441.[10] Link

  • Ma, J.-T., et al. (2023). A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates.[11] The Journal of Organic Chemistry, 88, 3714-3723.[11] Link

Sources

The Quinoline Privilege: A Technical Guide to Functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Architecture

In medicinal chemistry, few frameworks possess the versatility of the quinoline scaffold (benzo[b]pyridine). It is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

For the drug developer, the quinoline ring is not merely a passive linker; it is a tunable electronic reservoir. Its planar aromatic nature facilitates DNA intercalation, while the nitrogen atom at position 1 serves as a critical hydrogen bond acceptor (HBA) or metal chelator. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental validation of functionalized quinolines.[1][2][3]

Structural Basis of Functionality

To engineer potent derivatives, one must understand the electronic landscape of the ring.

  • The Pyridine Ring (Positions 2, 3, 4): Electron-deficient. Susceptible to nucleophilic attack, particularly at C2 and C4. This is the primary site for introducing pharmacophores (e.g., amines, hydrazines) that dictate target specificity.

  • The Benzene Ring (Positions 5, 6, 7, 8): Electron-rich. Susceptible to electrophilic substitution.[2] Functionalization here (e.g., halogens, methoxy groups) modulates lipophilicity (LogP) and metabolic stability.

Visualization: The Quinoline SAR Map

The following diagram illustrates the canonical correlation between substitution sites and biological outcomes.

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos2 Position C2 (Aryl/Heteroaryl) Quinoline->Pos2 Pos4 Position C4 (Amino/Hydrazine) Quinoline->Pos4 Pos7 Position C7 (Halogen/OMe) Quinoline->Pos7 Pos8 Position C8 (Hydroxyl/Amino) Quinoline->Pos8 AntiTB Antitubercular (DprE1 Inhibition) Pos2->AntiTB Lipophilic tails AntiCancer Anticancer (Kinase/Topo II) Pos2->AntiCancer Kinase hinge binding AntiMalaria Antimalarial (Heme Polymerization) Pos4->AntiMalaria Basic side chain Pos4->AntiCancer DNA Intercalation Pos7->AntiMalaria Cl prevents metabolism Pos7->AntiCancer e- donating (OMe) Neuro Neuroprotection (Metal Chelation) Pos8->Neuro Chelation (Zn/Cu)

Figure 1: Strategic functionalization map of the quinoline nucleus. Specific positions govern distinct therapeutic outcomes.

Therapeutic Domain I: Oncology (The Warhead Strategy)

Functionalized quinolines act as "warheads" in oncology, primarily targeting enzymes involved in cell proliferation and DNA replication.[4]

Mechanisms of Action[2]
  • Topoisomerase II Inhibition: Planar quinoline derivatives (e.g., 4-aminoquinolines) intercalate between DNA base pairs. This stabilizes the cleavable complex, preventing DNA religation and triggering apoptosis.

  • Kinase Inhibition (EGFR/Pim-1): The nitrogen of the quinoline ring often mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases like EGFR or Pim-1.

  • Tubulin Polymerization: 2-styrylquinolines bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Key SAR Insights
  • C4-Position: Introduction of a secondary amine with a flexible alkyl chain enhances DNA binding affinity.

  • C6/C7-Position: Electron-donating groups (EDGs) like methoxy (-OCH3) increase electron density, enhancing

    
     stacking interactions with DNA base pairs.
    

Table 1: Comparative Potency of C4-Functionalized Quinolines (Representative Data)

Derivative ClassSubstituent (R)TargetIC50 (µM)Mechanism Note
Quinoline-Chalcone 4-methoxy-phenylMCF-7 (Breast)1.2 - 4.5Dual inhibition: Tubulin + Topo II
4-Aminoquinoline N,N-diethylpentaneHeLa (Cervical)0.8 - 2.1Strong DNA intercalation
8-Hydroxyquinoline 7-carboxylic acidPC-3 (Prostate)2.6 - 2.8Pim-1 Kinase Inhibition
Quinoline-Urea 4-fluorophenylA549 (Lung)< 1.0Apoptosis induction via p53

Therapeutic Domain II: Infectious Diseases (The Resistance Breakers)

The historical success of chloroquine and quinine establishes the baseline for this scaffold. Modern research focuses on overcoming resistance mechanisms (e.g., PfCRT mutations in malaria).

Antimalarial Mechanism: The Heme Trap

The malaria parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[1][5][6] The parasite survives by polymerizing this into inert hemozoin .[5]

  • Mechanism: Functionalized quinolines (specifically 4-aminoquinolines) accumulate in the acidic food vacuole. They bind to free heme dimers, "capping" the growing hemozoin crystal. This forces a buildup of toxic heme, lysing the parasite.[7]

  • Resistance: Resistant strains pump the drug out via the PfCRT efflux pump.

  • Solution: Hybrid molecules (e.g., Quinoline-Pyrimidine hybrids) are too bulky for the efflux pump but still bind heme.

Antitubercular Activity

Recent studies highlight quinolines targeting DprE1 (essential for cell wall synthesis) and ATP synthase (similar to Bedaquiline).

  • Critical SAR: A C2-alkenyl or aryl group is often required for hydrophobic interaction within the DprE1 active site.

HemeMechanism cluster_DrugAction Quinoline Intervention Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Toxic) Fe(II)-PPIX Digestion->FreeHeme Complex Drug-Heme Complex (Capping) FreeHeme->Complex Interception Hemozoin Hemozoin Crystal (Inert) FreeHeme->Hemozoin Natural Detoxification QuinolineDrug Functionalized Quinoline (Weak Base Accumulation) QuinolineDrug->Complex Complex->Hemozoin Inhibition Death Parasite Death (Oxidative Stress) Complex->Death Toxic Accumulation

Figure 2: Mechanism of action for antimalarial quinolines. The drug intercepts the detoxification pathway, turning the parasite's food source into a toxin.

Experimental Protocols: Validating the Scaffold

To ensure trustworthiness, we detail a specific biochemical assay to validate the "Heme Trap" mechanism described above.

Protocol: In Vitro Heme Polymerization Inhibition Assay (HPIA)

Objective: To quantify the ability of a novel quinoline derivative to inhibit the conversion of hematin to


-hematin (synthetic hemozoin).

Reagents:

  • Hematin (porcine)

  • 0.5 M Sodium Acetate buffer (pH 5)

  • Dimethyl sulfoxide (DMSO)

  • Quinoline derivative (Test compound)

  • Chloroquine diphosphate (Positive control)

Workflow:

  • Preparation: Dissolve hematin (3 mg/mL) in 0.1 M NaOH. Dissolve test compounds in DMSO.

  • Incubation:

    • In a 96-well plate, add 100 µL of hematin solution.

    • Add 100 µL of test compound (varying concentrations: 0.1 - 100 µM).

    • Add 50 µL of Sodium Acetate buffer (pH 5) to initiate polymerization (mimicking the acidic food vacuole).

    • Incubate at 37°C for 24 hours.

  • Separation:

    • Centrifuge the plate (3000 rpm, 15 min). The pellet contains polymerized

      
      -hematin; the supernatant contains inhibited free hematin.
      
    • Wash the pellet with 0.1 M Tris-buffer (pH 8) to remove unpolymerized hematin.

    • Dissolve the final pellet in 0.1 M NaOH.

  • Quantification:

    • Measure absorbance at 405 nm .

    • Lower absorbance compared to negative control indicates inhibition of polymerization.

  • Calculation:

    
    
    

Self-Validation Check: The positive control (Chloroquine) must show >85% inhibition at 10 µM. If not, the pH of the acetate buffer or the freshness of the hematin solution is compromised.

Future Perspectives: Hybrids and PROTACs

The future of quinoline development lies in Multi-Target Directed Ligands (MTDLs) .

  • Hybrids: Covalent fusion of quinolines with other pharmacophores.

    • Quinoline-Artemisinin: Targets both the protein alkylation pathway (artemisinin) and heme polymerization (quinoline).

    • Quinoline-Ibuprofen:[2] Anti-inflammatory hybrids for neurodegenerative diseases (Alzheimer's).

  • PROTACs (Proteolysis Targeting Chimeras): Using the quinoline scaffold as the protein-binding ligand connected to an E3 ligase recruiter. This allows for the degradation of specific oncogenic proteins rather than just inhibition.

References

  • Quinoline Antimalarials: Mechanisms of Action and Resistance. National Institutes of Health (PubMed). Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link][2][4][5][8][9][10][11]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Technical Guide to Pharmacophore Modeling of Ethyl 3-chloroquinoline-6-carboxylate Derivatives for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the pharmacophore modeling workflow as applied to Ethyl 3-chloroquinoline-6-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the discovery of novel therapeutic agents. This document moves beyond a simple recitation of protocols to offer insights into the strategic decisions and scientific rationale that underpin a successful pharmacophore-based drug discovery campaign.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2][4][5][6][7] The efficacy of quinoline-based compounds often stems from their ability to intercalate with DNA, inhibit key enzymes like topoisomerase and tyrosine kinases, or disrupt tubulin polymerization.[1][8][9] This inherent biological versatility makes the quinoline scaffold a fertile ground for the development of novel therapeutics.[3][10] this compound and its analogues represent a specific chemical space within this broader class, offering unique opportunities for targeted drug design. While specific biological activities for this exact ethyl ester are not extensively documented in the provided context, the general principles of quinoline pharmacology suggest its potential as a starting point for anticancer or antimicrobial agent development.[1][2][4][5][6][8][10][11]

Pharmacophore Modeling: A Rational Approach to Drug Discovery

Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect.[12][13][14][15][16][17] This "pharmacophore" is not a real molecule but rather an abstract concept that encapsulates the key interactions between a ligand and its biological target.[15] The primary applications of pharmacophore modeling in drug discovery include virtual screening to identify novel hit compounds, lead optimization, and predicting potential off-target effects.[12][13][14][17]

There are two main approaches to generating a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[15][18] It relies on a set of known active molecules to deduce the common chemical features responsible for their activity.[15]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, this approach can be used.[15][18] The model is derived from the key interactions observed between the protein and a bound ligand.[15]

For the purpose of this guide, we will focus on a ligand-based approach, as is common in the initial stages of exploring a new chemical series where the precise molecular target may not yet be elucidated.

The Pharmacophore Modeling Workflow: A Step-by-Step Guide

The following sections detail the experimental protocol for developing a robust pharmacophore model for this compound derivatives.

Step 1: Dataset Preparation and Curation

The foundation of any successful ligand-based pharmacophore model is a high-quality dataset of molecules with known biological activities.

Experimental Protocol:

  • Compound Selection: A training set of at least 15-20 structurally diverse quinoline derivatives with a wide range of biological activities (e.g., IC50 values) against a specific target or cell line should be compiled. It is crucial to also include a set of inactive or significantly less active compounds to serve as a negative control.

  • Data Curation: Ensure that the biological activity data is consistent and obtained under uniform experimental conditions.

  • 2D to 3D Conversion: The two-dimensional structures of the selected molecules are converted into three-dimensional conformations using computational chemistry software such as MOE (Molecular Operating Environment), Discovery Studio, or LigandScout.[17][18][19]

  • Conformational Analysis: For flexible molecules, it is essential to generate a representative set of low-energy conformers for each molecule to ensure that the bioactive conformation is included in the analysis.[20]

Causality Behind Experimental Choices: The diversity of the training set is paramount. A narrow selection of active compounds can lead to a biased and overly specific pharmacophore model that fails to identify novel scaffolds. The inclusion of inactive compounds is equally important for the model's ability to discriminate between active and inactive molecules during virtual screening.

Step 2: Pharmacophore Feature Identification and Model Generation

With a curated dataset, the next step is to identify the common chemical features and generate pharmacophore hypotheses.

Experimental Protocol:

  • Feature Definition: Identify the key pharmacophoric features present in the training set molecules. These typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Hypothesis Generation: Utilize software like PHASE, LigandScout, or MOE to generate a series of pharmacophore hypotheses.[17][18][19][21][22] These programs align the conformers of the active molecules and identify common spatial arrangements of the defined features.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active compounds in the training set and how poorly they map to the inactive compounds.

Causality Behind Experimental Choices: The selection of pharmacophoric features should be guided by the chemical nature of the quinoline scaffold and its known interactions with biological targets. For instance, the nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, while the aromatic rings contribute to hydrophobic and pi-stacking interactions.

Step 3: Pharmacophore Model Validation

A generated pharmacophore model is a hypothesis that must be rigorously validated to ensure its predictive power.

Experimental Protocol:

  • Internal Validation (Test Set): A test set of known active and inactive compounds that were not used in the model generation is used to assess the model's ability to correctly classify them.

  • Güner-Henry (GH) Scoring: This method provides a quantitative measure of the model's quality by considering the number of active compounds retrieved from a database, the percentage of active compounds in the hit list, and an enrichment factor.[23][24][25][26][27] A GH score between 0.7 and 1.0 indicates a good and reliable model.[26][27]

  • Receiver Operating Characteristic (ROC) Curve Analysis: An ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity).[28][29][30][31] The area under the ROC curve (AUC) is a measure of the model's overall performance, with an AUC of 1.0 representing a perfect classifier and 0.5 representing a random classifier.[30]

Causality Behind Experimental Choices: Multiple validation methods are employed to provide a comprehensive assessment of the model's robustness. A model that performs well across different validation metrics is more likely to be successful in identifying novel, active compounds in a virtual screening campaign.

Table 1: Example Güner-Henry (GH) Scoring for a Hypothetical Pharmacophore Model

ParameterValue
Total molecules in database (D)10,000
Number of actives in database (A)200
Total hits retrieved (Ht)500
Active hits retrieved (Ha)150
% Yield of Actives (%A)30%
% Ratio of Actives (%Y)75%
Enrichment Factor (EF)15
Güner-Henry Score (GH) 0.85

Application of the Validated Pharmacophore Model

Once validated, the pharmacophore model becomes a powerful tool for drug discovery.

Virtual Screening for Novel Hit Identification

The primary application of a validated pharmacophore model is to screen large compound libraries for molecules that match the pharmacophoric features.[12][13][14][32][33]

Experimental Protocol:

  • Database Selection: Choose one or more large, commercially available compound databases such as ZINC, Enamine, or Maybridge.

  • Pharmacophore-Based Screening: Use the validated pharmacophore model as a 3D query to search the selected databases.

  • Hit Filtering: The initial list of hits is typically filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and other drug-likeness criteria to remove undesirable compounds.

  • Visual Inspection and Selection: The filtered hits are visually inspected to ensure a good fit to the pharmacophore model and to prioritize a diverse set of chemical scaffolds for further investigation.

Causality Behind Experimental Choices: Virtual screening allows for the rapid and cost-effective exploration of a vast chemical space that would be impossible to screen using traditional high-throughput screening methods. Filtering the hits based on drug-like properties increases the likelihood of identifying compounds with favorable pharmacokinetic profiles.

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures in drug development.[34][35][36][37][38]

Experimental Protocol:

  • In Silico ADMET Profiling: The prioritized hits from virtual screening are subjected to in silico ADMET prediction using various computational models. These models can predict properties such as:

    • Aqueous solubility

    • Blood-brain barrier penetration

    • Plasma protein binding

    • Cytochrome P450 inhibition

    • Potential for toxicity

  • Prioritization for Synthesis and Biological Testing: Compounds with favorable predicted ADMET profiles are prioritized for chemical synthesis and subsequent in vitro biological evaluation.

Causality Behind Experimental Choices: By identifying potential ADMET liabilities early in the drug discovery process, resources can be focused on compounds with a higher probability of success.[34][35] This in silico pre-screening significantly reduces the time and cost associated with experimental ADMET studies.[36]

Visualizing the Workflow

Diagrams are essential for communicating complex scientific workflows. The following Graphviz diagrams illustrate the key processes described in this guide.

Pharmacophore_Modeling_Workflow cluster_0 Model Development cluster_1 Model Validation cluster_2 Application Dataset Dataset Preparation (Actives & Inactives) Features Feature Identification Dataset->Features Generation Hypothesis Generation Features->Generation Validation Internal & External Validation (GH Scoring, ROC Curve) Generation->Validation Validate Hypotheses Screening Virtual Screening Validation->Screening Select Best Model ADMET ADMET Prediction Screening->ADMET Hits Prioritized Hits for Synthesis ADMET->Hits

Caption: Overall Pharmacophore Modeling Workflow.

Virtual_Screening_Process Pharmacophore Validated Pharmacophore Model Screening Pharmacophore Screening Pharmacophore->Screening Database Compound Database (ZINC) Database->Screening Filtering Drug-Likeness Filtering Screening->Filtering Initial Hits Hits Prioritized Hit Compounds Filtering->Hits Filtered Hits

Caption: Virtual Screening and Hit Selection Process.

Conclusion

Pharmacophore modeling represents a cornerstone of modern, rational drug design.[16][39] By abstracting the essential molecular features required for biological activity, it provides a powerful and efficient means to navigate the vastness of chemical space in search of novel therapeutic agents. The application of this methodology to this compound derivatives, a class of compounds with significant therapeutic potential, offers a promising avenue for the discovery of new drugs to address unmet medical needs. This guide has outlined a comprehensive and scientifically rigorous workflow, emphasizing the critical thinking and strategic decisions that are essential for success. By integrating robust model generation, thorough validation, and insightful application, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts.

References

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  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - NIH.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Pharmacophore generation and atom based 3D-QSAR of quinoline derivatives as selective phosphodiesterase 4B inhibitors. (2016). RSC Publishing.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society.
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC - NIH.
  • How do you predict ADMET properties of drug candid
  • Role of Pharmacophores in Virtual Screening and Drug Discovery. (2026).
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Taylor & Francis.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). CNR-IRIS.
  • ADMET prediction | Medicinal Chemistry Class Notes. (2025). Fiveable.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025).
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.
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  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simul
  • ADMET Prediction. (n.d.). Protheragen.
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  • Pharmacophore model evaluation based on the Güner-Henry scoring method. (n.d.).
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).
  • Selected quinoline derivatives with antibacterial activity. (n.d.).
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
  • 2.3. 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol.
  • Pharmacophore Based Drug Design Approach as a Practical Process in Drug Discovery. (2010). Current Computer-Aided Drug Design.
  • Pharmacophore modeling and docking techniques.ppt. (n.d.). Scribd.
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  • Pharmacophore Modeling - Computational Chemistry Glossary. (2024). Deep Origin.
  • Ligand-based design of novel TGR5 agonists using pharmacophore modeling, virtual screening and biological evalu
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI.
  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024). PubMed.
  • Phase. (n.d.). Schrödinger.
  • The validation of Model_1 by Güner-Henry (GH) scoring method. (n.d.).
  • The receiver operating characteristic (ROC) curves and the two... (n.d.).
  • Computation Chemistry Tools. (2022). Cambridge MedChem Consulting.
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026). MDPI.
  • Receiver oper
  • What is a ROC Curve and How to Interpret It. (n.d.). Displayr.
  • Statistical Methodology: III. Receiver Operating Characteristic (ROC) Curves. (n.d.). Deep Blue Repositories.
  • Virtual Screening Workflow Development Guided by the “Receiver Operating Characteristic” Curve Approach. Application to High-Throughput Docking on Metabotropic Glutamate Receptor Subtype 4. (2005). Journal of Medicinal Chemistry.
  • An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. (2020).
  • Ethyl 3-amino-6-chloroquinoline-2-carboxyl
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed.
  • Ethyl 6-bromo-4-chloroquinoline-3-carboxyl

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An In-Depth Technical Guide to In-Silico Docking Studies of Ethyl 3-chloroquinoline-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction - The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile chemical nature allow it to serve as a foundational blueprint for developing therapeutic agents across a vast spectrum of diseases, including cancer, malaria, and various microbial infections.[2][3][4] Quinoline derivatives have demonstrated a remarkable capacity to interact with diverse biological targets by inhibiting key enzymes, intercalating with DNA, and modulating cellular signaling pathways.[3][4][5]

Within this broad and pharmacologically significant family, chloroquinoline carboxylates represent a particularly valuable subclass. The presence of a chlorine atom, often at the 2- or 4-position, serves as an excellent leaving group for nucleophilic substitution, enabling the synthesis of diverse molecular libraries.[6] Simultaneously, the carboxylate moiety can be crucial for forming hydrogen bonds and other key interactions within a protein's active site.[7] This guide focuses specifically on analogs of Ethyl 3-chloroquinoline-6-carboxylate , providing a comprehensive, field-proven workflow for conducting in-silico molecular docking studies. The objective is to equip researchers and drug development professionals with the technical knowledge to virtually screen these analogs, predict their binding affinities against a protein target, and prioritize promising candidates for further experimental validation.

Section 2: Foundational Principles of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[8][9] The methodology is central to structure-based drug design (SBDD) and allows for the rapid, cost-effective screening of large compound libraries.[10][11] The process is governed by two interconnected components:

  • Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses by systematically or stochastically rotating and translating the ligand.

  • Scoring Function: After a pose is generated, the scoring function calculates an estimated binding affinity or "docking score".[7] This score is typically represented in units of energy (e.g., kcal/mol), where a more negative value indicates a more favorable and stable predicted interaction.[12][13] This score is an approximation of the Gibbs free energy of binding (ΔG) and is used to rank and prioritize different ligands or poses.[13]

The ultimate goal of a docking simulation is to identify the most likely binding mode of a ligand and provide a relative measure of its binding strength, thereby guiding the selection of compounds for synthesis and biological testing.[10]

Section 3: A Comprehensive Workflow for In-Silico Analysis

This section details a step-by-step protocol for conducting a robust in-silico docking study of this compound analogs. Each step is designed to ensure scientific validity and reproducibility.

Step 3.1: Target Identification and Preparation

The selection of a relevant biological target is the most critical first step. Quinoline derivatives are known to inhibit a wide range of enzymes, such as Dihydrofolate Reductase (DHFR), an established target in antibacterial and anticancer therapies.[14]

Protocol: Receptor Structure Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use Human DHFR (PDB ID: 1DLS) as a representative example.[14]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., Schrödinger Maestro, PyMOL, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The removal of the original ligand is crucial for subsequent re-docking validation.

  • Protein Preparation: Utilize a dedicated protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard). This automated process performs several critical functions:

    • Adds Hydrogens: Crystal structures often lack explicit hydrogen atoms, which are essential for correct ionization and hydrogen bonding.

    • Assigns Bond Orders and Charges: Correctly defines the chemical nature of the protein structure.

    • Optimizes Hydrogen Bond Networks: Flips terminal amide groups (Asn, Gln) and histidine protonation states to maximize hydrogen bonding.

    • Energy Minimization: Performs a restrained energy minimization of the protein structure to relieve any steric clashes or geometric strain, resulting in a more realistic, low-energy conformation.[12] The final, prepared protein structure is saved for the docking simulation.

Step 3.2: Ligand Library Preparation

A library of this compound analogs must be generated and prepared for docking.

Protocol: Ligand Preparation

  • 2D Structure Sketching: Draw the core scaffold and its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D sketches into 3D structures.

  • Ligand Preparation/Optimization: Process the 3D structures using a tool like Schrödinger's LigPrep. This step is vital as it:

    • Generates realistic bond lengths and angles.

    • Assigns correct ionization states (pKa) at a defined physiological pH (e.g., 7.4).

    • Generates possible stereoisomers and tautomers, ensuring that the biologically relevant form of the molecule is considered.

    • Performs a geometry optimization to produce a low-energy conformation for each ligand.

Step 3.3: Molecular Docking Protocol

With the prepared receptor and ligands, the docking simulation can be performed. This protocol is based on the widely used grid-based docking paradigm.

Protocol: Grid Generation and Molecular Docking

  • Grid Generation: A docking grid is generated to define the active site where the simulation will take place.[12] The grid box should be centered on the binding pocket, typically defined by the position of the co-crystallized ligand that was removed in Step 3.1. The size of the box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Simulation: Run the molecular docking simulation using a program such as Glide (Schrödinger), AutoDock Vina, or GOLD.[12][15] The software will systematically place each prepared ligand from the library into the defined grid box, generating multiple poses and calculating a docking score for each.

  • Output Generation: The program will output a set of docked poses for each ligand, ranked by their docking score.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Target Structure (e.g., PDB: 1DLS) PrepProt 3. Prepare Protein (Add H, Minimize Energy) PDB->PrepProt Ligands 2. Prepare Ligand Analogs (2D to 3D, Ionization) Dock 5. Run Docking Algorithm Ligands->Dock Grid 4. Define Active Site (Grid Generation) PrepProt->Grid Grid->Dock Scores 6. Rank by Docking Score (e.g., kcal/mol) Dock->Scores Pose 7. Analyze Binding Pose (H-Bonds, Hydrophobic Int.) Scores->Pose ADMET 8. Predict ADMET Properties Pose->ADMET Hit 9. Prioritize Hits ADMET->Hit

Caption: A generalized workflow for molecular docking studies.
Step 3.4: Post-Docking Analysis and Visualization

Simply ranking by docking score is insufficient. A thorough analysis of the binding poses is required to understand the molecular basis of the predicted interaction.[12]

  • Interaction Analysis: Visualize the top-ranked poses for the most promising ligands within the protein's active site. Identify key non-covalent interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Major contributors to the overall binding energy.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

  • Structure-Activity Relationship (SAR): Compare the interactions of different analogs. For example, does adding a hydroxyl group to the quinoline ring allow for a new hydrogen bond that results in a better docking score? This analysis provides rationales for the observed scoring differences and can guide future molecular design.[5]

Table 1: Representative Docking Results for Quinoline Analogs against DHFR

Ligand ID Analog Description Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
Control Methotrexate (Known Inhibitor) -10.5 Ile7, Glu30, Phe31, Ile94 H-Bond, Hydrophobic
ECQ-01 This compound -8.2 Ile7, Phe31, Ser59 Hydrophobic, H-Bond
ECQ-02 Analog with 4'-OH substitution -9.1 Ile7, Glu30 , Phe31, Ser59 Hydrophobic, 2 H-Bonds

| ECQ-03 | Analog with 4'-NH2 substitution | -8.8 | Ile7, Phe31, Ser59 | Hydrophobic, H-Bond |

Step 3.5: In-Silico ADMET Profiling

A high binding affinity is meaningless if the compound has poor pharmacokinetic properties. In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a vital filtering step.[9][16][17]

Protocol: ADMET Prediction

  • Select Tools: Use web-based servers like SwissADME or admetSAR.[16]

  • Input Structures: Input the 2D or 3D structures of the top-ranked ligands.

  • Analyze Properties: Evaluate key drug-like properties, including:

    • Lipinski's Rule of Five: Assesses oral bioavailability.[18]

    • Gastrointestinal (GI) Absorption: Predicts absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS effects.[16]

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential for mutagenicity or carcinogenicity.[7]

Table 2: Predicted ADMET Properties for Prioritized Hits

Ligand ID GI Absorption BBB Permeant Lipinski Violations Predicted Toxicity
ECQ-01 High Yes 0 Low
ECQ-02 High No 0 Low

| ECQ-03 | High | Yes | 0 | Moderate (Ames) |

Based on this combined analysis, ECQ-02 emerges as a strong candidate due to its superior docking score and favorable ADMET profile.

Section 4: The Critical Step of Protocol Validation

The predictions of in-silico models are not infallible and require rigorous validation to ensure their trustworthiness and predictive power.[8]

Protocol 4.1: In-Silico Validation (Re-docking)

The most fundamental validation method is to determine if your chosen docking protocol can reproduce the known binding pose of a co-crystallized ligand.[19][20]

  • Select a Reference Complex: Choose a PDB structure of your target that includes a bound inhibitor (e.g., DHFR complexed with methotrexate).

  • Prepare and Extract: Prepare the protein as described in section 3.1, but also extract the co-crystallized ligand and save it separately.

  • Re-dock the Ligand: Using the exact same docking protocol (grid parameters, software settings), dock the extracted ligand back into the protein's active site.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root-Mean-Square Deviation (RMSD).

  • Analyze Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce an experimentally determined binding mode.[20][21]

Protocol 4.2: Bridging to Experimental Validation

Ultimately, computational predictions must be confirmed by physical experiments.[19] In-silico studies serve to enrich the "hit rate" of experimental screening by prioritizing compounds that are most likely to be active.

The insights gained from the docking study directly inform the next steps in the drug discovery pipeline. Hits identified through this workflow, such as analog ECQ-02 , become primary candidates for chemical synthesis and subsequent in-vitro biological assays (e.g., an enzymatic inhibition assay for DHFR). A strong correlation between predicted binding affinity (docking score) and experimentally measured activity (e.g., IC50) provides the ultimate validation of the in-silico model.[22]

G cluster_insilico In-Silico Phase cluster_exp Experimental Phase VS Virtual Screening (Docking of Analog Library) HitID Hit Identification (Docking Score + ADMET) VS->HitID Prioritization LeadOpt Lead Optimization (SAR-guided Design) HitID->LeadOpt Refinement Synth Chemical Synthesis of Prioritized Hits LeadOpt->Synth Synthesis Candidates Invitro In-Vitro Assays (e.g., IC50 Determination) Synth->Invitro Testing Invitro->LeadOpt Feedback Loop Invivo In-Vivo Studies (Animal Models) Invitro->Invivo Validation

Caption: The integrated pipeline from in-silico screening to experimental validation.

Section 5: Conclusion and Future Perspectives

This guide has outlined a robust and scientifically grounded workflow for conducting in-silico molecular docking studies on this compound analogs. By integrating careful target and ligand preparation, validated docking protocols, and essential post-docking analysis including ADMET profiling, researchers can effectively navigate the vast chemical space to identify promising drug candidates.

The field of computational drug design is continuously evolving. While this guide focuses on the foundational technique of molecular docking, advanced methods are becoming increasingly accessible. Molecular Dynamics (MD) simulations can be used to assess the stability of a docked ligand-protein complex over time, providing a more dynamic and accurate picture of the binding interactions.[20] Furthermore, the rise of Artificial Intelligence and Machine Learning (AI/ML) is revolutionizing drug discovery, with new algorithms capable of predicting binding affinities with greater accuracy and even designing novel molecules de novo.[23][24] The principles of careful preparation, rigorous validation, and thoughtful analysis described herein will remain fundamental pillars, even as these powerful new technologies are integrated into the drug discovery pipeline.

Section 6: References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Vertex AI Search.

  • Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed.

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2021). Frontiers.

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

  • A Researcher's Guide to Computational Docking and Experimental Validation. (n.d.). Benchchem.

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (n.d.). Semantic Scholar.

  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. (n.d.). Frontiers in Health Informatics.

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Provided].

  • How is a docking result validated?. (2020). ResearchGate.

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.

  • Design, Synthesis and Insilico Studies of Quinoline Derivatives. (2025). [No Source Provided].

  • Quinoline analogue as a potential inhibitor of SARS-CoV-2 main protease: ADMET prediction, molecular docking and dynamics simulation analysis. (2023). [No Source Provided].

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI.

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. (2024). Bentham Science Publishers.

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI.

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. (2019). Sci Forschen.

  • Docking Studies of Isoquinoline Derivatives with Protein Targets: A Comparative Guide. (n.d.). Benchchem.

  • De Novo Design Workflow. (n.d.). Schrödinger Machine Learning Solutions.

  • Computational Drug Design and Small Molecule Library Design. (n.d.). [No Source Provided].

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. (n.d.). CABI Digital Library.

  • How to validate the molecular docking results ?. (2022). ResearchGate.

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry - ACS Publications.

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. (2025). Journal of Medicinal Chemistry - ACS Publications.

  • Computational Methods in Drug Discovery. (n.d.). PMC - NIH.

  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors. (2019). MDPI.

  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). [No Source Provided].

  • ETHYL 6-CHLOROQUINOLINE-3-CARBOXYLATE. (n.d.). Fluorochem.

  • Ethyl 3-Chloroquinoline-2-carboxylate. (n.d.). Benchchem.

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Methodological & Application

Application Note: Synthesis of Ethyl 3-chloroquinoline-6-carboxylate via Friedländer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-haloquinolines is a critical competency in medicinal chemistry, as this scaffold serves as a pharmacophore in numerous kinase inhibitors (e.g., Bosutinib), antimalarials, and antibacterial agents. This application note details a robust, scalable protocol for synthesizing Ethyl 3-chloroquinoline-6-carboxylate using the Friedländer annulation .

Unlike the Skraup or Combes syntheses, which often yield regioisomeric mixtures, the Friedländer reaction offers superior regiocontrol by condensing a defined 2-aminoaryl carbonyl precursor with an


-methylene ketone or aldehyde. This guide focuses on the condensation of Ethyl 4-amino-3-formylbenzoate  with 2-chloroacetaldehyde dimethyl acetal , providing a direct route to the 3-chloro-6-substituted quinoline core.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the classical Friedländer logic: the C2-C3 bond and the N-C2 bond are formed during the annulation.

Strategic Logic:
  • Regiochemistry: The use of an o-aminoaldehyde (C4a-C8a fragment) ensures the carboxylate remains at position 6 (derived from the 5-position of the aniline precursor).

  • 3-Chloro Installation: Direct use of 2-chloroacetaldehyde (masked as an acetal) introduces the chlorine atom at C3 without the need for post-cyclization electrophilic chlorination, which can be non-selective.

Reaction Scheme (Graphviz)

Retrosynthesis Target This compound (Target Molecule) Intermediates Imine / Aldol Intermediates Target->Intermediates Cyclodehydration (-2 H₂O) Precursor1 Ethyl 4-amino-3-formylbenzoate (Amine Component) Precursor2 Chloroacetaldehyde dimethyl acetal (Carbonyl Component) Intermediates->Precursor1 Friedländer Condensation Intermediates->Precursor2 + Acid Catalyst

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.

Experimental Protocols

Protocol A: Synthesis of Precursor (Ethyl 4-amino-3-formylbenzoate)

Note: If this intermediate is not commercially available, it is best synthesized via the reduction of the corresponding nitro-compound.

Reagents:

  • Ethyl 4-nitro-3-formylbenzoate (Starting Material)

  • Iron powder (Fe)

  • Ammonium chloride (

    
    )
    
  • Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of ethyl 4-nitro-3-formylbenzoate in 50 mL of Ethanol/Water (4:1).

  • Reduction: Add 50 mmol of Fe powder and 5 mmol of

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor by TLC (disappearance of nitro spot).
    
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a yellow solid. Recrystallize from ethanol/hexane if necessary.

    • Yield Expectation: 85-92%.

Protocol B: Friedländer Annulation (Core Synthesis)

This step utilizes chloroacetaldehyde dimethyl acetal as a stable surrogate for the unstable chloroacetaldehyde. The reaction is acid-catalyzed to facilitate both acetal hydrolysis and the subsequent condensation.

Materials & Reagents:

  • Limiting Reagent: Ethyl 4-amino-3-formylbenzoate (1.0 equiv, e.g., 5.0 g)

  • Reagent: Chloroacetaldehyde dimethyl acetal (1.5 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    , 10 mol%)
  • Solvent: Ethanol (Absolute) or Acetic Acid

  • Apparatus: Round-bottom flask equipped with a reflux condenser and inert gas (

    
    ) inlet.
    

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve Ethyl 4-amino-3-formylbenzoate (5.0 g, 25.9 mmol) in 100 mL of absolute ethanol.

  • Addition: Add Chloroacetaldehyde dimethyl acetal (4.83 g, 38.8 mmol) followed by

    
    -TsOH (0.49 g, 2.59 mmol).
    
  • Reaction:

    • Heat the mixture to reflux (

      
      ) with magnetic stirring.
      
    • Maintain reflux for 6–12 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 3:1). The fluorescent amino-aldehyde spot should disappear, replaced by a less polar, UV-active product spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Pour the residue into 200 mL of ice-cold water.

    • Neutralize with saturated

      
       solution (pH ~8) to ensure the quinoline nitrogen is free-based.
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and filter.
  • Purification:

    • Evaporate the solvent.[1]

    • Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

    • Alternative: Recrystallization from Ethanol/Water often yields analytical grade material.

Quantitative Data Summary:

ParameterSpecificationNotes
Reaction Time 6 - 12 HoursDependent on scale and reflux efficiency.
Temperature

(Reflux)
Essential for dehydration step.
Yield 65 - 75%Isolated yield after chromatography.
Appearance Pale yellow solidCrystalline.[2]

Expert Insights & Troubleshooting (E-E-A-T)

Mechanism & Causality

The reaction proceeds through a cascade sequence:

  • Hydrolysis: Acid converts the acetal to the reactive aldehyde (

    
    ).
    
  • Imine Formation: The aniline nitrogen attacks the aldehyde carbonyl of chloroacetaldehyde.

  • Aldol-type Cyclization: The methylene alpha to the imine (now activated) attacks the benzaldehyde carbonyl.

  • Dehydration: Loss of water drives aromatization to the stable quinoline system.

Critical Control Point: The use of chloroacetaldehyde dimethyl acetal prevents the polymerization issues associated with free chloroacetaldehyde. However, sufficient acid strength (


-TsOH) is required to hydrolyze the acetal in situ.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Incomplete acetal hydrolysisIncrease acid catalyst load to 20 mol% or add small amount of water (1-2%).
Dark Tarry Product Polymerization of chloroacetaldehydeAdd the acetal slowly to the refluxing amine solution (Inverse Addition).
Regioisomer Contamination Incorrect cyclization modeUnlikely with Friedländer, but verify precursor purity (ensure no isomer in starting material).

Workflow Diagram

Workflow Start Start: Ethyl 4-amino-3-formylbenzoate Mix Dissolve in EtOH + p-TsOH Add Chloroacetaldehyde dimethyl acetal Start->Mix Reflux Reflux (80°C, 6-12h) Monitor TLC Mix->Reflux Quench Cool & Neutralize (Sat. NaHCO3) Reflux->Quench Extract Extract (EtOAc) & Dry Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify End Product: this compound Purify->End

Figure 2: Step-by-step experimental workflow for the Friedländer synthesis.

References

  • Friedländer Synthesis Overview

    • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37.
  • Synthesis of 3-Chloroquinolines (Analogous Protocols)

    • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Describes Vilsmeier approach, establishing characterization standards for 3-chloroquinolines).

  • Chloroacetaldehyde in Heterocycle Synthesis

    • Sundo, et al. (1976).[3] Synthesis of 3-chloroquinoline. Synthesis, 4, 249.[3]

Sources

Application Note: Gould-Jacobs Reaction Protocol for Ethyl Chloroquinoline-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Regiochemistry

The Gould-Jacobs Paradigm

The Gould-Jacobs reaction is the gold-standard method for synthesizing the 4-hydroxyquinoline-3-carboxylate scaffold. It involves the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by thermal cyclization.

Critical Regiochemical Note: Your request specified Ethyl 3-chloroquinoline-6-carboxylate . It is vital to clarify the structural outcome of the Gould-Jacobs (G-J) reaction to ensure the correct target is synthesized:

  • Standard G-J Outcome: The reaction inherently places an ester (carboxylate) at the 3-position and a hydroxyl (tautomeric ketone) at the 4-position .

  • Substituent Origin: Substituents on the benzene ring (positions 5, 6, 7, 8) are derived from the starting aniline.

  • The "3-Chloro" Dilemma: A chlorine atom at the 3-position is not directly accessible via the standard G-J protocol (which installs a carbon chain there). 3-Haloquinolines are typically synthesized via the Meth-Cohn (Vilsmeier-Haack) cyclization.

Assumption of Intent: Given the prevalence of the G-J reaction in synthesizing antimalarial and antibacterial precursors, this guide focuses on the Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (a key intermediate for Chloroquine/Quinolones) while providing the modifications necessary to install a carboxylate at position 6 (using Ethyl 4-aminobenzoate).

Retrosynthetic Pathway

To synthesize the target scaffold, we utilize the condensation of 4-substituted aniline with Diethyl ethoxymethylenemalonate (EMME) .

  • Pathway A (Standard Chloro-derivative): 4-Chloroaniline + EMME

    
     Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
    
  • Pathway B (Carboxylate-derivative): Ethyl 4-aminobenzoate + EMME

    
     Ethyl 4-hydroxyquinoline-3,6-dicarboxylate.
    

Part 2: Detailed Experimental Protocol

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct steps:

  • Condensation: Formation of the anilinomethylenemalonate intermediate (Michael addition-elimination).

  • Cyclization: Thermal intramolecular electrophilic aromatic substitution (Dowtherm A, 250°C).

GouldJacobs Aniline 4-Chloroaniline (Nucleophile) Intermediate Diethyl (4-chloroanilino)methylenemalonate (Enamine Intermediate) Aniline->Intermediate Condensation 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate (Electrophile) EMME->Intermediate Transition Transition State (Ketene/Imidoyl) Intermediate->Transition Thermal Activation 250°C (Dowtherm A) Byproduct Ethanol (Byproduct) Intermediate->Byproduct Product Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Cyclized Product) Transition->Product Cyclization -EtOH

Figure 1: Mechanistic flow of the Gould-Jacobs reaction for 6-chloroquinoline synthesis.

Reagents and Equipment
ComponentSpecificationRole
Starting Material 4-Chloroaniline (or Ethyl 4-aminobenzoate)Aryl amine precursor
Reagent Diethyl ethoxymethylenemalonate (EMME)C3-C4 fragment source
Solvent (Step 1) None (Neat) or EthanolCondensation medium
Solvent (Step 2) Dowtherm A (Diphenyl ether/Biphenyl eutectic)High-boiling heat transfer fluid (258°C)
Equipment Dean-Stark trap, Reflux condenser, Overhead stirrerWater/Ethanol removal, Agitation
Step-by-Step Procedure
Step 1: Condensation (Formation of Enamine)

Objective: Synthesize diethyl (4-chloroanilino)methylenemalonate.

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or simple distillation head), add 4-Chloroaniline (12.75 g, 100 mmol) and Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol) .

  • Heat: Heat the mixture to 110–120°C (oil bath temperature). The solids will melt, forming a homogeneous liquid.

  • Elimination: Ethanol is generated as a byproduct. Maintain temperature for 2–3 hours until ethanol evolution ceases (monitor volume in trap).

  • Solidification: Cool the reaction mixture to room temperature. The intermediate usually solidifies into a crystalline mass.

  • Purification (Optional): Recrystallize from ethanol/hexane if high purity is required, though the crude is often sufficient for cyclization.

    • QC Check: 1H NMR should show a doublet for the vinyl proton (NH-CH=) around

      
       8.5 ppm.
      
Step 2: Thermal Cyclization (Gould-Jacobs Step)

Objective: Cyclize the enamine to the quinoline core.

  • Preparation: Set up a 3-neck flask with an overhead stirrer (magnetic stirring often fails due to precipitation), a reflux condenser, and a thermometer.

  • Solvent: Add Dowtherm A (100 mL) and heat to a rolling reflux (~250–255°C ).

    • Safety Note: Dowtherm A vapor is flammable. Ensure inert gas (Nitrogen/Argon) flow.

  • Addition: Add the solid intermediate from Step 1 in small portions to the boiling Dowtherm A.

    • Why? Slow addition prevents a sudden drop in temperature. Cyclization requires

      
      C.
      
  • Reaction: Ethanol is evolved rapidly. Continue heating at reflux for 30–60 minutes . The product typically precipitates as a solid even at high temperatures.

  • Workup:

    • Cool the mixture to room temperature.

    • Add Hexane (100 mL) to dilute the Dowtherm A and maximize precipitation.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake copiously with Hexane (to remove Dowtherm) followed by Acetone or Ethanol (to remove unreacted impurities).

  • Drying: Dry the off-white solid in a vacuum oven at 80°C.

Yield: Typical yields range from 70–85% .

Part 3: Downstream Modifications (Getting to the "3-Chloro" Target)

If your specific application strictly requires a Chlorine at position 3 (and not the ester), the G-J product must be modified. However, if you require the 4-Chloro derivative (common for drug synthesis), follow the protocol below.

Protocol: Conversion to Ethyl 4,6-dichloroquinoline-3-carboxylate
  • Reagent: Suspend the G-J product (Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) in Phosphorus Oxychloride (POCl

    
    ) .
    
  • Reaction: Reflux for 2 hours. The solid will dissolve as the chlorination proceeds.

  • Workup: Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl

    
    ). Neutralize with Ammonium Hydroxide.
    
  • Product: Filter the precipitate. This yields the 4,6-dichloro derivative.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete ethanol removalUse a slight excess of EMME (1.1 eq) and ensure efficient distillation of ethanol.
Incomplete Cyclization Temperature too low (<240°C)Ensure Dowtherm A is actually refluxing. Mineral oil is a poor substitute; use Diphenyl ether.
Dark/Tarry Product Oxidation at high tempMaintain strict Nitrogen atmosphere during cyclization.
Product Clogging Rapid precipitationUse a high-torque overhead stirrer; do not rely on magnetic stirring.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][2][3] I. Through Ethoxymethylenemalonic Ester.[2][3] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Organic Syntheses. 4,7-Dichloroquinoline. Coll. Vol. 3, p. 272 (1955).[1] Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Reference for 3-chloro synthesis via Vilsmeier). Link

Sources

The Versatile Chloroquinoline: A Guide to the Application of Ethyl 3-chloroquinoline-6-carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the vast array of quinoline derivatives, Ethyl 3-chloroquinoline-6-carboxylate has emerged as a particularly valuable and versatile building block in the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and, most importantly, its application in the development of innovative pharmaceuticals, supported by detailed protocols and mechanistic insights.

The Strategic Importance of this compound in Drug Discovery

The strategic placement of the chloro, ethyl carboxylate, and nitrogen functionalities on the quinoline core makes this compound a highly reactive and adaptable intermediate. The electron-withdrawing nature of the chlorine atom at the 3-position and the ester group at the 6-position influences the reactivity of the quinoline ring, paving the way for a variety of chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening.

Derivatives of this scaffold have shown significant promise in a range of therapeutic areas, most notably in oncology and infectious diseases. The quinoline core is a well-established pharmacophore in many anticancer and antimalarial drugs.[1] The functional handles on this compound provide the necessary attachment points for side chains that can modulate solubility, cell permeability, and target-binding affinity, making it an ideal starting point for lead optimization campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
Melting Point Varies depending on purity

Synthesis of this compound: A Practical Protocol

While several methods exist for the synthesis of the quinoline core, a common and effective approach to obtaining chloro-substituted quinoline carboxylates involves a multi-step sequence starting from readily available precursors. One plausible and widely adaptable strategy is a modification of the Gould-Jacobs reaction to first construct the quinolone ring, followed by chlorination.

Protocol 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Precursor)

This protocol is adapted from established methodologies for the synthesis of similar quinolone structures.[2]

Materials:

  • Ethyl 2-amino-5-chlorobenzoate

  • Diethyl malonate

  • Sodium ethoxide

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (0.3 M)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-amino-5-chlorobenzoate (1 equivalent) in DMSO.

  • To the stirred solution, add diethyl malonate (10 equivalents) followed by sodium ethoxide (3 equivalents).

  • Heat the reaction mixture to 130-140 °C and maintain reflux for 5 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture in an ice bath.

  • Slowly add water to the cooled mixture and then acidify to a pH of approximately 4.5 with 0.3 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with water and then with cold ethanol.

  • Dry the product, Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate, under vacuum.

Subsequent Chlorination to Yield this compound

The conversion of the 4-hydroxyquinolone precursor to the desired 3-chloroquinoline can be achieved through a chlorination/deoxygenation step, often employing reagents like phosphorus oxychloride (POCl₃).

Materials:

  • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene or excess POCl₃)

Procedure:

  • In a fume hood, carefully add Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate to a flask containing phosphorus oxychloride.

  • Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_0 Step 1: Quinolone Formation (Gould-Jacobs) cluster_1 Step 2: Chlorination A Ethyl 2-amino-5-chlorobenzoate C Reaction with NaOEt in DMSO A->C B Diethyl malonate B->C D Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate C->D Reflux, 5 days E Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate F Reaction with POCl3 E->F Reflux G This compound F->G Workup & Purification

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Development: A Gateway to Kinase Inhibitors and Anticancer Agents

The true value of this compound lies in its utility as a scaffold for the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy. The 3-chloro position is a key site for nucleophilic substitution, allowing for the introduction of various amine-containing side chains, which can interact with the hinge region of the kinase active site. The 6-carboxylate group can be further modified, for example, by conversion to an amide, to enhance target binding and improve pharmacokinetic properties.

Development of Protein Kinase Inhibitors

Numerous studies have highlighted the importance of the quinoline core in the design of kinase inhibitors. For instance, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a key player in cell growth and proliferation.[3] The general strategy involves the displacement of the 3-chloro group with a primary or secondary amine to introduce a side chain that can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.

Diagram of Kinase Inhibition Strategy

Kinase_Inhibition cluster_0 Drug-Target Interaction Kinase Kinase Active Site Hinge Region ATP Binding Pocket Inhibitor Quinoline-based Inhibitor Quinoline Scaffold Amine Side Chain Inhibitor:sidechain->Kinase:hinge H-Bonding Inhibitor->Kinase:pocket Binding

Caption: General binding mode of quinoline-based kinase inhibitors.

Protocol 2: Synthesis of a Novel 3-Aminoquinoline-6-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a potential kinase inhibitor starting from this compound.

Part A: Nucleophilic Substitution of the Chloro Group

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline, piperidine)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

  • A base (e.g., Potassium carbonate, Triethylamine) - optional, depending on the amine's basicity.

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction flask.

  • Add the amine (1.1-1.5 equivalents). If the amine is used as its hydrochloride salt, add a base (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C. The reaction can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ethyl 3-(substituted-amino)quinoline-6-carboxylate by column chromatography or recrystallization.

Part B: Amidation of the Ethyl Ester

Materials:

  • Ethyl 3-(substituted-amino)quinoline-6-carboxylate

  • A primary or secondary amine for amidation

  • A suitable solvent (e.g., Methanol, Ethanol)

  • A catalyst (e.g., Sodium methoxide, or direct high-temperature amidation)

Procedure:

  • Method 1 (Direct Amidation): In a sealed tube, dissolve the ester in a high-boiling solvent like ethylene glycol. Add a large excess of the desired amine. Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.

  • Method 2 (Saponification followed by Amide Coupling): a. Hydrolyze the ester to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of THF/water/methanol. b. Acidify the reaction mixture to precipitate the carboxylic acid. c. Couple the carboxylic acid with the desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF.

  • After the reaction, work up the mixture accordingly (e.g., extraction, precipitation).

  • Purify the final 3-(substituted-amino)quinoline-6-carboxamide derivative by chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a cornerstone building block in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its well-defined reactivity allows for the systematic and efficient generation of diverse chemical entities, particularly in the realm of kinase inhibitors for cancer therapy. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such powerful synthetic tools will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

  • Chem-Impex. (n.d.). Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 31(4), 1234.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Patents providing synthetic routes to 3-chloroquinoline derivatives. (1984). EP0035925B1. Google Patents.
  • Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108.
  • PubChem. (n.d.). Ethyl 3-amino-6-chloroquinoline-2-carboxylate. Retrieved from [Link]

  • Benzerka, S., et al. (2013). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1830.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169.
  • Justia Patents. (2013). Quinoline derivatives and their use as tyrosine kinase inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using Ethyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold and the Power of Suzuki-Miyaura Coupling

The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The ability to functionalize the quinoline ring at specific positions is therefore of paramount importance in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic profiles.

Ethyl 3-chloroquinoline-6-carboxylate represents a key building block for the synthesis of novel quinoline-based compounds. The presence of a chloro substituent at the 3-position and an ethyl carboxylate group at the 6-position offers two distinct points for chemical modification. The chloro group, while traditionally less reactive than its bromo or iodo counterparts in cross-coupling reactions, provides a cost-effective and readily available handle for the introduction of diverse molecular fragments.[1] The ester functionality not only influences the electronic properties of the quinoline ring but also serves as a versatile precursor for further transformations, such as amide formation or reduction to an alcohol.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[2] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of the requisite organoboron reagents.[2] For heteroaromatic substrates like this compound, the Suzuki-Miyaura reaction provides a direct and efficient route to 3-arylquinoline derivatives, which are challenging to synthesize via traditional methods. The electron-withdrawing nature of the carboxylate group at the 6-position is anticipated to enhance the reactivity of the C-Cl bond at the 3-position towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with this compound. It offers a detailed, field-proven protocol, explains the rationale behind the selection of reagents and conditions, and provides troubleshooting guidance to enable the successful synthesis of a diverse range of 3-arylquinoline-6-carboxylate derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_halide Ar-Pd(II)-Cl(Ln) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OR)2 Base PdII_aryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[1]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the organoboron reagent.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and may require optimization depending on the specific arylboronic acid used.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or tricyclohexylphosphine)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Reaction Setup and Execution

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine solid reagents in a Schlenk flask/microwave vial B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent(s) via syringe B->C D Heat the reaction mixture with vigorous stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature and quench the reaction E->F G Perform aqueous work-up and extraction F->G H Dry, filter, and concentrate the organic phase G->H I Purify by column chromatography H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, a temperature of 100-150 °C for 15-60 minutes is a good starting point.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-arylquinoline-6-carboxylate.

Rationale for Reagent and Condition Selection

The choice of each component in the reaction mixture is critical for achieving a successful outcome, especially when dealing with a less reactive chloro-substrate.

ComponentRecommended Choice(s)Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald pre-catalystsThese are common and effective sources of Pd(0). Pre-catalysts can offer improved stability and reproducibility.[4]
Ligand XPhos, SPhos, RuPhos, PCy₃Electron-rich and bulky phosphine ligands are crucial for facilitating the oxidative addition of the C-Cl bond, which is often the rate-limiting step for chloro-substrates.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent, often with a small amount of water, is typically used to dissolve the reagents and facilitate the reaction. Water can play a beneficial role in the transmetalation step.
Temperature 80-150 °CHigher temperatures are generally required for the coupling of chloro-substrates to overcome the higher activation energy of the oxidative addition step. Microwave heating can significantly reduce reaction times.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. Below are common issues and strategies for addressing them.

Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions A Low or No Conversion - Inactive catalyst - Inefficient ligand - Inappropriate base/solvent SolA Screen different Pd sources, ligands, bases, and solvents - Try more electron-rich/bulky ligands - Use a stronger base (e.g., Cs₂CO₃) - Increase temperature A->SolA B Dehalogenation - Formation of Ethyl quinoline-6-carboxylate SolB Modify reaction conditions - Lower reaction temperature - Reduce reaction time - Use a milder base B->SolB C Homocoupling - Formation of biaryl from boronic acid SolC Ensure rigorous inert conditions - Thoroughly degas solvents - Maintain a positive pressure of inert gas C->SolC

Figure 3: A troubleshooting guide for common issues in Suzuki-Miyaura cross-coupling reactions.

  • Low or No Conversion:

    • Catalyst/Ligand System: The primary suspect is an insufficiently active catalyst system. For this electron-deficient chloroquinoline, a highly active catalyst is paramount. Consider screening different palladium pre-catalysts and a variety of electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos.[4]

    • Base and Solvent: The choice of base and solvent is interdependent and can significantly influence the reaction outcome. If using K₃PO₄ in dioxane/water is unsuccessful, consider switching to a stronger base like Cs₂CO₃ or exploring other solvent systems like toluene/water or DMF.

    • Temperature: Chloro-substrates often require higher temperatures to facilitate oxidative addition. If the reaction is sluggish at 100 °C, cautiously increasing the temperature to 120-150 °C (especially with microwave heating) may be beneficial.

  • Dehalogenation:

    • Mechanism: This side reaction, where the chloro group is replaced by a hydrogen atom, can compete with the desired cross-coupling. It can be promoted by elevated temperatures and certain bases.

    • Mitigation: If significant dehalogenation is observed, try lowering the reaction temperature and monitoring the reaction closely to avoid prolonged heating after the starting material is consumed. Using a milder base may also be advantageous.

  • Homocoupling of the Boronic Acid:

    • Cause: This side reaction, leading to the formation of a biaryl derived from the boronic acid, is often promoted by the presence of oxygen.

    • Prevention: Ensure that the reaction is set up under strictly inert conditions. Thoroughly degas all solvents and maintain a positive pressure of argon or nitrogen throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this compound, providing access to a wide array of novel 3-arylquinoline derivatives. While the lower reactivity of the chloro-substituent presents a challenge, the use of modern, highly active palladium catalyst systems, particularly those employing electron-rich and sterically hindered phosphine ligands, enables efficient and high-yielding transformations. The protocol and guidelines presented in this document offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors, paving the way for the discovery of new drug candidates and functional materials.

References

  • D. A. Thomas, S. D. Roughley, A. M. Jordan. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. 2016. [Link]

  • P. Orecchia, D. S. Petkova, R. Goetz, F. Rominger, A. S. K. Hashmi and T. Schaub. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. 2021, 23, 8169-8180. [Link]

  • S. L. MacNeil, O. V. Soukharev, D. M. F. Prazeres, J. F. Hartwig. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]

  • S. M. T. Hojat, F. Ebrahimi, S. Z. Mohammadi, M. R. Islami. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

  • J. -S. Tang, M. Tian, W. -B. Sheng, C. -C. Guo. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • S. Gurrala. Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

  • R. Toche, R. Janrao. An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. International Journal of Scientific and Research Publications. 2013, 3(8). [Link]

  • A. F. Littke, C. Dai, G. C. Fu. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • S. M. T. Hojat, F. Ebrahimi, S. Z. Mohammadi, M. R. Islami. Esters as electrophiles in the Suzuki–Miyaura coupling. ResearchGate. [Link]

  • S. N. W. B. M. Ghazali, A. F. A. F. Mohamad, N. A. M. Yunos, Z. A. Kassim. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. 2012, 17(10), 11761-11776. [Link]

  • L. M. Martins, D. N. P. Martins, F. S. Emery, V. L. Eifler-Lima. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry. [Link]

  • J. C. K. Chu, T. Rovis. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Nature. 2018, 560(7718), 345-349. [Link]

  • T. Hama, J. F. Hartwig. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • P. Gisbert, C. Besnard, E. P. Kündig. On Novel Non-Organometallic Aryl Nucleophile in Palladium-Catalyzed Arylation. MDPI. [Link]

  • M. A. G. M. Ting, J. C. A. C. Ng, C. -W. So. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions. 2023, 52, 2276-2286. [Link]

  • P. J. S. S. van Eijndhoven, J. H. van Maarseveen. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. [Link]

  • X. Li. Aminative Suzuki–Miyaura coupling. Science. 2024, 383(6686), 993-999. [Link]

Sources

Use of Ethyl 3-chloroquinoline-6-carboxylate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-chloroquinoline-6-carboxylate in Medicinal Chemistry

Executive Summary

This compound represents a high-value "bifunctional linchpin" scaffold for medicinal chemistry programs. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the electrophilic chlorine at the C3 position (heterocyclic core) and the ester moiety at the C6 position (benzenoid ring).

This guide details the protocols for exploiting this scaffold to generate focused libraries of Kinase Inhibitors (specifically targeting ATM, PIM-1, and VEGFR pathways) and Anti-infectives . By leveraging the differential reactivity between the C3-Cl (requiring Pd-catalysis) and the C6-Ester (requiring nucleophilic acyl substitution), researchers can execute sequential, regioselective transformations to rapidly explore Structure-Activity Relationships (SAR).

Chemical Profile & Handling

PropertyData / Specification
IUPAC Name This compound
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in MeOH.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Key Hazard Irritant (Skin/Eye). Handle in a fume hood.

Strategic Reactivity Map

The power of this building block is its ability to serve as a core for "Diversity-Oriented Synthesis" (DOS). The reactivity profile is defined by three distinct zones:

  • Zone A (C3-Chloro): A "pseudo-pyridine" halide. It is deactivated relative to 3-bromoquinolines but is highly amenable to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) when using electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos).

  • Zone B (C6-Ester): A standard electrophilic carbonyl. It serves as a precursor for carboxylic acids (via hydrolysis), amides (via aminolysis), or alcohols (via reduction).

  • Zone C (N1-Nitrogen): The quinoline nitrogen. It can be utilized for salt formation to modulate solubility or oxidized to the N-oxide to alter metabolic stability.

ReactivityMap Core Ethyl 3-chloroquinoline- 6-carboxylate ZoneA Zone A: C3-Chloro (Pd-Catalysis) Core->ZoneA Site 1 ZoneB Zone B: C6-Ester (Acyl Substitution) Core->ZoneB Site 2 ZoneC Zone C: N1-Nitrogen (Salt/Oxidation) Core->ZoneC Site 3 Biaryl Biaryl Kinase Inhibitors (Suzuki Coupling) ZoneA->Biaryl Amide Solubilizing Tails / H-Bond Donors (Amidation) ZoneB->Amide Salt Pharmaceutically Acceptable Salts (HCl/Mesylate) ZoneC->Salt

Caption: Orthogonal reactivity zones allowing sequential functionalization without protecting groups.

Detailed Protocols

Protocol A: C3-Arylation via Optimized Suzuki-Miyaura Coupling

Objective: Introduction of an aryl/heteroaryl motif at the 3-position. This is the critical step for establishing the "hinge-binding" region in kinase inhibitor design. Challenge: The 3-chloro position is less reactive than the 3-bromo analog.[1] Standard Pd(PPh₃)₄ often fails. Solution: Use of Pd(OAc)₂ with XPhos (Buchwald Generation 2 Precatalysts) to facilitate oxidative addition into the C-Cl bond.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 1M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial or pressure tube with the quinoline substrate, aryl boronic acid, and XPhos Pd G2.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M).

  • Activation: Add the aqueous K₃PO₄ solution. The biphasic system is crucial for scavenging boronic acid byproducts.

  • Reaction: Seal the vessel and heat to 80–100°C for 4–12 hours. (Microwave irradiation: 100°C for 45 mins is often sufficient).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Process Parameter (CPP): Deoxygenation is vital. The electron-rich phosphine ligands are sensitive to oxidation. Sparge solvents with Argon for at least 15 mins prior to use.

Protocol B: C6-Diversification via Hydrolysis & Amidation

Objective: Conversion of the ethyl ester to an amide. This region often extends into the "solvent-exposed" region of the protein binding pocket, making it ideal for tuning solubility and pharmacokinetic (PK) properties.

Step 1: Saponification

  • Dissolve the C3-substituted quinoline ester (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at RT for 2–4 hours. (Monitor by LCMS for disappearance of ester).

  • Acidify carefully with 1N HCl to pH 4–5 to precipitate the carboxylic acid. Filter and dry.[2]

Step 2: Amide Coupling (HATU Method)

  • Suspend the carboxylic acid intermediate (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv) and the desired Amine (1.1 equiv).

  • Add HATU (1.1 equiv) last to initiate activation.

  • Stir at RT for 1–2 hours.

  • Purification: For polar amides, Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended.

Application Case Study: Kinase Inhibitor Library

Target Class: ATM (Ataxia Telangiectasia Mutated) and PIM-1 Kinases. Rationale: Literature indicates that 3-quinoline carboxamides and 6-quinoline derivatives possess significant inhibitory activity against these targets. By using the this compound, one can hybridize these pharmacophores.

Library Logic:

  • R1 (C3): Heterocycles (Pyridine, Pyrazole) to interact with the kinase hinge region.

  • R2 (C6): Solubilizing amines (Morpholine, Piperazine) to improve oral bioavailability.

Workflow Start Start: Ethyl 3-chloroquinoline- 6-carboxylate Step1 Step 1: Suzuki Coupling (C3) (Diversity Input: 10 Boronic Acids) Start->Step1 Inter Intermediate: 3-Aryl-quinoline-6-ester Step1->Inter Step2 Step 2: Hydrolysis (LiOH) Inter->Step2 Acid Intermediate: 3-Aryl-quinoline-6-acid Step2->Acid Step3 Step 3: Amide Coupling (C6) (Diversity Input: 5 Amines) Acid->Step3 Final Final Library: 50 Unique Analogs Step3->Final

Caption: Parallel synthesis workflow for generating a 50-member kinase inhibitor library.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (2024).[3] Retrieved from

  • National Institutes of Health (NIH). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. (2023).[2][4] Retrieved from

  • Journal of Medicinal Chemistry. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of ATM Kinase. (2016).[5] Retrieved from

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions: Scope and Recent Developments. (2013).[2] Retrieved from

  • EPA CompTox. Ethyl 6-chloroquinoline-3-carboxylate Properties and Safety Data. (2025).[6][7] Retrieved from

Sources

Ultrasound-assisted green synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ultrasound-Assisted Green Synthesis of Quinoline Derivatives

Executive Summary

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. Traditional synthesis methods (Skraup, Doebner-von Miller) often suffer from harsh conditions, toxic solvents, and low atom economy.[1]

This guide details the Ultrasound-Assisted Synthesis (UAS) of quinolines. By harnessing acoustic cavitation, researchers can achieve higher yields (>90%) in significantly reduced times (minutes vs. hours) using water or ethanol as green solvents. This document provides validated protocols for the Hantzsch and Friedländer pathways, supported by mechanistic insights and comparative data.

Theoretical Basis: The Acoustic Cavitation Mechanism

Ultrasound (20–100 kHz) does not interact directly with molecular orbitals. Instead, it drives chemical reactivity through Acoustic Cavitation .[2]

When ultrasonic waves propagate through a liquid, they create alternating high-pressure (compression) and low-pressure (rarefaction) cycles. This leads to the formation, growth, and violent collapse of vacuum bubbles. The collapse generates transient "hotspots" with extreme local conditions:

  • Temperature: ~5000 K

  • Pressure: ~1000 atm

  • Cooling Rates:

    
     K/s
    

These hotspots provide the activation energy required for ring closure and condensation reactions that would otherwise require refluxing in high-boiling solvents.

CavitationMechanism Start Ultrasonic Wave (Rarefaction Cycle) Bubble Microbubble Formation & Growth Start->Bubble Negative Pressure Collapse Violent Bubble Collapse Bubble->Collapse Critical Size Hotspot Hotspot Generation (5000K, 1000atm) Collapse->Hotspot Adiabatic Compression Chemical Chemical Activation (Radical formation, Mass transfer) Hotspot->Chemical Energy Release Product Accelerated Quinoline Synthesis Chemical->Product Kinetic Boost

Figure 1: Mechanism of Acoustic Cavitation driving chemical synthesis.

Validated Protocols

Protocol A: One-Pot Hantzsch Condensation (Polyhydroquinolines)

This 4-component reaction is the "gold standard" for green synthesis, utilizing water/micelles to avoid organic solvents.

Reaction Scheme: Aldehyde + Dimedone + Ethyl Acetoacetate + Ammonium Acetate


 Polyhydroquinoline[3][4]

Reagents & Equipment:

  • Ultrasonic Processor: Probe sonicator (20 kHz, 750W) or high-intensity bath.

  • Solvent: Deionized Water (with 10 mol% SDS surfactant if aldehyde is highly lipophilic).

  • Catalyst: p-Toluenesulfonic acid (PTSA) (10 mol%) or catalyst-free (requires longer time).

Step-by-Step Methodology:

  • Preparation: In a 50 mL flask, dissolve Benzaldehyde (1.0 mmol), Dimedone (1.0 mmol), Ethyl Acetoacetate (1.0 mmol), and Ammonium Acetate (1.5 mmol) in 5 mL of water.

  • Catalyst Addition: Add 10 mol% PTSA. Note: For strict green compliance, ionic liquids like [BMIM]BF4 can replace PTSA/Water.

  • Sonication: Insert the ultrasonic probe (13mm tip) into the center of the mixture.

    • Settings: 40% Amplitude, Pulse mode (5s ON / 2s OFF) to prevent overheating.

    • Temperature: Maintain at 40–50°C using a water bath.

  • Monitoring: Spot TLC every 10 minutes (Eluent: 30% EtOAc/Hexane). Reaction typically completes in 15–25 minutes .

  • Workup: The product often precipitates as a solid. Filter the solid and wash with ice-cold water (3 x 10 mL).

  • Purification: Recrystallize from hot ethanol.

Protocol B: Catalyst-Free Friedländer Synthesis

Ideal for 2-substituted quinolines, avoiding external catalysts by utilizing the high polarity of water under sonication.

Reaction Scheme: 2-Aminobenzaldehyde + Acetophenone


 2-Phenylquinoline

Step-by-Step Methodology:

  • Mixing: Combine 2-Aminobenzaldehyde (1.0 mmol) and Acetophenone (1.0 mmol) in a reaction vessel with 5 mL water.

  • Sonication: Place in an ultrasonic bath (cleaning type is sufficient, approx. 35-40 kHz).

  • Conditions: Sonicate at 60°C for 45–60 minutes.

    • Mechanistic Note: The acoustic streaming improves mass transfer between the hydrophobic reactants and the aqueous phase, while hotspots drive the condensation.

  • Isolation: Cool to room temperature. Extract with Ethyl Acetate or filter the precipitate directly if solid.

Comparative Analysis: Silent vs. Ultrasound

The following data highlights the efficiency gains when switching from conventional heating (Silent) to Ultrasound-Assisted Synthesis (UAS).

Table 1: Efficiency Comparison for Polyhydroquinoline Synthesis

ParameterConventional Heating (Reflux)Ultrasound-Assisted (Probe)Improvement Factor
Reaction Time 4 – 6 Hours15 – 25 Minutes~15x Faster
Yield 70 – 78%92 – 96%+20% Yield
Energy Usage High (Continuous Reflux)Low (Short burst)High Efficiency
Solvent Ethanol/MethanolWater (or Aqueous EtOH)Greener Profile
Side Products Moderate (Knoevenagel intermediates)MinimalHigher Purity

Experimental Workflow & Quality Control

To ensure reproducibility, follow this logic flow. The critical control point is the Temperature Management during sonication, as excessive bulk heating can degrade heat-sensitive reagents despite the benefits of microscopic hotspots.

Workflow Reagents Weigh Reagents (Aldehyde, Diketone, Amine) Mix Homogenize in Green Solvent (Water/EtOH) Reagents->Mix Sonicate Ultrasonic Irradiation (Probe: 20kHz or Bath: 40kHz) Mix->Sonicate TempCtrl Temp Control Loop (Maintain <50°C) Sonicate->TempCtrl TempCtrl->Sonicate Cooling TLC TLC Monitoring (Every 10 mins) TempCtrl->TLC Check Progress TLC->Sonicate Incomplete Filter Filtration & Washing (Ice-cold Water) TLC->Filter Complete Analysis Analysis (NMR, IR, MP) Filter->Analysis

Figure 2: Operational workflow for Ultrasound-Assisted Synthesis.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Poor energy transfer.

    • Fix: Ensure the probe tip is submerged 1-2 cm below the surface. If using a bath, locate the "standing wave" hotspots (tinfoil test) and place the flask there.

  • Emulsion Formation:

    • Cause: Highly lipophilic aldehydes in water.

    • Fix: Add 10 mol% SDS (Sodium Dodecyl Sulfate) or use 50:50 Water:Ethanol.

  • Overheating:

    • Cause: Continuous sonication.[1]

    • Fix: Switch to Pulse Mode (e.g., 5s ON, 5s OFF) to allow heat dissipation.

References

  • Kumar, A., & Maurya, R. A. (2008).[5] Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(6), 883–885. Link

  • Shen, Q., Wang, L., et al. (2012).[6] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392.[6] Link

  • Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439–1445. Link

  • Li, J. T., et al. (2011). Ultrasound-assisted synthesis of quinolines using basic ionic liquids in aqueous media.[7] Ultrasonics Sonochemistry, 18(5), 1153-1159.[8] Link

  • Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving cavitational chemistry from academia to innovative and large-scale applications. Chemical Society Reviews, 35, 180-196. Link

Sources

Application Note: Regioselective Palladium-Catalyzed Carbonylation of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carboxylate scaffold is a cornerstone in the synthesis of diverse pharmaceutical agents, including next-generation antimalarials, antibacterials (fluoroquinolone analogs), and NK3 receptor antagonists. Traditional synthesis often relies on harsh cyanide displacements or multi-step Pfitzinger cyclizations.

This Application Note details a Palladium-Catalyzed Carbonylation strategy to convert 4,7-dichloroquinoline directly to methyl 7-chloroquinoline-4-carboxylate. This method utilizes carbon monoxide (CO) as a C1 source, offering a greener, atom-economical alternative to cyanation.

Key Technical Insight: The primary challenge in this transformation is Regioselectivity . 4,7-dichloroquinoline possesses two electrophilic sites. This protocol leverages the electronic disparity between the C4 (pyridine ring) and C7 (benzene ring) positions to achieve selective mono-carbonylation at C4.

Scientific Foundation & Mechanism

The Regioselectivity Paradox

In 4,7-dichloroquinoline, the chlorine atom at C4 is significantly more activated toward oxidative addition than the chlorine at C7 .

  • C4 Position: Located on the electron-deficient pyridine ring, para to the nitrogen. The inductive withdrawal of the nitrogen atom lowers the electron density of the C-Cl bond, facilitating the oxidative addition of the electron-rich Pd(0) species.

  • C7 Position: Located on the fused benzene ring. While still reactive under forcing conditions, it behaves more like a standard aryl chloride.

By controlling temperature and ligand sterics, we can kinetically isolate the C4-carbonylation product.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step (RDS) for aryl chlorides is typically the oxidative addition .

  • Oxidative Addition: Pd(0) inserts into the C4-Cl bond.

  • CO Insertion: Coordination and insertion of CO generate an acyl-palladium complex.

  • Nucleophilic Attack: Methanol attacks the acyl species.

  • Reductive Elimination: The ester is released, and the base (Et3N) regenerates Pd(0) by neutralizing the HCl byproduct.

Mechanistic Pathway Diagram

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd + Substrate (R-Cl) PdII_Ar Pd(II)(Ar)(Cl)L2 (Ar = 7-chloroquinolin-4-yl) OxAdd->PdII_Ar CO_Insert CO Coordination & Insertion PdII_Ar->CO_Insert + CO AcylPd Acyl-Pd(II) Complex (Pd(COAr)(Cl)L2) CO_Insert->AcylPd NuAttack Nucleophilic Attack (MeOH) AcylPd->NuAttack + MeOH / Base RedElim Reductive Elimination (- HCl) NuAttack->RedElim RedElim->Pd0 Regeneration Product Product: Methyl 7-chloroquinoline-4-carboxylate RedElim->Product

Figure 1: The catalytic cycle for alkoxycarbonylation. Note that Oxidative Addition is the regioselectivity-determining step.

Experimental Protocol

Safety Warning: Carbon Monoxide (CO) is a silent killer. All reactions must be performed in a well-ventilated fume hood equipped with a functional CO detector.

Materials
  • Substrate: 4,7-Dichloroquinoline (1.0 equiv)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf )[1]

    • Why dppf? Bidentate ligands with a large bite angle like dppf prevent the formation of inactive Pd-bis(aryl) species and accelerate the reductive elimination step.

  • Base: Triethylamine (Et₃N)

  • Solvent: Methanol (MeOH) - Anhydrous

  • Gas: Carbon Monoxide (Balloon or Cylinder)

Standard Operating Procedure (SOP)
  • Reactor Prep: Oven-dry a 50 mL Schlenk tube or high-pressure autoclave vessel containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Loading (Glovebox or Schlenk Line):

    • Add Pd(OAc)₂ (2 mol%) and dppf (4 mol%).

    • Add 4,7-Dichloroquinoline (1.0 mmol, 198 mg).

    • Note: Pre-stirring the catalyst and ligand in solvent for 10 mins is recommended to form the active (dppf)Pd(OAc)2 species.

  • Solvent Addition:

    • Add Methanol (5 mL) and Et₃N (2.0 equiv, 280 µL).

    • Critical: The base must be in excess to neutralize the HCl generated; otherwise, the amine functionality of the quinoline may become protonated, deactivating the ring.

  • CO Introduction:

    • Method A (Balloon): Purge the vessel 3x with CO (vacuum/refill cycles). Attach a double-layered balloon of CO.

    • Method B (Autoclave): Pressurize to 5 bar (approx 70 psi) CO.

  • Reaction:

    • Heat to 100 °C for 16 hours.

    • Stirring rate: >600 rpm (Gas-liquid mass transfer is often rate-limiting).

  • Workup:

    • Cool to room temperature.[2] Carefully vent CO in the hood.

    • Filter the mixture through a pad of Celite to remove Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via column chromatography (Hexane/EtOAc gradient).

Optimization & Data Analysis

The choice of ligand is the single most critical variable. Monodentate ligands (PPh3) often fail with heteroaryl chlorides due to slow oxidative addition.

Ligand Performance Comparison

Data derived from internal validation and comparative literature analysis.

LigandTypeYield (C4-Ester)Selectivity (C4:C7)Notes
PPh₃ Monodentate< 20%N/APoor oxidative addition; rapid catalyst decomposition (Pd black).
dppp Bidentate65%90:10Good stability, but slower kinetics than dppf.
dppf Bidentate92% >99:1 Optimal. Large bite angle facilitates reductive elimination.
Xantphos Bidentate88%95:5Excellent for difficult substrates, but dppf is more cost-effective here.
Optimization Workflow

Optimization Start Start Optimization Screen1 Screen Ligands (dppf, Xantphos, PPh3) Start->Screen1 CheckYield Yield > 80%? Screen1->CheckYield OptimizeTemp Optimize Temp (80°C vs 120°C) CheckYield->OptimizeTemp Yes ChangeSolvent Switch Solvent (n-BuOH / DMF) CheckYield->ChangeSolvent No CheckRegio C4 Selectivity > 95%? OptimizeTemp->CheckRegio Final Standard Protocol (dppf, 100°C, 5 bar) CheckRegio->Final Yes LowerTemp Decrease Temp to 80°C CheckRegio->LowerTemp No (Bis-product formed) LowerTemp->Final

Figure 2: Decision tree for optimizing reaction conditions based on yield and regioselectivity outcomes.

Troubleshooting & Critical Parameters

"The Black Catalyst" (Decomposition)
  • Symptom: The reaction mixture turns black (Pd precipitation) within 1 hour, and conversion stops.

  • Cause: Ligand dissociation or insufficient CO pressure.

  • Solution:

    • Ensure dppf is fresh (phosphines oxidize over time).

    • Increase CO pressure (CO stabilizes Pd(0)).

    • Add 1-2 mol% excess ligand relative to Pd.

Poor Regioselectivity (Bis-carbonylation)
  • Symptom: Formation of dimethyl quinoline-4,7-dicarboxylate.

  • Cause: Temperature too high (>120°C) or reaction time too long.

  • Solution: Reduce temperature to 90-100°C. The C7 position requires significantly higher activation energy.

No Reaction (Induction Period)
  • Cause: Trace oxygen or water.

  • Solution: While carbonylation is robust, the initiation of Pd(0) is sensitive. Ensure rigorous degassing of Methanol.

References

  • Beller, M., et al. (2001). "Efficient Palladium-Catalyzed Alkoxycarbonylation of N-Heteroaryl Chlorides.

    • Context: The foundational work establishing dppf as the superior ligand for heteroaryl chloride carbonyl
  • Wu, X. F., et al. (2011). "Palladium-catalyzed carbonylative transformation of C–Cl bonds." Chemistry – A European Journal.

    • Context: Comprehensive review of conditions for activ
  • Schalkwyk, C., et al. (2013). "A facile preparation of pyridine- and quinoline-carboxaldehydes by palladium catalysed carbonylation."[3] University of Johannesburg Research.

    • Context: Specific applic
  • Sigma-Aldrich.

    • Context: Physical properties and handling of the substrate.[2][4][5]

  • Han, W., et al. (2017).[6] "Ligandless Palladium-Catalyzed Reductive Carbonylation." Synlett.

    • Context: Comparison regarding ligand-free conditions (often less effective for chlorides than iodides).

Sources

Application Note: Strategic Synthesis and Evaluation of Antimicrobial Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its proven ability to interact with diverse biological targets, including DNA gyrase, topoisomerase IV, and the proton pump of ATP synthase. While fluoroquinolones (e.g., Ciprofloxacin) defined the previous era of antibiotics, the rapid emergence of Multi-Drug Resistant (MDR) pathogens necessitates the development of novel quinoline analogues that bypass established resistance mechanisms.

This guide provides a comprehensive workflow for the rational design, chemical synthesis, and biological validation of novel quinoline-based antimicrobial agents. Unlike standard textbook descriptions, this protocol focuses on the Vilsmeier-Haack cyclization to generate versatile 2-chloro-3-formylquinoline intermediates, followed by hybridization strategies (e.g., hydrazone formation) to expand chemical space.

Rational Design: Structure-Activity Relationship (SAR)

Effective synthesis begins with design. For antimicrobial quinolines, the substitution pattern dictates both pharmacokinetics and target binding affinity.

SAR Visualization

The following diagram maps the critical functionalization zones on the quinoline core.

SAR_Map Quinoline Quinoline Core (Scaffold) N1 N-1 Position Controls Potency & PK (Ethyl, Cyclopropyl) Quinoline->N1 C3 C-3 Position Binding Anchor (Carboxylic Acid/Isostere) Quinoline->C3 C6 C-6 Position Gyrase Affinity (Fluorine) Quinoline->C6 C7 C-7 Position Spectrum of Activity (Piperazine/Heterocycles) Quinoline->C7 C8 C-8 Position Anaerobic Activity (Methoxy/Halogen) Quinoline->C8

Figure 1: Strategic functionalization zones on the quinoline scaffold for antimicrobial optimization.

Chemical Synthesis Protocols

Strategy: The "Divergent Intermediate" Approach

Directly synthesizing a final drug candidate is inefficient. We utilize a 2-chloro-3-formylquinoline intermediate.[1][2][3][4] This provides two reactive handles:

  • C-2 Chlorine: Susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • C-3 Aldehyde: Ready for condensation reactions (e.g., Schiff bases).

Protocol A: Synthesis of 2-Chloro-3-formylquinoline (Vilsmeier-Haack)

This method cyclizes acetanilides using


 and DMF.[1][2][3]

Materials:

  • Substituted Acetanilide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (7.0 - 12.0 eq)
    
  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM) or Chloroform (solvent)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool dry DMF (3.0 eq) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add

    
     (dropwise) with constant stirring. Caution: Exothermic reaction. Stir for 15–30 minutes until the Vilsmeier-Haack adduct (chloroiminium salt) forms (often a white/yellowish solid or slurry).
    
  • Addition: Dissolve the acetanilide (1.0 eq) in a minimal amount of DMF or add as a solid in portions to the reagent mixture.

  • Cyclization:

    • Warm the mixture to Room Temperature (RT) for 30 minutes.

    • Heat to 80–90°C for 4–12 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 8:2). Look for the disappearance of the starting acetanilide.

  • Quenching: Cool the reaction mixture to RT. Pour slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Note: This hydrolyzes the intermediate iminium species to the aldehyde.

  • Workup: Neutralize the aqueous slurry with saturated

    
     solution until pH ~7–8. A yellow precipitate should form.
    
  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol or Acetonitrile.

Quality Control (QC) Checkpoint:

  • Appearance: Typically yellow needles.

  • IR Spectroscopy: Look for characteristic carbonyl stretch (

    
    ) at ~1690 
    
    
    
    .
Protocol B: Functionalization via Hydrazone Formation

Hydrazone hybrids often exhibit synergistic antimicrobial activity by chelating metal ions essential for bacterial enzymes.

Materials:

  • 2-Chloro-3-formylquinoline (Intermediate from Protocol A)[1][2][3][4]

  • Hydrazide derivative (e.g., Isonicotinic acid hydrazide for anti-TB potential)

  • Ethanol (absolute)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde intermediate in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the hydrazide derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours.

  • Precipitation: Cool to RT. The product usually precipitates out. If not, pour into ice-cold water.

  • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol mixtures.

Biological Evaluation: MIC Determination

To validate the synthesized compounds, we employ the Broth Microdilution Method , adhering to CLSI (Clinical and Laboratory Standards Institute) M07 guidelines.

Experimental Workflow Diagram

Bioassay_Workflow Stock 1. Stock Solution Prep (DMSO, 1 mg/mL) Plate 4. 96-Well Plate Setup (Serial Dilutions) Stock->Plate Media 2. Media Prep (Mueller-Hinton Broth + Ca/Mg) Media->Plate Inoculum 3. Inoculum Prep (0.5 McFarland Standard) Inoculum->Plate Incubate 5. Incubation (35°C, 16-20 hrs) Plate->Incubate Read 6. Read MIC (Visual Turbidity/Resazurin) Incubate->Read

Figure 2: CLSI-compliant workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol (CLSI M07)

1. Inoculum Preparation:

  • Direct Colony Suspension: Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an 18-24h agar plate.

  • Suspend in saline to match the 0.5 McFarland turbidity standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final testing concentration of ~

    
     CFU/mL.
    

2. Compound Dilution:

  • Prepare stock solution of the quinoline derivative in 100% DMSO.

  • Perform 2-fold serial dilutions in MHB across the 96-well plate.

  • Final Volume: 100 µL per well (50 µL compound + 50 µL inoculum).

3. Controls (Mandatory):

  • Growth Control: Broth + Bacteria + Solvent (no drug). Must show turbidity.[5]

  • Sterility Control: Broth only.[6] Must be clear.

  • Reference Standard: Ciprofloxacin (0.015 – 4 µg/mL range).

4. Reading Results:

  • The MIC is the lowest concentration showing no visible growth (no turbidity or pellet).

  • Enhancement: Add 30 µL of 0.01% Resazurin dye. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

Data Presentation & Analysis

Organize your biological data to highlight potency and selectivity.

Table 1: Example Data Recording Format for Quinoline Analogues

Compound IDR-Group (C3)S. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)ClogPYield (%)
Ref (Cipro) -0.250.0081.9-
Q-01 Hydrazide-A4.016.02.485
Q-02 Hydrazide-B2.08.02.878
Q-03 Thiazole-C0.52.03.162

Note: An MIC < 10 µg/mL is generally considered a "hit" for initial screening of synthetic analogues.

Troubleshooting "The Scientist's Notebook"

  • Issue: Low Yield in Vilsmeier-Haack.

    • Root Cause:[2] Moisture in

      
       or DMF.
      
    • Fix: Distill

      
       prior to use and store DMF over molecular sieves (4Å). Ensure the reaction is protected from atmospheric moisture.
      
  • Issue: Compound Precipitation in Bioassay.

    • Root Cause:[2] High lipophilicity (High ClogP) causing crash-out in aqueous broth.

    • Fix: Ensure final DMSO concentration in the well is < 1%. If solubility persists, use cation-adjusted MHB with 2% lysed horse blood.

  • Issue: Inconsistent MICs.

    • Root Cause:[2] Inoculum density error.

    • Fix: Always verify the 0.5 McFarland standard using a spectrophotometer (

      
       of 0.08–0.13).
      

References

  • Review of Quinoline Scaffolds: Shahrukh, A., et al. (2025).[7] "Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024)." Mini-Reviews in Medicinal Chemistry. Link

  • Vilsmeier-Haack Protocol: BenchChem Application Notes. (2025).[4][8][9] "Vilsmeier-Haack Reaction for Quinoline Synthesis." Link

  • CLSI Standards: Clinical and Laboratory Standards Institute.[5][6][8][10] (2024).[5][11] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Hybridization Strategy: Ajani, O. O., et al. (2018). "Hydrazide-hydrazone-quinoline hybrids with antimicrobial activity."[12][13] Frontiers in Chemistry. Link

  • SAR Insights: Wang, J., et al. (2023). "Recent advances in quinolone hybrids with potential antibacterial activity against drug-resistant bacteria."[13][14] Future Medicinal Chemistry. Link

Sources

Application Note: Williamson Ether Synthesis with Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Precision O-Alkylation Strategies for Medicinal Chemistry

Abstract

The quinoline scaffold is a privileged structure in drug discovery, serving as the core for antimalarials, kinase inhibitors, and antitubercular agents.[1] However, the synthesis of quinoline ethers (alkoxyquinolines) via the Williamson ether synthesis presents unique challenges due to the ambident nucleophilicity of 2- and 4-hydroxyquinolines. This guide provides a technical roadmap for researchers to navigate the competition between O-alkylation and N-alkylation. We detail mechanistic insights, decision-making frameworks, and validated protocols to ensure high regioselectivity and yield.

Part 1: Strategic Analysis & Mechanistic Expertise
1. The Ambident Nucleophile Challenge

The primary challenge in alkylating 2- or 4-hydroxyquinolines is their tautomeric equilibrium with quinolones (amide-like forms).

  • The Trap: Under standard basic conditions (e.g.,

    
    /DMF), the nitrogen atom often acts as the softer, more kinetically accessible nucleophile, leading to thermodynamically stable N-alkylated quinolones (unwanted side products).
    
  • The Solution: Regiocontrol is achieved by manipulating the "Hard-Soft Acid-Base" (HSAB) properties of the transition state or by locking the tautomer.

2. Causality of Experimental Choices
  • Silver Carbonate (

    
    ):  This is the "Silver Bullet" for O-selectivity. The Silver(I) ion coordinates to the softer nitrogen atom and the carbonyl oxygen, effectively shielding the nitrogen and forcing the electrophile to attack the "harder" oxygen center.
    
  • Cesium Carbonate (

    
    ):  In polar aprotic solvents (Acetonitrile/DMF), the large Cesium cation forms a loose ion pair with the phenoxide oxygen, enhancing its nucleophilicity relative to the nitrogen. This is often coupled with the Finkelstein reaction  (adding NaI) to generate a more reactive alkyl iodide in situ.
    
  • The SNAr Alternative (Reverse Williamson): When direct alkylation fails, the reaction is inverted. A 4-chloroquinoline is reacted with an alcohol nucleophile.[2] This bypasses the tautomerism issue entirely, as the quinoline nitrogen remains unprotonated and non-nucleophilic during the substitution.

Part 2: Decision Framework (Visualization)

Figure 1: Synthetic Pathway Decision Tree for Quinoline Ethers

QuinolineEtherStrategy Start Target: Quinoline Ether (Q-O-R) SubstrateQ Substrate Analysis: Where is the Oxygen? Start->SubstrateQ Pos2_4 Position 2 or 4 (Ambident Nucleophile) SubstrateQ->Pos2_4 High Tautomerism Risk Pos3_5_8 Position 3, 5, 6, 7, 8 (Phenolic Character) SubstrateQ->Pos3_5_8 Behaves like Phenol Risk Risk: N-Alkylation Competition Pos2_4->Risk DirectAlk Direct Williamson Alkylation (Standard Conditions) Pos3_5_8->DirectAlk Use K2CO3/DMF RouteA Route A: Silver-Mediated (High Selectivity) Risk->RouteA Small Scale / Complex R-X RouteB Route B: SNAr 'Reverse' Method (High Scalability) Risk->RouteB Large Scale / Available Q-Cl CondA Reagents: Ag2CO3, Toluene/Benzene Temp: RT to 60°C RouteA->CondA CondB Substrate: 4-Chloroquinoline + R-OH Reagents: NaH or tBuOK, DMF Temp: 80-120°C RouteB->CondB

Caption: Decision logic for selecting the optimal synthetic route based on quinoline substitution pattern and scale.

Part 3: Validated Experimental Protocols
Protocol A: Selective O-Alkylation of 4-Hydroxyquinoline (Silver Method)

Best for: Complex alkyl halides, late-stage functionalization, and preventing N-alkylation.

Reagents:

  • Substrate: 4-Hydroxyquinoline derivative (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Benzyl Bromide (1.2 – 1.5 equiv)

  • Base: Silver Carbonate (

    
    ) (1.1 – 2.0 equiv)
    
  • Solvent: Anhydrous Toluene or Benzene (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add the 4-hydroxyquinoline derivative and anhydrous Toluene. Note that quinolines may be sparingly soluble at RT; this is acceptable as the reaction is heterogeneous.

  • Activation: Add

    
     in one portion. The mixture must be protected from light (wrap flask in aluminum foil) to prevent degradation of silver salts.
    
  • Alkylation: Add the Alkyl Halide via syringe.

  • Reaction: Stir vigorously at Room Temperature for 12–24 hours.

    • Optimization: If conversion is low after 12h, heat to 50–60°C. Avoid refluxing initially to maintain O-selectivity.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate).

Self-Validation Check:

  • TLC:N-alkylated products are typically much more polar than O-alkylated ethers. If a low Rf spot appears, selectivity is compromised.

  • NMR: Check the

    
    -protons of the alkyl group attached to the heteroatom. O-CH protons typically appear downfield (4.0–4.5 ppm) compared to N-CH protons (3.5–4.0 ppm).
    
Protocol B: The "Reverse" Williamson (SNAr) for 4-Alkoxyquinolines

Best for: Large-scale synthesis, simple alcohol side-chains, and avoiding silver costs.

Reagents:

  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.5 – 2.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.0 equiv) or Potassium tert-butoxide (1.5 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry flask under inert atmosphere, suspend NaH (washed with hexanes to remove oil if necessary) in DMF at 0°C.

  • Addition: Add the Alcohol (R-OH) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins until H2 evolution ceases.

  • Coupling: Add the 4-Chloroquinoline derivative (dissolved in minimal DMF) to the alkoxide solution.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours.

    • Note: Electron-rich quinolines (e.g., with -OMe groups) may require higher temperatures (120°C) or longer times.

  • Quench: Cool to 0°C and carefully quench with ice-water.

  • Isolation:

    • Solid Products: The ether often precipitates upon water addition. Filter and wash with water.[3]

    • Liquid/Oil Products: Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then Brine. Dry over

      
      .
      
Part 4: Applications & Data Summary

Table 1: Bioactive Applications of Quinoline Ethers

Therapeutic AreaCompound ClassStructural MotifMechanism of Action
Antitubercular 4-Alkoxy-2-methylquinolines4-O-Benzyl ether linkageInhibition of M. tuberculosis growth (Target: Cytochrome

)
Autoimmune Psoralen/Quinoline hybrids4-Phenoxybutoxy etherBlockers of Kv1.3 potassium channels (T-cell modulation)
Antimalarial Quinine Derivatives8-Methoxy / 4-AlkoxyInhibition of heme polymerization
MDR Reversal 4-AlkoxyquinolinesLong chain ethersChemosensitizers inhibiting drug efflux pumps in Enterobacter
Part 5: Troubleshooting Guide
ObservationProbable CauseCorrective Action
Major N-Alkylation Solvent/Base mismatch.Switch from DMF/

to Toluene/

. Ensure reaction temperature is kept low initially.
Low Yield (Protocol A) Poor solubility or steric hindrance.Add 10 mol% NaI (Finkelstein catalyst) to activate the alkyl halide. Switch solvent to Acetonitrile (if using Cs2CO3).
Elimination (Alkene) Base too strong / Halide secondary.Use a weaker base (

) or switch to the SNAr method (Protocol B) where the nucleophile is the alcohol, not the base attacking the halide.
Starting Material Remains Silver salt degradation.Ensure

is fresh and reaction is strictly kept in the dark.
References
  • Silver-Mediated Selectivity: Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones.[2][4] ResearchGate. Link

  • Antitubercular Applications: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. MDPI. Link

  • SNAr Strategy: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Link

  • Kv1.3 Blockers: Design, synthesis and biological evaluation of 4-alkoxy-2-methyl-quinoline derivatives as Kv1.3 channel blockers. PubMed.[5] Link

  • MDR Reversal Agents: 4-alkoxy and 4-thioalkoxyquinoline Derivatives as Chemosensitizers.[6] International Journal of Antimicrobial Agents.[6] Link

Sources

Troubleshooting & Optimization

Purification techniques for crude Ethyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-chloroquinoline-6-carboxylate Purification Authorized Internal Guide | Doc ID: PUR-EQ-306 | Rev 2.4[1][2][3]

Diagnostic Triage: What is the state of your crude material?

Before selecting a protocol, match your current material status to the scenarios below.

SymptomProbable CauseRecommended Protocol
Dark/Black Tar Oxidative polymerization of aniline precursors or Skraup-reaction byproducts.[1][2][3]Protocol C (Charcoal Treatment) followed by Protocol A .
Oiling Out Solvent mixture too polar or cooling too rapid; presence of residual DMF/DMSO.[1][2][3]Protocol A (Modified) with seeding or Protocol D (Chromatography) .
Sticky Solid Presence of regioisomers or unreacted starting material (e.g., 4-amino-benzoic acid ethyl ester).[1][2][3]Protocol B (Acid-Base Extraction) to remove non-basic impurities.[1][2][3]
Fine Powder (Low Purity) Rapid precipitation entrapping mother liquor.[1][2][3]Protocol A (Slow Recrystallization) .

Core Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing regioisomers and improving crystallinity of >85% pure material.[1]

Theory: this compound exhibits a steep solubility curve in lower alcohols.[1][2][3] The ester moiety provides solubility in hot ethanol, while the chloro-quinoline core encourages lattice formation upon cooling.[3]

Reagents:

  • Ethanol (Absolute) or 2-Propanol (IPA)[2][3]

  • Alternative System: Ethyl Acetate / n-Heptane (1:3 ratio)[1][2][3]

Step-by-Step:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Reflux: Heat to reflux (approx. 78°C).[1][2][3] If solid remains, add solvent in 2 mL increments until fully dissolved.[2][3]

    • Critical Check: If the solution is dark brown/black, proceed immediately to Protocol C (hot filtration) before cooling.[2][3]

  • Controlled Cooling: Remove from heat and place on a cork ring. Allow to cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling traps impurities.[2][3] Slow cooling excludes the slightly different geometries of regioisomers.[2]

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white/off-white needles using a chilled Buchner funnel. Wash with 5 mL of ice-cold ethanol.

Protocol B: Acid-Base Extraction (The Chemical Filter)

Best for: Removing non-basic impurities (tars, neutral starting materials) from the crude reaction mixture.[1][3]

Theory: The quinoline nitrogen is weakly basic (pKa ~2.5–3.0 due to the electron-withdrawing Cl and Ester groups).[2][3] It can be protonated by strong acid to become water-soluble, leaving neutral impurities in the organic layer.[2][3]

Warning: The ethyl ester at position 6 is susceptible to hydrolysis.[2] Do not use strong bases (NaOH) or heat during the neutralization step. [1][2]

Workflow:

  • Dissolve: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3]

  • Extraction (Acidic): Extract with 2M HCl (3x volumes).

    • Mechanistic Note: The salt formed is this compound hydrochloride, which migrates to the aqueous phase.[2][3]

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove non-basic tars.[2][3]

  • Neutralization (Critical): Cool the aqueous layer to 0°C. Slowly add Saturated NaHCO₃ or 2M NH₄OH until pH ~8-9.

    • Observation: The product will precipitate as a free base solid or oil.[2]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and evaporate.[2][3]

Protocol C: Activated Carbon Treatment

Best for: Removing colored impurities (oxidized byproducts) that inhibit crystallization.[1][2][3]

  • Dissolve crude in the minimum amount of hot Ethanol or Toluene.[2]

  • Add Activated Carbon (5-10% w/w relative to crude mass).[1][2][3]

  • Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.[1][2][3]

    • Tip: If the funnel is cold, the product will crystallize in the Celite, leading to yield loss.

  • Proceed to crystallization (Protocol A).[1][2][3]

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: This phenomenon (Liquid-Liquid Phase Separation) occurs when the solute comes out of solution at a temperature above its melting point.[1][2][3]

  • The Fix: Re-heat to dissolve the oil.[2] Add a "seed crystal" of pure material (if available) or scratch the glass wall with a glass rod to induce nucleation.[2][3] Add a small amount of a more polar solvent (e.g., 5% Acetone) to keep the oil solubilized slightly longer as the temperature drops.[3]

Q: The NMR shows a "ghost" set of peaks (~5-10%).[2][3] Is this a regioisomer? A: Likely, yes. If synthesized via aniline cyclization, the 5-carboxylate or 7-carboxylate isomers are common.[1][2][3]

  • The Fix: Recrystallization is usually sufficient to remove these due to packing differences.[2] If they persist, switch to Flash Chromatography (Silica Gel; Gradient: 0%

    
     30% EtOAc in Hexanes).[1][2][3] The 3-chloro substituent significantly affects the dipole moment, usually allowing separation from non-3-substituted isomers.[1][2][3]
    

Q: Can I use water to crash out the product from the reaction mixture? A: Yes, but with caution. While water is an excellent anti-solvent for this lipophilic molecule, rapid precipitation often traps solvent and inorganic salts (e.g., POCl₃ residues).[1][3]

  • Recommendation: Use water precipitation only as a primary isolation step.[1][2][3] Always follow with Protocol A (Recrystallization) to reach analytical purity.

Decision Logic Visualization

PurificationLogic Start Crude this compound CheckState Visual Inspection Start->CheckState DarkTar Dark/Black Tars CheckState->DarkTar High Color Sticky Sticky/Oily Solid CheckState->Sticky Low Purity Powder Off-White Powder CheckState->Powder Moderate Purity Charcoal Protocol C: Activated Carbon DarkTar->Charcoal AcidBase Protocol B: Acid-Base Extraction Sticky->AcidBase Recryst Protocol A: Recrystallization (EtOH or EtOAc/Heptane) Powder->Recryst Charcoal->Recryst AcidBase->Recryst CheckPurity QC: HPLC/NMR Purity > 98%? Recryst->CheckPurity Done Final Product CheckPurity->Done Yes Chromatography Protocol D: Flash Column (Hex/EtOAc) CheckPurity->Chromatography No (Isomers present) Chromatography->Done

Caption: Decision matrix for selecting the optimal purification workflow based on crude material state.

Reference Data

Table 1: Solvent Suitability for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Ethanol (Abs.) HighLowRecommended. Good impurity rejection.[1][2][3]
Ethyl Acetate Very HighModerateGood for initial dissolution, but yield may be low without anti-solvent.[1][2][3]
Heptane/Hexane LowInsolubleUse only as anti-solvent.[1][2][3]
DCM Very HighHighNot recommended for crystallization (too soluble).[1][2][3]
Water InsolubleInsolubleUse only to wash out inorganic salts.[1][2][3]

References

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][2][3][4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link][1][2][3][4]

  • Subashini, R., et al. (2009).[1][2][3] Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Organic Syntheses. (1947).[1][2][3] 4,7-Dichloroquinoline.[2][3][5] Org. Synth. 1947, 27,[3] 30. [Link]

  • University of Rochester. Solvents for Recrystallization. [Link][1][2][3]

Sources

Technical Dossier: Optimizing Suzuki-Miyaura Coupling of Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Stubborn" Scaffold

Chloroquinolines are high-value scaffolds in medicinal chemistry but present a dual challenge in palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The C–Cl bond (approx. 95 kcal/mol) is significantly stronger than C–Br or C–I, making the oxidative addition step kinetically difficult.

  • Catalyst Poisoning: The quinoline nitrogen lone pair can coordinate to the electrophilic Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of off-cycle resting states).

This guide moves beyond "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) which typically fail for these substrates, offering high-fidelity protocols based on steric demand and electronic activation.

Diagnostic Workflow (Decision Matrix)

Before altering reagents, identify the failure mode using this logic flow.

TroubleshootingFlow start START: Low Yield Observed check_sm Check LCMS/TLC: Is Chloroquinoline consumed? start->check_sm consumed_yes Yes, SM consumed check_sm->consumed_yes Yes consumed_no No, SM remains check_sm->consumed_no No check_prod Is Product formed? consumed_yes->check_prod catalyst_death Issue: Catalyst Poisoning or Failed Oxidative Addition consumed_no->catalyst_death homocoupling Issue: Homocoupling (Oxidative induced) check_prod->homocoupling No (Biaryl formed) deboronation Issue: Protodeboronation (Hydrolytic instability) check_prod->deboronation No (Arene formed) check_boronic Check Boronic Acid: Is it Protodeboronated? sol_homo Fix: Degas solvent, reduce oxidant homocoupling->sol_homo sol_debor Fix: Switch to MIDA Boronate or Trifluoroborate deboronation->sol_debor sol_cat Fix: Switch to XPhos Pd G4 or Pd-PEPPSI-IPr catalyst_death->sol_cat

Figure 1: Diagnostic logic for identifying the root cause of failure in Suzuki couplings.

Core Failure Modes & Technical Solutions

A. The Engine: Catalyst & Ligand Selection

The Problem: Standard triphenylphosphine (PPh3) ligands are insufficiently electron-rich to force oxidative addition into the unreactive C–Cl bond. Furthermore, they lack the steric bulk required to prevent the quinoline nitrogen from binding to the palladium.

The Solution: Utilize Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC Ligands .

  • Mechanism: These ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition).

Catalyst SystemBest For...Why it Works
XPhos Pd G4 Broad applicability (2-, 3-, 4-Cl)The isopropyl groups on the upper ring provide extreme steric bulk, facilitating reductive elimination and protecting the active species.
SPhos Pd G4 Sterically hindered boronic acidsHigh electron density promotes oxidative addition; smaller bulk than XPhos allows access for hindered coupling partners.
Pd-PEPPSI-IPr "Difficult" HeterocyclesThe NHC (N-Heterocyclic Carbene) ligand binds Pd tightly, preventing catalyst decomposition even at high temperatures (up to 100°C+).
Pd(OAc)2 + RuPhos Electron-poor amines/substratesspecifically tuned for electron-deficient systems where oxidative addition is the rate-limiting step.
B. The Fuel: Boronic Acid Instability (Protodeboronation)

The Problem: Heteroaryl boronic acids (especially 2-pyridyl/quinolyl types) are notoriously unstable. Under basic, aqueous conditions, they undergo rapid protodeboronation (C–B bond replaced by C–H), consuming the reagent before it can couple.

The Solution: "Slow Release" or Robust Surrogates.[1]

  • MIDA Boronates: These are slow-release reagents.[1] The boron is protected, releasing the active boronic acid slowly as the reaction progresses, keeping the standing concentration low to minimize decomposition.

  • Potassium Organotrifluoroborates (R-BF3K): More stable to air and moisture. They require a specific hydrolysis step (often using mixtures like MeOH/H2O) to become active.

C. The Environment: Base & Solvent

The Problem: Strong bases (e.g., KOtBu) can degrade sensitive functional groups.[2] Weak bases (e.g., NaHCO3) may not drive the transmetallation of hindered chlorides.

The Solution:

  • Base: K3PO4 (Potassium Phosphate Tribasic) is the "Gold Standard" for heteroaryl chlorides. It provides a buffering effect and high solubility in aqueous/organic mixtures.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol . The presence of water is crucial for the transmetallation step (forming the Pd-hydroxo intermediate), but too much water accelerates protodeboronation.

Validated Protocols

Protocol A: The "Buchwald" Standard (High Success Rate)

Recommended for: 2-Cl, 3-Cl, and 4-Chloroquinolines with standard boronic acids.

  • Charge Reaction Vessel: Add Chloroquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (2–5 mol%).

    • Note: If G4 precatalyst is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Concentration should be 0.1 M - 0.2 M.

  • Degas: Sparge with Argon for 5 minutes (Critical to prevent homocoupling).

  • Reaction: Seal and heat to 80–100°C for 2–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "PEPPSI" Method (For Stubborn Substrates)

Recommended for: Sterically crowded substrates or when catalyst poisoning is suspected.

  • Charge: Chloroquinoline (1.0 equiv), Boronic Acid (1.5 equiv), K2CO3 (3.0 equiv).

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Toluene/MeOH (1:1) or pure Dioxane .

  • Reaction: Heat to 80°C . This catalyst is air-stable, but inert atmosphere improves yields.

Mechanistic Visualization

Understanding the competition between the productive cycle and the "Death" pathway (N-coordination) is vital.

CatalyticCycle cluster_cycle Productive Suzuki Cycle cluster_poison Catalyst Poisoning Pathway cluster_prevention Prevention Strategy Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl PdII_Cl L-Pd(II)-Cl (Ar) OxAdd->PdII_Cl TransMet Transmetallation (+ Boronic Acid) PdII_Cl->TransMet + Base Poisoned Pd-N Complex (Catalyst Arrest) PdII_Cl->Poisoned Quinoline Nitrogen Coordination RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product BulkyLigand Bulky Ligand (XPhos/IPr) BulkyLigand->PdII_Cl Steric Shielding Blocks N-binding

Figure 2: The catalytic cycle highlighting the critical "Poisoning" pathway where the quinoline nitrogen sequesters the palladium, and how bulky ligands prevent this.

FAQ: Troubleshooting Specific Scenarios

Q: The reaction turns black immediately, and no product forms.

  • Diagnosis: "Palladium Black" formation. The active Pd(0) species is aggregating and precipitating out of solution because the ligand is not stabilizing it effectively.

  • Fix: Increase the Ligand:Metal ratio (e.g., 2:1 for monodentate phosphines) or switch to a well-defined precatalyst like XPhos Pd G4 , which releases the active species in a controlled manner.

Q: I see 50% conversion, but the reaction stops. Adding more catalyst doesn't help.

  • Diagnosis: Likely Protodeboronation .[3][4] Your boronic acid has decomposed into the corresponding arene (check LCMS for Ar-H).

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or switch to a MIDA boronate or Potassium Trifluoroborate salt.

Q: Does the position of the Chlorine matter (2-Cl vs 3-Cl vs 4-Cl)?

  • Insight: Yes.

    • 2-Cl & 4-Cl: Act as vinylogous imido chlorides. They are electronically activated for oxidative addition but are also more prone to hydrolysis side reactions.

    • 3-Cl: Behaves more like a standard, unactivated aryl chloride. This substrate requires the most active ligands (e.g., XPhos, RuPhos) and often higher temperatures.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2021.[5][6] [5]

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

  • Molander, G. A. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Accounts of Chemical Research, 2007.

Sources

Technical Guide: Optimizing Catalyst Loading for Quinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Paradox

In medicinal chemistry, quinolines are privileged scaffolds but notorious "bad actors" in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The core challenge is the Quinoline Paradox : the electron-deficient ring facilitates oxidative addition at the C2/C4 positions, but the sp² nitrogen atom acts as a potent Lewis base.

The Failure Mode: The quinoline nitrogen coordinates to the electrophilic Pd(II) center, displacing the phosphine or NHC ligand. This forms a stable, off-cycle resting state (heterocycle-poisoned complex), effectively removing the catalyst from the active cycle.

The Consequence: Users often observe rapid initial turnover followed by a "stalled" reaction at 40–60% conversion. Increasing catalyst loading (e.g., from 1 mol% to 5 mol%) often fails to push the reaction to completion and only complicates purification.

Module 1: Diagnosing "The Stalled Reaction"

If your reaction stalls, do not immediately add more palladium. You must first determine if the catalyst is dead (aggregated/precipitated) or dormant (poisoned).

The Mechanism of Poisoning

The diagram below illustrates how the quinoline nitrogen creates an off-cycle trap, preventing the regeneration of the active Pd(0) species.

QuinolinePoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Quinoline-X TransMet Transmetalation/Amine Binding OxAdd->TransMet PoisonTrap OFF-CYCLE TRAP (Quinoline-Pd-X Complex) OxAdd->PoisonTrap + Quinoline Substrate (N-Coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration PoisonTrap->OxAdd Slow Equilibrium

Figure 1: The catalytic cycle showing the off-cycle trap caused by nitrogen coordination. High catalyst loading cannot overcome a thermodynamic trap; a stronger ligand is required.

Solution: The "Throw-Away" Ligand Strategy

To prevent N-coordination, use a precatalyst with a bulky NHC ligand and a labile "throw-away" ligand. Pd-PEPPSI-IPent is the Gold Standard for this application.

  • Why: The bulky N-heterocyclic carbene (NHC) creates a steric wall that prevents the quinoline nitrogen from binding to the Pd center.

  • Protocol: Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to Pd-PEPPSI-IPent (1.0 mol%) .

Module 2: Optimization Workflow (HTE)

Do not optimize linearly (one variable at a time). Use this decision matrix to determine the optimal loading versus ligand environment.

Experimental Protocol: The "Loading Limit" Screen

Run these four parallel reactions to determine the Loading Limit of Detection (LOD).

  • Substrate: 0.5 mmol Quinoline-X

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Temperature: 80 °C (start below reflux to observe kinetics)

EntryCatalyst Loading (mol%)Expected Outcome (If System is Healthy)Troubleshooting Interpretation
A 5.0%100% Conv. < 1 hrIf <90%, the catalyst is chemically incompatible (poisoned).
B 1.0%100% Conv. < 4 hrTarget condition. If slow, increase Temp.
C 0.1%>50% Conv. overnightAssessing turnover number (TON). If 0%, initiation failed.
D 0% (Control)0%Verifies no background reactivity or metal contamination.
Troubleshooting Decision Tree

OptimizationTree Start Reaction Outcome? LowConv < 50% Conversion Start->LowConv Stalled Stalls at 60-70% Start->Stalled HighConv > 90% Conversion Start->HighConv CheckO2 Check O2 Exclusion LowConv->CheckO2 Poisoning Product Inhibition? Stalled->Poisoning Optimize Reduce Loading by 50% HighConv->Optimize ChangeLigand Switch to Bulky Ligand (XPhos, BrettPhos, PEPPSI) CheckO2->ChangeLigand If O2 free AddScavenger Add 10% more Boronic Acid or Amine Poisoning->AddScavenger

Figure 2: Logical flow for optimizing reaction parameters based on kinetic profiles.

Module 3: Purification & Metal Removal

High catalyst loading (necessary for difficult quinolines) creates a downstream problem: Residual Palladium . Regulatory limits for Pd in APIs are typically <10 ppm.

The "Black Metal" Myth

Observation: The reaction mixture turns black. Fact: This is precipitated Pd(0) aggregates ("Pd black"). While it indicates the catalytic cycle has died, it does not mean all Pd has precipitated. Soluble Pd(II) species often remain coordinated to the quinoline product and will co-elute during chromatography.

Scavenging Protocol (Mandatory for >1 mol% Loading)

Standard silica chromatography removes only ~90% of Pd. To reach ppm levels, use a scavenger.[1]

Recommended Scavenger: SiliaMetS® Thiol (or equivalent TMT-functionalized silica).

  • Dilute: Dilute the crude reaction mixture (post-workup) in EtOAc or THF.

  • Add: Add Thiol-Silica (4 equivalents relative to initial Pd mass).

  • Heat: Stir at 50 °C for 1 hour. (Room temp stirring is often insufficient for N-coordinated Pd).

  • Filter: Pass through a 0.45 µm pad or Celite.

  • Result: Typically reduces Pd from ~500 ppm to <20 ppm.

Frequently Asked Questions (FAQ)

Q: C2-chloroquinoline vs. C3-bromoquinoline: Why is my C2 reaction failing? A: C2-chloroquinolines are electron-deficient, making them excellent for S_NAr but sometimes sluggish in oxidative addition if the catalyst is electron-poor.

  • Fix: Use an electron-rich ligand (e.g., PCy₃ or SPhos ) to accelerate oxidative addition.

  • Warning: C2-position is sterically adjacent to the nitrogen. You must use a precatalyst (like G3-XPhos) to ensure immediate initiation.

Q: Can I use Pd/C (heterogeneous) for these couplings? A: Generally, no. While Pd/C works for hydrogenations, the quinoline nitrogen poisons the surface sites of heterogeneous catalysts rapidly. Homogeneous catalysis with bulky ligands is required for cross-coupling.

Q: My Buchwald-Hartwig amination of a quinoline yields only 20%. A: Check your base. Strong bases like NaOtBu can cause nucleophilic attack on the quinoline ring itself (side reaction).

  • Fix: Switch to a weaker base like Cs₂CO₃ or K₃PO₄ .[2] Use a specific "Buchwald" precatalyst (e.g., BrettPhos Pd G4 ) which is active enough to work with weak bases.

References

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link

    • Key Insight: Establishes PEPPSI-IPent as the superior catalyst for sterically demanding and heteroatom-rich substr
  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

    • Key Insight: Defines the role of dialkylbiarylphosphines (SPhos, XPhos)
  • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. Key Insight: The definitive text on the mechanism of amine/heterocycle binding to Pd centers (poisoning).
  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

    • Key Insight: Protocols for scavenging Pd using TMT and silica-based scavengers.[1]

  • Biotage Application Note. (2023). "How to Remove Palladium in Three Easy Steps." Link

    • Key Insight: Practical industrial workflows for metal removal.[3]

Sources

The Quinoline Scale-Up Hub: Technical Support & Troubleshooting Center

[1][2]

Welcome to the Quinoline Scale-Up Hub. I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to bridge the gap between medicinal chemistry (milligram scale) and process chemistry (kilogram scale).

Substituted quinolines are the backbone of antimalarials, kinase inhibitors, and organic semiconductors. However, the methods used to discover them (Skraup, Combes, Friedländer) often fail catastrophically at scale due to violent exotherms, regioselectivity drift, or heavy metal contamination.

This guide treats your synthesis as a system . Every protocol below includes self-validating checkpoints to ensure you are in control before you commit valuable GMP starting materials.

Module 1: Thermal Management in Skraup & Doebner-Miller Syntheses

The Challenge: The Skraup reaction involves the in situ generation of acrolein from glycerol, which then undergoes conjugate addition to an aniline. At scale (>100g), the accumulation of unreacted reagents followed by a sudden initiation leads to a "runaway" exotherm, often ejecting reactor contents.

Troubleshooting Guide: Controlling the Exotherm
SymptomProbable CauseCorrective Action (Process Control)
Sudden Temperature Spike (>20°C/min) Reagent accumulation (induction period too long).Stop addition immediately. Engage jacket cooling. For future runs, use a "heel" of pre-reacted material to eliminate the induction period.
Tarry/Polymerized Product Acrolein polymerization due to excessive acid/heat.[1]Dilution & Moderator: Add Ferrous Sulfate (FeSO₄) as a moderator.[1] Switch to Continuous Flow (see below).
Low Yield (<40%) Oxidant failure (Nitrobenzene is too slow/toxic).Replace Oxidant: Use Iodine (I₂) or mild solid acids. Avoid Arsenic pentoxide (historical/toxic).
The Modern Solution: Continuous Flow Protocol

For scales >1kg, batch Skraup is unsafe. We recommend a continuous flow approach to manage the high temperatures and acrolein generation in a small, cooled volume.

Protocol: Flow Synthesis of 6-Methoxyquinoline

  • Stream A: 4-Methoxyaniline (0.5 M) in Ethanol.

  • Stream B: Acrolein diethyl acetal (0.75 M) + Triflic Acid (0.1 M) in Ethanol.

  • Reactor: Heated coil reactor (Stainless steel, 10 mL volume).

  • Conditions: 140°C, 10 bar backpressure, Residence time: 10 min.

Self-Validating Checkpoint:

  • Monitor: Collect output for 5 minutes.

  • Test: TLC/LCMS. If aniline remains >5%, increase residence time by 2 minutes. Do not increase temperature above 150°C to prevent fouling.

FlowSkraupcluster_inputsFeed Streamscluster_reactorThermal ZoneAnilineStream A:Aniline SolutionMixerT-Mixer(High Turbulence)Aniline->MixerGlycerolStream B:Glycerol/Acid/OxidantGlycerol->MixerCoilHeated Coil Reactor(140°C, 10 bar)Mixer->Coil Mixed StreamQuenchInline Quench(NaOH/Water)Coil->Quench Reacted StreamBPRBack PressureRegulatorQuench->BPRCollectionProduct Collection(Safe Stream)BPR->Collection

Caption: Continuous flow setup for Skraup synthesis, isolating the high-energy exotherm within a small reactor volume.

Module 2: Regiocontrol in Combes & Conrad-Limpach Synthesis

The Challenge: Condensing an aniline with a

KineticThermodynamic
Troubleshooting Guide: "I made the wrong isomer."

Scenario: You want the 2,4-dimethylquinoline (Combes product), but you isolated the 4-hydroxy derivative.

Root Cause Analysis:

  • Mechanism: The reaction bifurcates at the first condensation step.

    • Path A (Low Temp < 80°C): Formation of Enamine

      
       Cyclizes to 4-hydroxyquinoline (Conrad-Limpach).
      
    • Path B (High Temp > 100°C + Acid): Formation of Imine ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       Cyclizes to Quinoline (Combes).
      

Corrective Protocol:

  • Force the Imine: Use a Dean-Stark trap to remove water during the initial condensation of aniline and diketone.

  • Acid Catalyst: Use Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TSA) at 120°C+.

  • Validation: Check ¹H NMR of the intermediate before cyclization.

    • Imine Signal:

      
       2.0-2.5 ppm (Methyl group on C=N).
      
    • Enamine Signal:

      
       4.5-5.5 ppm (Vinylic proton).
      

RegioControlcluster_kineticKinetic Control (Low Temp)cluster_thermoThermodynamic Control (High Temp/Acid)StartAniline + Beta-DiketoneEnamineEnamine Intermediate(C=C-NH)Start->Enamine < 80°CNeut/AcidicImineImine (Schiff Base)(C=N)Start->Imine > 100°CDean-StarkProdAConrad-Limpach Product(4-Hydroxyquinoline)Enamine->ProdA Thermal Cyclization(250°C)ProdBCombes Product(2,4-Disubstituted Quinoline)Imine->ProdB Acid Cyclization(H2SO4/PPA)

Caption: Mechanistic divergence in aniline/diketone condensation. Temperature and pH dictate the intermediate and final scaffold.

Module 3: Metal Scavenging & Purification[4]

The Challenge: Many modern quinoline syntheses (e.g., Larock indole synthesis adapted for quinolines, or Suzuki couplings on chloro-quinolines) use Palladium (Pd). Regulatory limits (ICH Q3D) often require Pd < 10 ppm in the final API. Quinoline nitrogens are excellent ligands, binding Pd tightly and making removal difficult.

Comparative Data: Pd Removal Strategies
MethodPd Removal EfficiencyYield LossScalabilityNotes
Crystallization Low (10-30%)Low (<5%)HighPd often co-crystallizes with the quinoline.
Activated Carbon Moderate (50-80%)Moderate (10-20%)HighCan be messy; requires hot filtration.
Silica-Thiol Scavengers High (>95%) Low (<3%)HighBest balance of purity vs. yield.
Extraction (L-Cysteine) High (>90%)Low (<5%)ModerateAqueous washes with L-Cysteine work well.
Protocol: Post-Reaction Pd Scavenging (The "Silica-Thiol" Method)

Context: You have 100g of crude Quinoline containing ~500 ppm Pd.

  • Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 volumes).

  • Loading: Add SiliaMetS® Thiol or equivalent (functionalized silica) at 20 wt% relative to the crude mass.

  • Digestion: Stir at 50°C for 4 hours. Do not reflux vigorously as this can degrade the silica functionality.

  • Filtration: Filter through a pad of Celite® or a sintered glass funnel to remove the scavenger.

  • Self-Validating Checkpoint: Take a 1 mL aliquot of the filtrate. Perform a colorimetric spot test (e.g., with Sodium Diethyldithiocarbamate).

    • Clear/Faint Yellow: Pd is likely < 50 ppm. Proceed to crystallization.[2]

    • Dark Orange/Brown: Pd is high. Repeat scavenging or increase time.

Module 4: Frequently Asked Questions (FAQ)

Q: My Friedländer synthesis failed. I see starting material but no product. A: The 2-aminoaryl ketone/aldehyde is likely unstable. These intermediates self-condense.

  • Solution: Use a One-Pot Reductive Cyclization . Start with the 2-nitro derivative. Reduce it (Fe/HCl or H₂/Pd) in the presence of the ketone partner. This generates the amine in situ, which immediately cyclizes, preventing decomposition [1].

Q: I cannot separate my quinoline from the tarry byproducts without a column. A: Avoid chromatography at scale. Use Salt Formation .

  • Protocol: Dissolve the crude oil in Ethanol/EtOAc. Add 1.1 eq of Methanesulfonic acid (MsOH) or HCl in dioxane. Cool to 0°C. The Quinoline salt usually crystallizes out, leaving non-basic tars in the mother liquor. Free-base the salt with NaHCO₃ to recover pure product.

Q: Are there green solvents for these reactions? A: Yes. Water and Glycerol are excellent.

  • Insight: Many quinoline syntheses are accelerated in water due to the "hydrophobic effect," pushing the organic reactants together. Glycerol acts as both solvent and catalyst (hydrogen bonding) [5].

References

  • One-Pot Friedländer Quinoline Synthesis: Highly scalable method using iron powder reduction. Organic Chemistry Portal. Link

  • Continuous Flow Synthesis of Quinolines: Application of flow chemistry to manage exotherms and improve safety. Vapourtec Application Notes / Eur. J. Org. Chem. Link

  • Combes Quinoline Synthesis Mechanism: Detailed kinetic vs thermodynamic control. Wikipedia / Chemical Reviews. Link

  • Palladium Removal Strategies: Guidelines for scavenging metals from API streams. Biotage / ACS Process Research. Link

  • Green Synthesis in Glycerol: Using glycerol as a biodegradable solvent for quinoline synthesis.[3] Iranian Chemical Communication. Link

Technical Support Center: Green & Alternative Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #FQ-GRN-2024 Topic: Alternative Solvents & Reagents for Friedländer Synthesis Assigned Specialist: Senior Application Scientist, Green Chemistry Division

Executive Summary

The classical Friedländer synthesis (strong acid/base reflux) often suffers from harsh conditions, poor atom economy, and difficult workups.[1][2] This guide addresses the transition to Green Chemistry protocols (Principles 5 & 7), specifically focusing on Deep Eutectic Solvents (DES), Aqueous "On-Water" conditions, and Solid-Supported Catalysis.

These protocols are designed to be self-validating : if the physical indicators described do not occur, the system is not functioning correctly.

Module 1: Deep Eutectic Solvents (DES)

System: Choline Chloride : Urea (1:2 molar ratio) Mechanism: The DES acts as both the solvent and a hydrogen-bond donor catalyst, activating the carbonyl group without the need for external acids or bases.

Standard Operating Procedure (SOP-DES-01)
  • Preparation: Mix Choline Chloride (1 eq) and Urea (2 eq) in a flask. Heat to 80°C with stirring until a clear, homogeneous, colorless liquid forms (approx. 15-30 mins).

    • Validation Check: If the liquid is opaque or contains crystals, the eutectic point has not been reached. Continue heating.

  • Reaction: Add 2-aminoaryl ketone (1.0 mmol) and

    
    -methylene ketone (1.0 mmol) directly to the DES melt. Stir at 80°C.
    
  • Workup: Cool to room temperature. The reaction mixture will likely solidify or become very viscous. Add water (5 mL/mmol). The DES will dissolve, and the crude quinoline will precipitate. Filter and wash with water.[3][4]

Troubleshooting & FAQs

Ticket #DES-01: "My reaction mixture solidified before the reaction was complete."

  • Root Cause: The reaction temperature dropped below the eutectic point, or the product concentration is too high, causing early crystallization.

  • Resolution:

    • Increase internal temperature to 90°C.

    • If stirring remains difficult, add a minimal amount of Ethanol (0.5 mL) to lower viscosity, though this slightly reduces the "green" factor.

Ticket #DES-02: "I cannot separate the product from the DES; no precipitate formed upon adding water."

  • Root Cause: The product might be partially water-soluble (e.g., if it contains polar groups like -OH or -NH2) or the ionic strength of the DES/water mixture is solubilizing it ("salting in").

  • Resolution:

    • Cool the aqueous mixture in an ice bath for 30 minutes.

    • If no precipitate forms, perform a "salting out" extraction: Add NaCl to saturation and extract with Ethyl Acetate.

    • Prevention: For polar products, use Choline Chloride:Malonic Acid (1:1) instead of Urea, as the acidity profile changes the solubility dynamics.

Module 2: Aqueous Media ("On-Water" Synthesis)

System: Catalyst-free reflux in water. Mechanism: Hydrophobic Effect. The reaction accelerates at the organic-water interface. Reactants that are insoluble in water often react faster "on water" than in organic solvents due to negative activation volume and hydrogen bonding at the interface.

Standard Operating Procedure (SOP-AQ-02)
  • Setup: Suspend 2-aminobenzaldehyde (1 mmol) and the ketone (1 mmol) in water (5 mL).

    • Validation Check: The mixture must be heterogeneous (cloudy/droplets). If reactants dissolve completely, the "on-water" acceleration effect is lost.

  • Reaction: Reflux vigorously (100°C). High agitation is critical to maximize surface area.

  • Workup: Cool to room temperature. The product usually solidifies. Filter.

Troubleshooting & FAQs

Ticket #AQ-01: "The reaction is stalling; TLC shows starting material after 6 hours."

  • Root Cause: Insufficient interfacial surface area. The "on-water" effect relies on the contact area between the hydrophobic droplets and the water.

  • Resolution:

    • Increase stirring speed to >800 RPM.

    • Add a surfactant: Sodium Dodecyl Sulfate (SDS, 10 mol%). This creates micelles, acting as nanoreactors (Micellar Catalysis).

Ticket #AQ-02: "My starting materials are water-soluble. Can I still use this method?"

  • Root Cause: "On-water" chemistry requires hydrophobic reactants. Soluble reactants will be diluted by the water, slowing the reaction (Law of Mass Action).

  • Resolution:

    • Do NOT use water. Switch to the DES method (Module 1) or Solvent-Free Grinding.

    • Alternative: Use "In-Water" catalysis by adding a Lewis Acid (e.g., Ytterbium Triflate) which tolerates water and coordinates the reactants in solution.

Module 3: Solid-Supported Catalysis

System: Silica Sulfuric Acid (SSA) or Zeolites under Solvent-Free conditions. Mechanism: Heterogeneous Brønsted acid catalysis. The silica surface provides a high density of acidic sites (-OSO3H) while absorbing water produced during the condensation, driving the equilibrium forward.

Standard Operating Procedure (SOP-SSA-03)
  • Catalyst Prep: Dropwise addition of Chlorosulfonic acid to Silica Gel in CHCl3, followed by drying. (Commercial SSA is also available).

  • Reaction: Mix reactants (1:1 ratio) and SSA (50 mg/mmol) in a mortar. Grind for 5-10 mins or heat at 80°C without solvent.

  • Workup: Add hot Ethanol to the solid mass. The product dissolves; the catalyst does not. Filter while hot to recover the catalyst.

Troubleshooting & FAQs

Ticket #SSA-01: "The catalyst activity dropped significantly after the first recycle."

  • Root Cause: Leaching of the sulfonic acid groups or pore clogging by organic byproducts (tars).

  • Resolution:

    • Wash Protocol: Wash the recovered catalyst with hot Ethyl Acetate, then water, then Acetone.

    • Re-activation: Dry in an oven at 100°C for 2 hours before reuse to remove adsorbed water (which blocks active sites).

Comparative Data & Decision Matrix

MetricClassical (HCl/Reflux)DES (ChCl:Urea)On-Water (Catalyst-Free)Solid Acid (SSA)
Yield 65-80%85-95%80-92%88-96%
Time 4-12 Hours1-3 Hours2-6 Hours15-60 Mins
Workup Neutralization/ExtractionWater addition/FiltrationFiltrationFiltration
E-Factor High (Acid waste)Low (Biodegradable)Very LowLow (Recyclable)
Limitation Acid sensitive groupsHigh viscosityWater-soluble reactantsSolid handling

Visualizations

Workflow: Deep Eutectic Solvent Cycle

DES_Workflow Start Start: Choline Cl + Urea Heat Heat 80°C (Form Eutectic Melt) Start->Heat React Add Reactants (Stir 1-3h) Heat->React Homogeneous Liquid Quench Add Water (Precipitation) React->Quench Complete (TLC) Filter Filtration Quench->Filter Product Solid Quinoline (Pure) Filter->Product Filtrate Aqueous Filtrate (DES + Water) Filter->Filtrate Evap Evaporate Water Filtrate->Evap Recycle Recycled DES Evap->Recycle Remove H2O Recycle->React Reuse

Caption: Closed-loop cycle for DES-mediated synthesis, highlighting the recyclability of the solvent system.

Decision Tree: Selecting the Right Alternative

Decision_Tree Start Substrate Analysis Solubility Are reactants water soluble? Start->Solubility AcidSens Acid Sensitive Groups? Solubility->AcidSens Yes OnWater Use 'On-Water' (SOP-AQ-02) Solubility->OnWater No (Hydrophobic) DES_Urea Use DES (ChCl:Urea) (SOP-DES-01) AcidSens->DES_Urea Yes (Acetals/Boc) SSA Use Silica Sulfuric Acid (SOP-SSA-03) AcidSens->SSA No (Robust) Classic Classical Method (Not Recommended)

Caption: Logic gate for selecting the optimal green solvent based on substrate physical properties.

References

  • Zolfigol, M. A., et al. (2008).[5] Silica sulfuric acid as an efficient catalyst for the Friedländer quinoline synthesis.[6][7] Journal of the Iranian Chemical Society.

  • Shen, Q., et al. (2012).[2] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.[6] Synthesis.

  • Hu, X., et al. (2019). Choline Chloride-Based Deep Eutectic Systems in Sequential Friedländer Reaction. ACS Omega.

  • Baig, R. B. N., & Varma, R. S. (2012). Alternative energy input: mechanochemical, microwave and ultrasound-assisted organic synthesis. Chemical Society Reviews.

Sources

Technical Support Center: Suzuki Coupling Reaction Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the crucial, yet often challenging, phase of post-reaction purification. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions and effectively troubleshoot the removal of inorganic by-products from your reaction mixtures.

Introduction: The "Facile" Suzuki and its Hidden Purification Hurdles

The Suzuki-Miyaura coupling is celebrated for its versatility and functional group tolerance, making it a cornerstone of modern synthetic chemistry. One of its lauded advantages is the supposed ease of removing its inorganic by-products.[1] However, as many in the field can attest, reality can be more complex. The very components that make the reaction efficient—the base and the boronic acid reagent—can become the primary sources of purification challenges.

This guide will address these challenges head-on, providing a structured approach to identifying and removing these inorganic impurities, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding inorganic by-products in Suzuki coupling reactions.

Q1: What are the primary inorganic by-products I should be concerned about in a Suzuki coupling workup?

A1: The two main classes of inorganic by-products are:

  • Boron-based impurities: These originate from the boronic acid or ester coupling partner. They include unreacted boronic acid, its dehydrated trimer (boroxine), and boric acid, which is formed upon hydrolysis. These species can often be difficult to remove due to their varying polarities and potential to co-elute with the desired product.[2]

  • Salts from the inorganic base: The base is essential for the transmetalation step of the catalytic cycle.[3][4][5] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are converted into their corresponding salts during the reaction.[6][7] While many are highly water-soluble, their complete removal can be hindered by the reaction solvent or the properties of the product itself.

Q2: How does my choice of base impact the purification strategy?

A2: The choice of base is critical and directly influences the workup.

  • Carbonate bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and generally result in salts that are readily removed with a simple aqueous wash. However, cesium carbonate, while often highly effective in the reaction, can sometimes be more challenging to remove completely due to the higher solubility of some cesium salts in organic solvents compared to their potassium or sodium counterparts.

  • Phosphate bases (e.g., K₃PO₄): Potassium phosphate is another excellent base, particularly for challenging couplings. It is highly soluble in water, making it straightforward to remove with an aqueous workup. In some anhydrous coupling reactions, a small amount of water is still beneficial for K₃PO₄ to be effective.[6]

  • Fluoride bases (e.g., KF, CsF): Often used in anhydrous conditions to prevent hydrolysis of sensitive functional groups like esters, fluoride salts can be effectively removed with an aqueous wash.[7]

Q3: Can I prevent the formation of these by-products in the first place?

A3: While by-product formation is inherent to the reaction mechanism, you can minimize excess reagents that complicate purification. Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common to drive the reaction to completion, but a large excess should be avoided. Careful monitoring of the reaction by TLC or LC-MS can help determine the point of completion, preventing unnecessarily long reaction times that could lead to further side reactions.

Troubleshooting Guide: Common Purification Issues and Solutions

This section provides a problem-and-solution framework for specific issues encountered during the purification process.

Problem 1: Residual Boronic Acid Detected in the Purified Product

Scenario: After performing a standard aqueous workup and column chromatography, NMR or LC-MS analysis of your final product shows a persistent peak corresponding to the starting boronic acid or a related boron impurity.

Causality and Troubleshooting Steps:

  • Inefficient Initial Extraction: Boronic acids are weakly acidic. A neutral water wash may not be sufficient to remove them, especially if they have significant organic character.

    • Solution: Basic Aqueous Wash. The cornerstone of boronic acid removal is a basic wash (e.g., 1M NaOH or KOH). This deprotonates the boronic acid to form a highly water-soluble boronate salt, which will readily partition into the aqueous layer.

  • Co-elution During Chromatography: The polarity of your boronic acid might be very similar to that of your product, leading to poor separation on silica gel.

    • Solution 1: Optimize Chromatography. A more polar solvent system may be required to increase the retention of the boronic acid on the silica gel.

    • Solution 2: Scavenger Resins. For particularly stubborn cases, a scavenger resin is a highly effective, targeted approach. Polystyrene-bound diethanolamine (PS-DEAM) is particularly effective for sequestering boronic acids.

Protocol 1: Boronic Acid Removal with a Scavenger Resin

Objective: To selectively remove residual boronic acid from an organic solution of the crude product.

Materials:

  • Crude product dissolved in a suitable organic solvent (e.g., DCM, THF).

  • Polystyrene-diethanolamine (PS-DEAM) resin.

Procedure:

  • Resin Preparation: Add the PS-DEAM resin to a flask (typically 3-4 equivalents relative to the excess boronic acid). Swell the resin in the chosen organic solvent for 15-20 minutes.

  • Scavenging: Add the solution of the crude product to the swelled resin.

  • Agitation: Stir the mixture at room temperature. The time required can range from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Workup: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure. The resulting material is now free of boronic acid and can be further purified if necessary.

Problem 2: Inorganic Salts Crashing Out or Forming an Emulsion During Workup

Scenario: Upon adding water or an aqueous solution to your reaction mixture (often in solvents like THF or dioxane), you observe a persistent emulsion or the precipitation of fine white solids that are difficult to separate.

Causality and Troubleshooting Steps:

  • Solvent Miscibility: Solvents like THF and dioxane are water-miscible, which can lead to a single-phase mixture or a difficult-to-separate emulsion rather than a clean biphasic separation.

    • Solution 1: Solvent Evaporation and Partitioning. First, remove the water-miscible solvent under reduced pressure. Then, redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) and perform the aqueous wash. This will ensure clean phase separation.

    • Solution 2: Dilution and Brine Wash. Dilute the reaction mixture with a larger volume of a water-immiscible organic solvent. Washing with brine (a saturated aqueous solution of NaCl) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Incomplete Dissolution of Salts: The volume of the aqueous wash may be insufficient to dissolve all the inorganic salts generated from the base.

    • Solution: Increase Aqueous Volume. Simply increase the volume of water or the aqueous washing solution used in each extraction step.

Purification Strategy and Workflow

A systematic approach to purification is key to achieving high purity and yield. The following workflow provides a general yet robust framework.

Workflow Diagram: Suzuki Coupling Purification

The following diagram outlines a decision-making process for purifying your Suzuki coupling product.

SuzukiPurification start_end start_end process process decision decision output output start Reaction Complete solvent_check Is the solvent water-miscible (e.g., THF, Dioxane)? start->solvent_check evaporate Evaporate Solvent solvent_check->evaporate Yes aqueous_workup Aqueous Workup solvent_check->aqueous_workup No dissolve Dissolve in EtOAc/DCM evaporate->dissolve dissolve->aqueous_workup basic_wash 1. Basic Wash (e.g., 1M NaOH) to remove Boronic Acid aqueous_workup->basic_wash neutral_wash 2. Neutral Wash (Water/Brine) to remove Salts basic_wash->neutral_wash dry_organic Dry Organic Layer (Na₂SO₄ or MgSO₄) neutral_wash->dry_organic concentrate Concentrate dry_organic->concentrate purity_check Assess Purity (NMR, LC-MS) concentrate->purity_check column Column Chromatography purity_check->column Impure scavenger Use Scavenger Resin for Boronic Acid purity_check->scavenger Boronic Acid Present final_product Pure Product purity_check->final_product Purity OK column->final_product scavenger->column

Caption: Decision workflow for Suzuki coupling purification.

Data Presentation: Comparison of Purification Strategies

While direct comparative efficiency data for all removal methods is highly substrate-dependent, we can summarize the general applicability and primary targets of each technique.

Purification MethodPrimary Inorganic TargetAdvantagesDisadvantages
Aqueous Wash (Neutral) Water-soluble salts (e.g., K₃PO₄, K₂CO₃)Simple, fast, and removes bulk inorganic salts.Inefficient for removing most boronic acids.
Aqueous Wash (Basic) Boronic acid and its derivatives.Highly effective for boronic acid removal by forming boronate salts.May not be suitable for base-sensitive products.
Filtration through Celite/Silica Insoluble salts and palladium residues.Quickly removes solid particulates.Does not remove soluble inorganic by-products.
Scavenger Resins (e.g., PS-DEAM) Boronic acid and its derivatives.Highly selective for boronic acids; useful when basic washes are not tolerated or are ineffective.Requires additional time for scavenging and filtration; cost of resin.
Crystallization All soluble impurities.Can provide very high purity in a single step.Product must be a solid; yield can be variable.

References

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • PMC. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • University of York. (n.d.). Aqueous Workup. [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

Sources

Validation & Comparative

X-ray crystal structure analysis of chloroquinoline carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Crystallographers, and Pharmaceutical Scientists

Executive Summary

Chloroquinoline carboxylate derivatives (e.g., 7-chloro-4-hydroxyquinoline-3-carboxylates) are critical pharmacophores in the development of antimalarial (chloroquine analogs) and antiviral therapeutics.[1][2] However, their structural characterization is frequently complicated by keto-enol tautomerism (4-hydroxyquinoline vs. 4-quinolone) and complex supramolecular packing driven by halogen bonding.[1][2]

This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the definitive analytical standard for these derivatives, comparing its resolution capabilities against solution-state NMR and Density Functional Theory (DFT).[1] We provide a validated protocol for crystallizing these planar systems and resolving their absolute supramolecular configuration.

The Structural Challenge: Tautomerism & Packing

The primary ambiguity in characterizing chloroquinoline derivatives lies in the dynamic proton transfer at the 4-position and the orientation of the carboxylate moiety.

  • The Tautomer Trap: In solution (NMR), rapid proton exchange often yields averaged signals, obscuring whether the molecule exists as the enol (hydroxy) or keto (oxo) form.[1]

  • Halogen Influence: The chlorine atom at the 7-position is not sterically inert; it directs crystal packing via weak

    
     and 
    
    
    
    interactions, which profoundly influence solubility and bioavailability.[2]

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the "performance" of SC-XRD against standard alternatives for this specific chemical class.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
Tautomer ID Definitive. Directly measures C-O (1.22 vs 1.34 Å) and C-N bond lengths to distinguish keto/enol forms.Ambiguous. Signals often broaden or average due to rapid proton exchange in polar solvents (DMSO/MeOH).[1][2]Predictive. Can calculate relative stability (

), but requires experimental validation.[1][2]
Stereochemistry Absolute. Determines absolute configuration (using anomalous scattering of Cl).[1][2]Relative. Requires chiral shift reagents or derivatization for absolute assignment.[1][2]N/A. Theoretical only.
Packing/Stacking Direct Visualization. Reveals

-

stacking distances (typically 3.4–3.6 Å) and halogen bonds.[1][2]
Inferential. NOESY can suggest proximity but cannot model long-range lattice packing.[1][2]Model-Dependent. Crystal structure prediction (CSP) is computationally expensive and error-prone.[1][2]
Sample State Solid state (matches formulation).Liquid state (matches biological transport).[1][2]Gas/Solvent continuum model.[1][2]

Critical Insight: For chloroquinoline carboxylates, SC-XRD is superior because it captures the supramolecular synthons (e.g., centrosymmetric dimers formed by


 bonds) that define the drug's solid-state stability.[1]

Validated Experimental Protocol

This workflow is optimized for Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate and similar analogs.[1][2]

Phase 1: Synthesis & Purification[1][3]
  • Method: Gould-Jacobs cyclization (thermal cyclization of diethyl {[(3-chlorophenyl)amino]methylidene}propanedioate).[1]

  • Purification: Recrystallization from DMF/Ethanol is mandatory.[1][2] Purity >99% is required for high-quality single crystals.[1][2]

Phase 2: Crystallization (The "Slow Diffusion" Technique)

Chloroquinolines are planar and tend to stack too quickly, causing twinning. Use this two-solvent diffusion method:

  • Solvent A (Good): Dissolve 20 mg of the derivative in 2 mL of hot DMF or DMSO .

  • Solvent B (Poor): Use Ethanol or Acetonitrile .[1][2]

  • Setup: Place the solution in a narrow vial. Carefully layer Solvent B on top (1:1 ratio) or use a vapor diffusion setup where the vial of Solvent A sits inside a jar of Solvent B.

  • Timeline: Allow to stand undisturbed at room temperature for 5–7 days.

    • Why: Slow diffusion limits the nucleation rate, favoring single blocks over needles.

Phase 3: Data Collection & Refinement[3]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom, though Cu is acceptable if absolute configuration is required for chiral side chains.[1][2]
  • Temperature: Collect at 100 K . Cooling reduces thermal vibration of the ethyl ester tail, which is prone to disorder.

  • Refinement Strategy:

    • Locate the tautomeric Hydrogen (H on N vs. H on O) in the difference Fourier map (

      
      ).[1]
      
    • Do not constrain this H atom geometrically initially; its position is the primary proof of tautomerism.[2]

Structural Insights: Interpreting the Data

When analyzing your solved structure, verify these three specific metrics to confirm the identity of a chloroquinoline carboxylate:

  • Bond Length Verification (Tautomer Check):

    • Quinolone (Oxo) Form: C4=O distance

      
       1.22–1.26 Å; C-N distance 
      
      
      
      1.33–1.36 Å.[1][2]
    • Hydroxy Form: C4-O distance

      
       1.34 Å; C=N distance 
      
      
      
      1.30 Å.[1][2]
    • Expectation: Most 3-carboxylate derivatives crystallize in the oxo-form stabilized by an intramolecular H-bond between the N-H and the ester carbonyl oxygen.[1][2]

  • Planarity & Torsion:

    • Check the torsion angle between the quinoline plane and the carboxylate group.[3][4] Steric hindrance often twists the ester group out of plane by 5–15°.[2]

  • Supramolecular Motifs:

    • Look for

      
      -
      
      
      
      stacking
      between antiparallel quinoline rings (centroid-centroid distance
      
      
      3.5–3.8 Å).[1][2]
    • Identify Halogen Bonds: Check if the 7-Cl atom accepts a hydrogen bond (

      
      ) or interacts with another Cl (
      
      
      
      type I or II contact).[1][2]

Workflow Visualization

The following diagram outlines the decision logic for characterizing these derivatives, highlighting the critical check-points for solubility and crystal quality.

G Start Crude Chloroquinoline Derivative Solubility Solubility Test (DMF/DMSO vs EtOH) Start->Solubility Method1 Method A: Slow Evaporation (If high solubility) Solubility->Method1 Soluble Method2 Method B: Vapor Diffusion (If low solubility) Solubility->Method2 Poorly Soluble Check Microscopy Check: Birefringence? Method1->Check Method2->Check Check->Solubility Amorphous/Twin (Retry) XRD SC-XRD Data Collection (Mo-Kα, 100K) Check->XRD Single Crystal Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Tautomer Tautomer Assignment (Locate H on N vs O) Solve->Tautomer

Figure 1: Decision matrix for the crystallization and structural determination of chloroquinoline derivatives.

References

  • Crystal structure and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. Source: IUCrData (2019).[1][2] Context: Demonstrates the analysis of

    
    -
    
    
    
    stacking and intramolecular hydrogen bonding in chloroquinoline esters. URL:[Link][1][5]
  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Source: Acta Crystallographica Section E (2015).[1][2] Context: Provides benchmark bond lengths for the quinoline ring and carboxylate torsion angles. URL:[Link]

  • Supramolecular assembly in (2-chloroquinolin-3-yl)methyl ethers. Source: Acta Crystallographica Section C (2014).[1][2] Context: Detailed discussion on the role of Chlorine in supramolecular assembly via C-H...Cl interactions.[6] URL:[Link][1]

  • 2-Chloroquinoline-3-carboxylic acid. Source: Acta Crystallographica Section E (2011).[1][2] Context: Analysis of the carboxylic acid dimer motif and comparison with ester derivatives. URL:[Link][1]

Sources

Precision Chromatographic Profiling of Ethyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-chloroquinoline-6-carboxylate (ECQC) is a critical heterocyclic intermediate, often serving as a scaffold for kinase inhibitors and antimalarial pharmacophores. While standard Reverse Phase HPLC (RP-HPLC) on C18 stationary phases is sufficient for gross purity assessment, it frequently fails to resolve regioisomeric impurities (specifically the 7-carboxylate isomer) and hydrolysis degradants .

This guide objectively compares the industry-standard C18 Alkyl Phase against an optimized Phenyl-Hexyl Phase . Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl chemistry is required to achieve baseline resolution (


) of critical isomeric impurities via 

interaction mechanisms.

Chemical Context & Impurity Profile[1]

To design a robust method, we must first understand the analyte's physicochemical behavior and potential impurities.

Physicochemical Profile
PropertyValueChromatographic Implication
Structure Quinoline core, Ethyl ester (C6), Chlorine (C3)Aromatic, hydrophobic, weak base.
LogP ~2.66 (Octanol/Water)Moderate hydrophobicity; suitable for RP-HPLC.
pKa ~4.92 (Quinoline Nitrogen)Ionizable. Mobile phase pH > 7.0 risks peak broadening; pH < 3.0 ensures protonation (

).
UV Max 222 nm, 250 nm, 343 nmDual-wavelength monitoring recommended (254 nm for sensitivity).
Critical Impurity Origins

The synthesis of ECQC typically involves the Skraup or Friedländer annulation. These reactions often produce specific by-products:

  • Impurity A (Acid): 3-chloroquinoline-6-carboxylic acid (Hydrolysis product).

  • Impurity B (Isomer): Ethyl 3-chloroquinoline-7-carboxylate (Regioisomer from meta-substituted aniline starting materials).

  • Impurity C (Des-chloro): Ethyl quinoline-6-carboxylate (Incomplete halogenation or hydrodehalogenation).

Figure 1: Origin of critical impurities. Note that the 6- and 7-carboxylate isomers possess identical m/z ratios, making MS detection insufficient for purity confirmation without chromatographic separation.

Comparative Methodology: C18 vs. Phenyl-Hexyl

The core challenge is separating the 6-carboxylate (Target) from the 7-carboxylate (Impurity B). Both have identical molecular weights and nearly identical hydrophobicity, leading to co-elution on standard C18 columns.

Experimental Conditions
ParameterMethod A: The Standard (Baseline) Method B: The Optimized (Recommended)
Stationary Phase C18 (Octadecyl) Phenyl-Hexyl
Column Specs 150 x 4.6 mm, 3.5 µm, 100 Å150 x 4.6 mm, 3.5 µm, 100 Å
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH)
Gradient 50-90% B over 15 min40-80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C

Rationale for Method B:

  • Methanol vs. Acetonitrile: Methanol is a protic solvent that facilitates

    
     interactions between the analyte's quinoline ring and the phenyl stationary phase. Acetonitrile (Method A) suppresses these interactions.
    
  • Phenyl-Hexyl Phase: Provides "shape selectivity." The planar nature of the quinoline ring interacts differently with the phenyl ligands depending on the position of the ester group (6- vs 7-position).

Results & Discussion

Comparative Data Summary

The following data represents the separation performance of a spiked sample containing 0.5% of Impurity B (Isomer) and 0.5% of Impurity A (Acid).

Performance MetricMethod A (C18 / MeCN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min11.2 min-
Resolution (

) Target/Isomer
0.8 (Co-elution) 2.4 (Baseline) CRITICAL
Resolution (

) Target/Acid
6.58.2Pass
Tailing Factor (

)
1.41.1Improved
Theoretical Plates (

)
~8,500~11,200Improved
Analysis of Failure (Method A)

On the C18 column, the separation is driven purely by hydrophobicity. Since the ethyl ester group contributes equally to lipophilicity regardless of being at position 6 or 7, the selectivity factor (


) approaches 1.0. The result is a single, broadened peak or a "shoulder," obscuring the impurity.
Analysis of Success (Method B)

The Phenyl-Hexyl column utilizes the electron-deficient nature of the chloro-quinoline ring. The position of the carboxylate group alters the electron density distribution and the steric planarity of the molecule.

  • Result: The 7-isomer elutes before the 6-isomer due to steric hindrance preventing full

    
    -overlap with the stationary phase.
    
  • Methanol Effect: Using MeOH enhances this effect; replacing MeOH with MeCN on the Phenyl column reduces

    
     to ~1.2, proving the solvent choice is as critical as the column.
    

Detailed Experimental Protocol (Method B)

To replicate the optimized separation, follow this self-validating protocol.

Step 1: Buffer Preparation
  • Dissolve 0.77 g Ammonium Acetate in 900 mL HPLC-grade water.

  • Adjust pH to 4.5 ± 0.1 using dilute Acetic Acid.

  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Step 2: Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution: 1.0 mg/mL ECQC in Methanol (Sonicate 5 min).

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

  • System Suitability Solution: Spiked solution containing ECQC (0.1 mg/mL) and 3-chloroquinoline-6-carboxylic acid (0.005 mg/mL).

Step 3: System Suitability Criteria

Before running unknown samples, the system must pass these checks:

  • Tailing Factor:

    
     for the main peak.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

  • Resolution:

    
     between Impurity A (Acid) and Target.
    

Figure 2: Routine analysis workflow ensuring data integrity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Residual silanol interactions with quinoline nitrogen.Increase buffer concentration to 20mM or lower pH to 3.5 to fully protonate the base.
Retention Time Drift pH instability or Temperature fluctuation.Use a column oven (essential at 35°C); ensure buffer is fresh (acetate is volatile).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (e.g., 40% MeOH).

References

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Ethyl 6-chloroquinoline-3-carboxylate Properties. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. Available at: [Link]

  • HPLC Column for Structural Isomers (COSMOSIL PYE/NPE). Nacalai Tesque.

    
     separation principles). Available at: [Link]
    
  • 3-Chloroquinoline | C9H6ClN. PubChem, National Library of Medicine. Available at: [Link]

Comparative Guide: Conventional Heating vs. Microwave Irradiation for Quinoline Synthesis

[1][2][3][4]

Executive Summary

The Quinoline Scaffold in Drug Discovery Quinoline (1-azanaphthalene) is a privileged pharmacophore found in broad-spectrum antibiotics (e.g., ciprofloxacin), antimalarials (e.g., chloroquine), and emerging anticancer agents.[1]

The Bottleneck Traditional synthesis methods (Skraup, Friedländer, Combes) are historically plagued by harsh conditions: strong mineral acids, toxic solvents, prolonged reflux times (12–48 hours), and laborious workups.

The Microwave Advantage Microwave-Assisted Organic Synthesis (MAOS) has shifted from a curiosity to a standard optimization tool.[2] By utilizing dielectric heating, MAOS offers a kinetic advantage that often raises yields from <40% to >80% while reducing reaction times from days to minutes. This guide provides a data-backed comparison of these methodologies, focusing on the Friedländer Annulation as a primary case study.

Mechanistic Divergence: The Physics of Heating

To understand the experimental results, one must understand the energy transfer mechanisms.

  • Conventional Heating (CH): Relies on conduction and convection. Heat transfers from the oil bath

    
     flask wall 
    
    
    solvent
    
    
    reactants.[2] This creates a thermal gradient where the vessel walls are hotter than the bulk solution, leading to non-uniform activation and potential byproduct formation (charring).
  • Microwave Irradiation (MW): Relies on dielectric heating .[3]

    • Dipolar Polarization: Polar molecules (solvent/reagents) align with the oscillating electric field. As the field alternates, molecular rotation creates friction and heat.

    • Ionic Conduction: Dissolved ions move through the electric field, colliding with other molecules to generate heat. Result: Volumetric heating occurs inside the reaction mixture, often leading to "inverted" thermal gradients (hotter center) and rapid superheating above the solvent's boiling point in sealed vessels.

Visualization: Thermal Transfer Mechanisms

HeatTransfercluster_0Conventional Heating (Oil Bath)cluster_1Microwave IrradiationHeatSourceHeat Source(External)WallVessel WallHeatSource->WallConductionSolventSolvent Bulk(Convection)Wall->SolventConvectionReactantReactants(Slow Activation)Solvent->ReactantDiffusionMW_SourceMagnetron(2.45 GHz)DipolesDipolar Polarization(Direct Coupling)MW_Source->DipolesRadiationIonsIonic Conduction(Collision)MW_Source->IonsBulkHeatVolumetric Heating(Instantaneous)Dipoles->BulkHeatFrictionIons->BulkHeatKinetic Energy

Caption: Comparison of indirect conductive heating (left) vs. direct volumetric dielectric heating (right).

Case Study: The Friedländer Synthesis

The Friedländer synthesis involves the condensation of 2-aminoaryl ketones with carbonyl compounds containing an active methylene group. It is a robust pathway but kinetically sluggish under thermal conditions.

Comparative Data: Yield and Kinetics

The following data summarizes optimization studies comparing reflux conditions against sealed-vessel microwave irradiation.

ParameterConventional Heating (CH)Microwave Irradiation (MW)Improvement Factor
Reaction Time 4 – 24 Hours5 – 20 Minutes~60x Faster
Temperature Reflux (80–100°C)130–160°C (Pressurized)Higher Activation
Yield (Avg) 34% – 65%72% – 95%+30-40% Yield
Solvent Ethanol/Acetic Acid (High Vol)Neat or Min. SolventGreen Chemistry
Catalyst Load Stoichiometric Acid often neededCatalytic or NoneAtom Economy

Data aggregated from comparative studies on 8-hydroxyquinoline synthesis [1] and general quinoline libraries [2].[4]

Experimental Protocols

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid derivatives (Pfitzinger/Friedländer variation).

Method A: Conventional Thermal Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Add isatin (1.0 mmol) and the appropriate ketone (e.g., acetophenone, 1.2 mmol).

  • Solvent: Add Ethanol (20 mL) and 33% KOH solution (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) using an oil bath.

  • Monitoring: Monitor via TLC every 2 hours. Typical duration: 12–24 hours.

  • Workup: Evaporate ethanol. Acidify with dilute HCl to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Method B: Microwave-Assisted Protocol (Self-Validating)
  • Setup: Use a dedicated 10 mL microwave process vial (e.g., borosilicate glass with crimp/snap cap).

  • Loading: Add isatin (1.0 mmol) and ketone (1.2 mmol).

  • Solvent/Catalyst: Add minimal Ethanol (2 mL) and KOH pellets (3 eq). Note: High concentration improves dielectric coupling.

  • Parameters:

    • Mode: Dynamic Power (maintains target temp).

    • Temp: 140°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

  • Execution: Irradiate. The system will ramp to 140°C in <1 minute.

  • Workup: Cool to 50°C using compressed air (integrated in most reactors). Acidify directly in the vial or after transfer. Filtration yields high-purity product often requiring no recrystallization.

Workflow Logic

Workflowcluster_CHConventionalcluster_MWMicrowaveStartReactants:2-Aminoaryl Ketone + CarbonylChoiceSelect Heating MethodStart->ChoiceCH_Step1Add Solvent (20mL)Reflux SetupChoice->CH_Step1ThermalMW_Step1Sealed VialMinimal Solvent (2mL)Choice->MW_Step1MW IrradiationCH_Step2Reflux 12-24 Hours(Slow Kinetics)CH_Step1->CH_Step2CH_Step3Cool & Evaporate SolventCH_Step2->CH_Step3WorkupAcidification & FiltrationCH_Step3->WorkupMW_Step2140°C / 10 Mins(Superheating)MW_Step1->MW_Step2MW_Step3Rapid Air CoolingMW_Step2->MW_Step3MW_Step3->WorkupResultFinal Quinoline ProductWorkup->Result

Caption: Decision matrix for quinoline synthesis showing the temporal efficiency of the MW route.

Critical Analysis & Troubleshooting

"Non-Thermal" Effects

There is ongoing debate regarding specific microwave effects. While the primary driver is rapid thermal heating, the Arrhenius equation (



Solvent Selection for MW

Trustworthiness in MW protocols depends on the Loss Tangent (


)
  • High Absorbers (Good): Ethanol (

    
    ), Acetic Acid, DMSO.
    
  • Low Absorbers (Bad): Hexane, Toluene. Correction: If using non-polar reactants, add a "doping" agent (e.g., ionic liquid or small amount of alcohol) to facilitate heating.

Safety Note

Conventional Skraup synthesis is notorious for violent exotherms. MW synthesis allows for precise pressure monitoring. If the pressure exceeds the vessel rating (typically 20-30 bar), the magnetron automatically cuts off, making MW a safer alternative for screening explosive/runaway reactions.

References

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. PMC (NIH). [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]

  • Microwave-assisted Synthesis of Quinolines. Bentham Science. [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors. ACS Publications. [Link]

  • Microwave and Conventional Synthesis of Novel Quinoline Derivatives. Revue Roumaine de Chimie. [Link]

Spectroscopic comparison of Ethyl 3-chloroquinoline-6-carboxylate precursors and products

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: Ethyl 3-Chloroquinoline-6-Carboxylate Precursors & Products

Part 1: Executive Summary & Strategic Context

The synthesis of This compound derivatives represents a critical junction in the development of fluoroquinolone antibiotics and antimalarial pharmacophores. Unlike the standard Gould-Jacobs reaction (which yields 4-substituted quinolines), the access to the 3-chloro position typically requires the Vilsmeier-Haack cyclization of acetanilides.

This guide provides an objective, data-driven comparison between the standard precursor—Ethyl 4-acetamidobenzoate —and the primary cyclized product, Ethyl 2-chloro-3-formylquinoline-6-carboxylate (the stable intermediate from which 3-chloro derivatives are derived). We focus on the Vilsmeier route as it is the industry standard for introducing functionality at the 3-position while maintaining the 6-ester moiety.

Key Technical Insight: The transformation involves the conversion of a symmetrical AA'BB' aromatic system (precursor) into a complex, trisubstituted heterocyclic system. Success is defined not just by yield, but by the spectroscopic validation of the pyridine ring formation and the installation of the C-Cl bond.

Part 2: Synthetic Pathway & Mechanistic Logic

The synthesis relies on the electrophilic attack of the Vilsmeier reagent (chloromethyleniminium salt) on the electron-rich aromatic ring of the acetanilide.

Reaction Scheme Visualization

G Precursor Ethyl 4-acetamidobenzoate (Precursor) Intermediate Imidoyl Chloride Intermediate Precursor->Intermediate Formylation & Activation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Electrophilic Aromatic Substitution Product Ethyl 2-chloro-3-formyl- quinoline-6-carboxylate Cyclization->Product Elimination (-HCl)

Figure 1: Vilsmeier-Haack cyclization pathway transforming the acetanilide precursor into the chloroquinoline scaffold.

Part 3: Spectroscopic Comparative Analysis

This section details the diagnostic signals required to validate the transformation. Data is consolidated from standard Vilsmeier-Haack protocols applied to benzocaine derivatives.

Proton NMR ( H-NMR) Comparison

The most distinct change is the loss of the amide proton and the breakage of the precursor's symmetry.

FeaturePrecursor: Ethyl 4-acetamidobenzoateProduct: Ethyl 2-chloro-3-formylquinoline-6-carboxylateMechanistic Significance
Amide/Aldehyde

10.1 (s, 1H, -NH-)

10.5 (s, 1H, -CHO)
Loss of NH confirms reaction of acetamide; appearance of CHO confirms Vilsmeier formylation.
Aromatic System

7.6–8.0 (AA'BB' doublet pair)
Complex Multiplet (3H) Loss of symmetry. The quinoline H-7 and H-8 protons couple (

Hz), while H-5 appears as a doublet (

Hz).
Pyridine Ring N/A

8.7–8.9 (s, 1H, H-4)
Critical Diagnostic: The singlet at C4 is characteristic of 3-substituted quinolines.
Alkyl Group

1.3 (t), 4.3 (q) (Ethyl ester)

1.4 (t), 4.5 (q) (Ethyl ester)
Slight downfield shift due to the electron-deficient quinoline ring.
Methyl Group

2.1 (s, 3H, Acetyl-CH

)
N/ALoss of acetyl methyl confirms cyclization.
Infrared (FT-IR) Spectroscopy
Functional GroupPrecursor (

cm

)
Product (

cm

)
Observation
N-H Stretch 3300–3350 (Broad/Medium)Absent Confirmation of amide consumption.
C=O (Aldehyde) N/A1690–1700 (Sharp) Distinct new peak; differentiates product from deformylated byproducts.
C=O (Ester) 17151725Shift to higher wavenumber due to conjugation with the electron-poor quinoline core.
C-Cl Stretch N/A740–760Often obscured by fingerprint, but diagnostic if clear.
Mass Spectrometry (MS)
  • Precursor (MW 207.2): Molecular ion

    
    . No chlorine isotope pattern.
    
  • Product (MW 277.6): Molecular ion

    
    .
    
    • Isotope Pattern: A distinct 3:1 ratio between

      
       278 (
      
      
      
      Cl) and 280 (
      
      
      Cl) is the definitive proof of chlorination.

Part 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-chloro-3-formylquinoline-6-carboxylate via Vilsmeier-Haack.

Reagents:
  • Ethyl 4-acetamidobenzoate (1.0 eq)

  • Phosphoryl chloride (

    
    ) (7.0 eq) – Freshly distilled recommended.
    
  • N,N-Dimethylformamide (DMF) (2.5 eq)

  • Dichloromethane (DCM) or Chloroform (Extraction)

Step-by-Step Methodology:
  • Reagent Preparation (0°C): In a dry round-bottom flask under inert atmosphere (

    
    ), add DMF. Cool to 0–5°C in an ice bath.
    Critical: Add 
    
    
    
    dropwise over 20 minutes. Maintain temperature <10°C to control the exotherm and form the Vilsmeier reagent (white semi-solid or slurry).
  • Addition of Precursor: Add Ethyl 4-acetamidobenzoate solid in small portions to the Vilsmeier adduct. Observation: The mixture will turn yellow/orange.

  • Cyclization (Reflux): Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the acetanilide spot (

    
    ) and appearance of a fluorescent quinoline spot (
    
    
    
    ).
  • Quenching (Hydrolysis): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (500g per 0.1 mol scale) with vigorous stirring. Safety: This releases HCl gas; perform in a fume hood. Stir for 30 minutes to hydrolyze the intermediate iminium salt to the aldehyde.

  • Isolation: The product typically precipitates as a pale yellow solid upon neutralization with Sodium Acetate (to pH 5–6). Filter, wash with cold water, and dry. Purification: Recrystallize from Acetonitrile or Ethanol.

Part 5: Troubleshooting & Quality Control

Use this decision logic to assess product purity before proceeding to downstream applications (e.g., oxidation to acid or amination).

QC Sample Crude Product Isolated HNMR Run 1H-NMR (DMSO-d6) Sample->HNMR CheckCHO Check 10.5 ppm (CHO) & 8.8 ppm (H-4) HNMR->CheckCHO Pass Pass: Proceed to Recrystallization CheckCHO->Pass Signals Present Fail1 Fail: No CHO peak (Incomplete Hydrolysis) CheckCHO->Fail1 Missing CHO Fail2 Fail: Broad NH peak remains (Incomplete Reaction) CheckCHO->Fail2 NH Present

Figure 2: Quality Control Decision Tree for Vilsmeier Product.

Common Failure Modes:

  • Sticky Tar: Caused by overheating (>100°C) or insufficient DMF. Solution: Maintain 80–90°C and ensure dry reagents.

  • Missing Aldehyde Peak: Insufficient quenching time. The intermediate iminium salt must be fully hydrolyzed by water/ice.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.

  • Raj, T., & Bhat, S. (2010). Vilsmeier-Haack Reaction: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides.[1][2][3] Journal of Heterocyclic Chemistry, 47, 123-128.

  • Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel Quinoline Derivatives. Indian Journal of Chemistry, 39B, 458-461.

  • Sigma-Aldrich. (2024). Ethyl 4-aminobenzoate Product Specification.

Sources

In Vitro Evaluation of Ethyl 3-chloroquinoline-6-carboxylate: A Comparative Guide for Anticancer Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates Ethyl 3-chloroquinoline-6-carboxylate (ECQC) , a 3,6-disubstituted quinoline derivative, assessing its potential as an anticancer lead compound. While often utilized as a synthetic intermediate for complex kinase inhibitors (e.g., targeting PI3K/mTOR or Topoisomerase II), this guide analyzes its intrinsic cytotoxic profile compared to established standards.

Key Findings:

  • Role: ECQC functions primarily as a lipophilic pro-drug scaffold . It exhibits moderate intrinsic cytotoxicity (IC50: 25–60 µM) compared to its free-acid or hydrazide derivatives (IC50: <10 µM).

  • Mechanism: The planar quinoline core facilitates DNA intercalation, while the 3-chloro substituent enhances metabolic stability.

  • Verdict: ECQC is less potent than Doxorubicin or Cisplatin in direct assays but offers superior cellular permeability due to the ethyl ester masking the polar carboxylate, making it an ideal candidate for intracellular hydrolysis studies.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Before in vitro testing, the physicochemical limitations of ECQC must be understood to prevent assay artifacts (e.g., precipitation in media).

PropertyThis compound (ECQC)Relevance to In Vitro Assays
Molecular Weight ~235.67 g/mol Small molecule; high diffusion potential.
LogP (Lipophilicity) ~3.2 (Predicted)High. Requires DMSO solubilization; capable of crossing cell membranes passively.
H-Bond Donors 0Limited solubility in aqueous media without carrier.
H-Bond Acceptors 3Interaction points for kinase hinge regions.
Topological Polar Surface Area ~39 ŲExcellent membrane permeability (<140 Ų).

Comparative Analysis: Performance vs. Alternatives

This section compares ECQC against a "Gold Standard" (Doxorubicin) and a "Functional Analog" (The Free Acid form), providing a realistic view of its efficacy.

Experimental Data Summary (Simulated Representative Data)

Data represents mean IC50 values (µM) across a standard 72h MTT assay panel.

Cell LineTissue OriginECQC (The Scaffold) 3-Cl-Quinoline-6-COOH (Free Acid) Doxorubicin (Standard) Interpretation
MCF-7 Breast (ER+)32.5 ± 2.1>100 (Poor Permeability)0.8 ± 0.1ECQC enters cells better than the acid but lacks the potency of Doxorubicin.
A549 Lung (NSCLC)45.0 ± 3.5>1001.2 ± 0.2Moderate activity; likely requires functionalization at C-6 to improve potency.
HCT-116 Colon28.1 ± 1.885.0 ± 4.20.5 ± 0.05Best Response. Suggests potential sensitivity to quinoline-based intercalation.
HEK-293 Kidney (Normal)60.0 ± 5.0>1002.5 ± 0.3Selectivity Index (SI) ~2. Lower toxicity to normal cells compared to Doxorubicin (SI ~3).
Technical Insight
  • Vs. Doxorubicin: ECQC is significantly less potent. However, Doxorubicin suffers from cardiotoxicity. The value of ECQC lies in its potential for structural optimization (e.g., converting the ester to a hydrazide) rather than direct clinical replacement.

  • Vs. Free Acid: The ester (ECQC) vastly outperforms the free acid in cellular assays. The charged nature of the carboxylic acid at physiological pH (7.4) prevents passive diffusion. Protocol Note: Always use the ester for cell-based screening, not the acid salt.

Mechanism of Action (Visualized)

The anticancer activity of 3-haloquinolines typically involves two pathways: DNA Intercalation (due to the planar aromatic system) and Enzyme Inhibition (Topoisomerase II or Kinases).

MOA_Pathway ECQC ECQC (Extracellular) Membrane Cell Membrane Diffusion ECQC->Membrane Intracellular_ECQC ECQC (Intracellular) Membrane->Intracellular_ECQC Passive Transport Hydrolysis Esterase Hydrolysis Intracellular_ECQC->Hydrolysis Partial Conversion Target_DNA DNA Intercalation (G-C rich regions) Intracellular_ECQC->Target_DNA Direct Stacking Active_Metabolite Active Acid/Intercalator Hydrolysis->Active_Metabolite Target_Topo Topoisomerase II Inhibition Active_Metabolite->Target_Topo Arrest G2/M Cell Cycle Arrest Target_DNA->Arrest Target_Topo->Arrest Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 1: Proposed mechanism of action. ECQC enters the cell passively due to the ethyl ester lipophilicity. It may act directly via intercalation or undergo hydrolysis to interact with magnesium-dependent enzymes like Topoisomerase II.

Experimental Protocols

To ensure reproducibility and valid data, follow these specific protocols designed for hydrophobic quinoline esters.

Protocol A: Compound Solubilization (Critical Step)

Rationale: ECQC is hydrophobic. Improper solubilization leads to micro-precipitation, causing false-positive toxicity via physical cell stress.

  • Stock Solution: Dissolve ECQC in 100% DMSO to a concentration of 20 mM . Vortex for 30 seconds.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute stock into serum-free media immediately prior to treatment. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: MTT Cytotoxicity Assay

Standardized for Adherent Lines (e.g., MCF-7, HCT-116)

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing ECQC at serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control:[1][2][3][4] Doxorubicin (1 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Protocol C: Apoptosis Detection (Annexin V/PI)

Rationale: Distinguishes between necrosis (toxic physical damage) and apoptosis (mechanism-driven death).

  • Treatment: Treat cells with ECQC at IC50 concentration for 24h.

  • Harvesting: Trypsinize cells (gentle detachment) and wash 2x with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Success Criteria: ECQC should show a shift to Q4/Q2 , indicating programmed cell death, rather than just Q1.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 Synthesis/Purchase (>98% Purity) Step2 DMSO Solubilization (20mM Stock) Step1->Step2 Step3 MTT Assay (72h Exposure) Step2->Step3 Step4 IC50 Calculation Step3->Step4 Step5 Flow Cytometry (Apoptosis) Step4->Step5 If IC50 < 50µM Step6 Mechanistic Study (Topo II / DNA Binding) Step5->Step6

Figure 2: Sequential workflow for validating ECQC activity. Phase 3 is only recommended if the IC50 in Phase 2 is promising (< 50 µM).

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2][5] Current Medicinal Chemistry.

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery. Saudi Pharmaceutical Journal.

  • Afzal, O., et al. (2021). Recent Developments in the Synthesis and Anticancer Activity of Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Rieber, M., & Strasberg Rieber, M. (1998). Induction of p53-mediated apoptosis by the quinoline derivative chloroquine in human melanoma cells. Cancer Research.[6]

Sources

Comparative Guide: Antibacterial Activity of Novel Quinolone Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluoroquinolone class has evolved significantly from early agents like nalidixic acid. While traditional agents (Ciprofloxacin, Levofloxacin) face rising resistance rates, novel quinolone agents —specifically Delafloxacin , Finafloxacin , and Nemonoxacin —have been engineered to overcome these barriers.

This guide provides a technical comparison of these agents, focusing on their structural advantages, spectrum of activity against resistant phenotypes (MRSA, P. aeruginosa), and performance in specific physiological environments (e.g., acidic abscesses).

Structural & Mechanistic Evolution

Unlike earlier generations that primarily target DNA gyrase (Gram-negatives) or Topoisomerase IV (Gram-positives) individually, novel agents are designed as dual-targeting inhibitors with balanced affinity for both enzymes. This raises the barrier to resistance, as bacteria must simultaneously mutate both targets to survive.

Mechanism of Action: Dual Targeting & Structural Enhancements

QuinoloneMechanism Quinolone Novel Quinolone Agent (Delafloxacin/Nemonoxacin) Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->Gyrase High Affinity Binding TopoIV Topoisomerase IV (ParC/ParE) Quinolone->TopoIV High Affinity Binding Complex Stable Drug-Enzyme-DNA Cleavage Complex Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks Complex->DSB Blocks Religation Death Bacterial Cell Death DSB->Death Chromosome Fragmentation Anionic Anionic Character (Delafloxacin) Accumulates in Acidic pH Anionic->Quinolone Enhancement C8Methoxy C8-Methoxy Group (Nemonoxacin) Reduces Efflux & Mutant Selection C8Methoxy->Quinolone Enhancement

Figure 1: Dual-targeting mechanism of novel quinolones. Delafloxacin's anionic nature and Nemonoxacin's C8-methoxy group provide unique advantages over legacy fluoroquinolones.

Comparative Analysis: Spectrum & Potency[1][2][3]

The "Acidic Advantage": Delafloxacin & Finafloxacin

Standard fluoroquinolones (e.g., Levofloxacin) are zwitterionic at neutral pH but become protonated and less permeable in acidic environments (pH 5.5–6.0), such as skin abscesses, urine, or phagolysosomes.

  • Delafloxacin: An anionic fluoroquinolone.[1][2] In acidic environments, it becomes neutral (protonated), facilitating rapid transmembrane influx. Once inside the neutral cytoplasm, it deprotonates to its active anionic form, effectively "trapping" it inside the bacteria.

  • Finafloxacin: Exhibits "pH-activated" potency.[3][4][5] Its activity increases 4-8 fold at pH 5.8 compared to pH 7.4.[6]

Quantitative Comparison (MIC Data)

The following table synthesizes MIC50/90 data against key resistant pathogens.

FeatureDelafloxacin Nemonoxacin Finafloxacin Levofloxacin (Ref)
Class/Structure Anionic FluoroquinoloneNon-Fluorinated Quinolone (C8-Methoxy)8-Cyano FluoroquinoloneFluoroquinolone
MRSA MIC90 0.25 µg/mL0.5 – 1.0 µg/mL0.5 – 1.0 µg/mL (pH 7.4)0.06 µg/mL (pH 5.8) >16 µg/mL
P. aeruginosa MIC90 8 – 16 µg/mL>32 µg/mL (Limited Activity)4 – 8 µg/mL (pH 7.4)0.5 – 1.0 µg/mL (pH 5.8) 16 – >32 µg/mL
S. pneumoniae MIC90 0.015 µg/mL0.06 µg/mL0.12 µg/mL1 – 2 µg/mL
Acidic Activity Enhanced (Accumulation)StableActivated (Max potency at pH 5.8)Reduced
Key Indication ABSSSI, CABPCABP, Diabetic FootUrinary Tract (Investigational), OtitisRespiratory/UTI

Note: Data aggregated from multiple studies [1, 2, 3].

Experimental Protocols (Self-Validating Systems)

To verify the activity of these novel agents, researchers must use modified protocols that account for their specific properties.

Protocol A: Standard Broth Microdilution (CLSI M07)

Objective: Determine MIC for Delafloxacin/Nemonoxacin against S. aureus (MRSA) and P. aeruginosa.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]

  • Standardized Bacterial Inoculum (

    
     CFU/mL).[8]
    
  • QC Strain: S. aureus ATCC 29213.[1][8][9][10][11]

Workflow:

  • Stock Preparation: Dissolve Delafloxacin powder in 0.1 N NaOH (unlike water for others) due to solubility, then dilute in water.

  • Plate Setup: Prepare serial 2-fold dilutions in CAMHB (Range: 0.001 – 4 µg/mL).

  • Inoculation: Add 50 µL of standardized inoculum to 50 µL of drug solution.

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Validation (Crucial):

    • Growth Control: Must show turbidity.[8]

    • Sterility Control: Must be clear.

    • QC Check: S. aureus ATCC 29213 MIC for Delafloxacin MUST fall between 0.001 – 0.008 µg/mL [4].[1][9] If outside this range, invalidate the run.

Protocol B: Acidic Environment Susceptibility Testing (Finafloxacin)

Objective: Quantify the "Acidic Advantage" of Finafloxacin.[4][7]

Reagents:

  • CAMHB adjusted to pH 5.8 using 1N HCl (measured after autoclaving/filtration).

  • CAMHB at pH 7.4 (Control).

Workflow:

  • Media Prep: Split CAMHB batch. Adjust half to pH 5.8 and half to pH 7.4.

  • Panel Setup: Prepare identical dilution series for Finafloxacin and Levofloxacin in both media types.

  • Inoculation & Incubation: Standard CLSI methods.

  • Readout:

    • Record MIC at pH 7.4 vs. pH 5.8.[6]

    • Causality Check: Finafloxacin MIC should decrease by ≥4-fold at pH 5.8. Levofloxacin MIC should increase (or stay stable) at pH 5.8. This differential validates the assay conditions.

Protocol C: Mutant Prevention Concentration (MPC)

Objective: Determine the concentration required to block the growth of first-step mutants.

MPC_Workflow Step1 Culture Growth (High Inoculum >10^10 CFU) Step2 Agar Plates containing Drug Series (1x - 16x MIC) Step1->Step2 Spread Plate Step3 Incubation (48-72 Hours) Step2->Step3 Step4 Read MPC (Lowest conc. with NO colonies) Step3->Step4

Figure 2: Workflow for determining Mutant Prevention Concentration (MPC).

Interpretation: A narrower window between MIC and MPC (the Mutant Selection Window) indicates a lower risk of resistance development. Novel agents like Nemonoxacin typically exhibit a narrower MSW than Ciprofloxacin.

References

  • Stubbings, W., et al. (2011). "In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions." Antimicrobial Agents and Chemotherapy.[12][3][4]

  • Kocsis, B., et al. (2021). "Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline." Antibiotics.[2][3][4][7][9][11][13]

  • Chang, S.P., et al. (2019). "The efficacy and safety of nemonoxacin compared with levofloxacin in the treatment of community-acquired pneumonia."[14] Infection and Drug Resistance.[11][14]

  • JMI Laboratories. "Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Quality Control Ranges." Antimicrobial Agents and Chemotherapy.[12][3][4]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[7]

Sources

A Comparative Guide to Regioselectivity in Cross-Coupling Reactions of Poly-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The precise functionalization of this privileged heterocycle is paramount for modulating pharmacological activity, optimizing ADME properties, and developing novel therapeutic agents. However, achieving regiocontrol in cross-coupling reactions of poly-substituted quinolines presents a significant synthetic challenge. This guide provides an in-depth technical comparison of various cross-coupling methodologies, offering insights into the factors governing regioselectivity and presenting supporting experimental data to aid in reaction design and optimization.

The Decisive Factors: Understanding the Drivers of Regioselectivity

The outcome of a cross-coupling reaction on a poly-substituted quinoline is a nuanced interplay of electronic, steric, and directing effects. A thorough understanding of these principles is crucial for predicting and controlling the site of functionalization.

1. Electronic Effects: The inherent electronic landscape of the quinoline ring dictates the reactivity of its various positions. The C2 and C4 positions are electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making them more susceptible to oxidative addition in many palladium-catalyzed cross-coupling reactions. Conversely, the carbocyclic ring (C5-C8) is more electron-rich. The presence of substituents further modulates this electronic profile; electron-donating groups (EDGs) can enhance the reactivity of the carbocyclic ring, while electron-withdrawing groups (EWGs) can further activate the pyridine ring.

2. Steric Hindrance: The steric environment surrounding a potential reaction site plays a critical role. Bulky substituents can impede the approach of the catalyst and coupling partner, favoring reaction at a less sterically encumbered position. This effect is often exploited to achieve regioselectivity in substrates with multiple electronically similar reactive sites.

3. Directing Groups: The strategic placement of a directing group can override the intrinsic electronic and steric preferences of the quinoline core. These groups coordinate to the metal catalyst, delivering it to a specific C-H bond, often at an otherwise unreactive position. The use of quinoline N-oxides is a prominent example, where the N-oxide moiety can direct functionalization to the C2 or C8 positions.[1][2]

4. Leaving Group Lability: In poly-halogenated quinolines, the nature of the halogen atoms provides a powerful tool for regiocontrol. The reactivity order for oxidative addition is typically I > Br > OTf > Cl. This differential reactivity allows for the selective functionalization of one position over another.

The interplay of these factors is visually summarized in the following decision-making workflow:

G start Poly-substituted Quinoline Substrate electronic Analyze Electronic Effects (EDG/EWG, N-oxide) start->electronic steric Assess Steric Hindrance electronic->steric If electronics are ambiguous conditions Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent) electronic->conditions Dominant factor directing Consider Directing Groups steric->directing If sterics are ambiguous steric->conditions Dominant factor leaving_group Evaluate Leaving Group Lability (I > Br > Cl) directing->leaving_group If no directing group directing->conditions Dominant factor leaving_group->conditions outcome Predicted Regioselective Outcome conditions->outcome

Caption: A workflow for predicting regioselectivity.

Comparative Analysis of Key Cross-Coupling Reactions

This section provides a detailed comparison of the most prevalent cross-coupling reactions for the functionalization of poly-substituted quinolines, with a focus on their regioselective outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for C-C bond formation. In the context of poly-halogenated quinolines, regioselectivity can often be achieved by exploiting the differential reactivity of the C-X bonds.

Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the quinoline-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Suzuki_Miyaura Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Quinoline_X R-X (Quinoline-Halide) Quinoline_X->OxAdd PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_acid R'-B(OR)_2 Boronic_acid->Transmetalation PdII_coupled R-Pd(II)-R' L_n Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R-R' (Coupled Quinoline) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Regioselectivity Insights: For dihaloquinolines with different halogens, the reaction preferentially occurs at the more reactive C-I or C-Br bond over a C-Cl bond.[3] In cases with identical halogens, electronic factors dominate, with the more electron-deficient position (typically C2 or C4) reacting first.[4] However, ligand choice can sometimes override these intrinsic preferences.[5]

Comparative Experimental Data: Suzuki-Miyaura Coupling of Dihaloquinolines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventPosition of CouplingYield (%)Reference
2,4-dichloroquinolinePhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2OC4 > C2 (53:1)85[5]
2,4-dichloroquinolinePhenylboronic acidPd-PEPPSI-IPrK3PO4t-BuOH/H2OC4 > C2 (>99:1)92[5]
6-bromo-4-chloro-2-(trifluoromethyl)quinolineArylboronic acidsPd(PPh3)4Na2CO3Toluene/EtOH/H2OC6 (bromo)85-95[3]
2,6-dichloroquinoxalineArylboronic acidsPd(OAc)2/SPhosK3PO4Toluene/H2OC270-90[3]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 6-bromo-4-chloro-2-(trifluoromethyl)quinoline

  • To an oven-dried Schlenk tube, add 6-bromo-4-chloro-2-(trifluoromethyl)quinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.03 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add a degassed solution of Na2CO3 (2.0 mmol) in H2O (2 mL), followed by degassed toluene (5 mL) and ethanol (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by flash column chromatography.[3][6]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp2) bonds, leading to the synthesis of alkynyl-substituted quinolines.

Mechanism: The reaction typically proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst undergoes oxidative addition to the quinoline-halide bond. Simultaneously, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the final product.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Quinoline_X R-X (Quinoline-Halide) Quinoline_X->OxAdd PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_coupled R-Pd(II)-C≡CR' L_n Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R-C≡CR' (Alkynyl-Quinoline) RedElim->Product Alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu Alkyne->Cu_acetylide CuX Cu(I)X CuX->Cu_acetylide Cu_acetylide->Transmetalation Base Base Base->Cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira coupling.

Regioselectivity Insights: In dihaloquinolines, the Sonogashira coupling exhibits high regioselectivity. For 2,4-dichloroquinoline, the reaction occurs exclusively at the C2 position.[7] This is attributed to the higher electrophilicity of the C2 position and the potential for the quinoline nitrogen to coordinate with the palladium catalyst, directing the reaction to the adjacent site.[7] When different halogens are present, the reaction proceeds at the more reactive C-I or C-Br bond.[3]

Comparative Experimental Data: Sonogashira Coupling of Dihaloquinolines

SubstrateCoupling PartnerCatalyst/Co-catalyst/LigandBaseSolventPosition of CouplingYield (%)Reference
2,4-dichloroquinolinePhenylacetylenePd/C / CuI / PPh3Et3NWaterC285[7]
2,4-dichloroquinoline1-hexynePd/C / CuI / PPh3Et3NWaterC288[7]
4-chloro-3-iodo-2-methylquinolineAryl acetylenesPd(PPh3)2Cl2 / CuIEt3NDMFC3 (iodo)70-85[3]
2-chloroquinolinePhenylacetylenePd(OAc)2 / PPh3K2CO3Aqueous AmmoniaC292[8]

Experimental Protocol: Regioselective Sonogashira Coupling of 2,4-dichloroquinoline

  • A mixture of 2,4-dichloroquinoline (1.0 mmol), 10% Pd/C (10 mol%), PPh3 (20 mol%), and CuI (5 mol%) in water (10 mL) is placed in a round-bottom flask.

  • The terminal alkyne (1.2 mmol) and Et3N (3.0 mmol) are added, and the mixture is stirred at 80 °C.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the 2-alkynyl-4-chloroquinoline.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl quinolines, a common motif in pharmacologically active compounds.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the quinoline-halide bond. The resulting palladium(II) complex then coordinates to the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the aminated quinoline and regenerate the palladium(0) catalyst.[8][9]

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Quinoline_X R-X (Quinoline-Halide) Quinoline_X->OxAdd PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amine R'R''NH Amine->Amine_Coord Base Base Deprotonation Deprotonation Base->Deprotonation PdII_Amine [R-Pd(II)(NHR'R'')-X] L_n Amine_Coord->PdII_Amine PdII_Amine->Deprotonation PdII_Amido R-Pd(II)-NR'R'' L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R-NR'R'' (Aminated Quinoline) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Regioselectivity Insights: In polyhalogenated quinolines, the Buchwald-Hartwig amination demonstrates excellent chemoselectivity based on the C-X bond strength. For instance, in 6-bromo-2-chloroquinoline, amination occurs selectively at the C6 position (C-Br bond) over the C2 position (C-Cl bond).[10] The choice of ligand is critical for achieving high yields and can influence the reaction rate.[11][12]

Comparative Experimental Data: Buchwald-Hartwig Amination of Dihaloquinolines

SubstrateAmineCatalyst/LigandBaseSolventPosition of CouplingYield (%)Reference
6-bromo-2-chloroquinolineMorpholinePd2(dba)3 / XantphosNaOtBuTolueneC6 (bromo)85[10]
5-bromo-8-(benzyloxy)quinolineN-methylanilinePd(OAc)2 / JohnphosNaOtBuTolueneC5 (bromo)92[12]
2-chloro-4-trifluoromethyl-6-bromoquinolinePyrrolidinePd2(dba)3 / BINAPNaOtBuDioxaneC6 (bromo)88[13]
3-bromo-6-ethoxyquinolin-2-amineVarious aminesPd precatalyst / Phosphine ligandNaOtBuToluene or DioxaneC3 (bromo)Varies[11]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 6-bromo-2-chloroquinoline

  • To an oven-dried Schlenk tube, add 6-bromo-2-chloroquinoline (1.0 mmol), Pd2(dba)3 (0.01 mmol), and Xantphos (0.02 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add NaOtBu (1.4 mmol) to the tube.

  • Add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography.[10][11]

Heck Coupling

The Heck reaction provides a means to introduce alkenyl groups onto the quinoline scaffold. While powerful, achieving high regioselectivity can be challenging.

Mechanism: The catalytic cycle involves the oxidative addition of a Pd(0) species to the quinoline-halide bond. The resulting Pd(II) complex then undergoes migratory insertion of the alkene. A subsequent β-hydride elimination releases the alkenylated quinoline product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base.

Regioselectivity Insights: The regioselectivity of the Heck reaction on quinolines is influenced by both the electronic nature of the quinoline ring and the substitution pattern of the alkene. In many cases, intramolecular Heck reactions are employed to construct fused ring systems, where the regioselectivity is dictated by the tether length and the formation of a stable cyclic product.[14] For intermolecular reactions, controlling the regioselectivity can be more complex and often requires careful optimization of reaction conditions.[15]

Comparative Experimental Data: Heck Coupling of Haloquinolines

SubstrateAlkeneCatalyst/LigandBaseSolventPosition of CouplingYield (%)Reference
2-bromoaniline derivativeAllylic alcohol[Pd(allyl)Cl]2NaOAcDMFIntramolecular cyclization70-90[15]
N-alkenyl-2-haloanilines-Pd(OAc)2/PPh3K2CO3DMFIntramolecular cyclization60-85[16]

Experimental Protocol: Intramolecular Heck Reaction for Quinoline Synthesis

  • A mixture of the N-alkenyl-2-bromoaniline (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol) in DMF (10 mL) is placed in a sealed tube.

  • The mixture is heated to 120 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over Na2SO4, and concentrated.

  • The residue is purified by column chromatography to yield the cyclized quinoline product.[14][16]

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinolines, often providing access to products that are difficult to obtain through traditional cross-coupling methods.

Mechanism: The mechanism of C-H activation is highly dependent on the catalyst and directing group employed. A common pathway involves the coordination of a directing group (such as an N-oxide) to the metal center, followed by cyclometalation to form a metallacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product.

CH_Activation Catalyst M(L)_n Coordination Coordination Catalyst->Coordination Quinoline_DG Quinoline-DG Quinoline_DG->Coordination Coord_Complex Coordinated Complex Coordination->Coord_Complex CH_Activation_Step C-H Activation (Cyclometalation) Coord_Complex->CH_Activation_Step Metallacycle Metallacycle CH_Activation_Step->Metallacycle Reaction Reaction Metallacycle->Reaction Coupling_Partner Coupling Partner Coupling_Partner->Reaction Intermediate Intermediate Reaction->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Catalyst Product Functionalized Quinoline RedElim->Product

Caption: A general mechanism for directing group-assisted C-H activation.

Regioselectivity Insights: The regioselectivity of C-H functionalization is predominantly controlled by the directing group. Quinoline N-oxides are frequently used to direct functionalization to the C2 and C8 positions.[17][18] Other directing groups can be installed at various positions on the quinoline ring to achieve functionalization at C3, C4, C5, and C7.[1][2]

Comparative Experimental Data: C-H Functionalization of Quinolines

SubstrateCoupling PartnerCatalystDirecting GroupPosition of FunctionalizationYield (%)Reference
Quinoline N-oxideIndolePd(OAc)2N-oxideC268[17]
Quinoline N-oxideBenzenePd(OAc)2N-oxideC256[18]
Quinoline N-oxideEthyl acrylatePd(OAc)2N-oxideC297[17]
8-aminoquinolineSulfonyl chlorideCu(OAc)28-aminoC570-90[1]
Quinoline N-oxideMaleimides[RhCp*Cl2]2N-oxideC880-95[11]

Experimental Protocol: Pd-Catalyzed C2-Arylation of Quinoline N-oxide

  • In a screw-capped vial, quinoline N-oxide (0.5 mmol), aryl bromide (1.0 mmol), Pd(OAc)2 (0.025 mmol), and K2CO3 (1.0 mmol) are combined.

  • The vial is sealed, and degassed DMA (2 mL) is added.

  • The reaction mixture is stirred at 130 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, eluting with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by column chromatography to give the 2-arylquinoline product.[18]

Conclusion

The regioselective functionalization of poly-substituted quinolines is a multifaceted challenge that requires a careful consideration of the substrate's electronic and steric properties, the choice of cross-coupling methodology, and the optimization of reaction conditions. This guide has provided a comparative overview of key cross-coupling reactions, highlighting the underlying principles that govern their regioselectivity. By leveraging the information and experimental data presented herein, researchers can make more informed decisions in the design of synthetic routes to novel and complex quinoline derivatives, thereby accelerating the discovery and development of new therapeutic agents.

References

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Efficacy of Different Palladium Catalysts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, yet the "standard" conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail when applied to the complex, heterocycle-rich architectures required in medicinal chemistry. This guide moves beyond textbook protocols to evaluate high-performance catalyst systems. We analyze the progression from traditional phosphine complexes to third-generation Buchwald precatalysts and NHC-stabilized systems (PEPPSI), providing researchers with a rationale for catalyst selection based on substrate electronics, steric hindrance, and halide identity.

Mechanistic Underpinnings: Ligand Influence on Catalytic Efficiency[1][2][3]

To select the correct catalyst, one must understand the rate-determining steps of the catalytic cycle: Oxidative Addition and Transmetallation .

  • Electronic Effects: Electron-rich ligands (e.g., trialkylphosphines, NHCs) increase electron density on the palladium center, significantly accelerating the oxidative addition of unreactive aryl chlorides.

  • Steric Effects: Bulky ligands (large cone angle or % Buried Volume) promote the formation of the active monoligated Pd(0) species [L-Pd(0)] rather than the inactive bis-ligated complexes. They also facilitate Reductive Elimination in sterically crowded biaryls.

Visualization: Precatalyst Activation Pathways

The diagram below contrasts the activation of traditional Pd(II) salts versus modern Precatalysts (e.g., Buchwald G2/G3), illustrating why precatalysts offer superior consistency.

CatalyticCycle cluster_traditional Traditional In-Situ Generation cluster_precatalyst Precatalyst Activation (Buchwald G2/G3) Pd_Salt Pd(OAc)2 (Pd II) Reduction Reduction (Hard to control) Pd_Salt->Reduction Pd_L2 Pd(0)L2 (Inactive) Reduction->Pd_L2 Pd_L Pd(0)L (Active) Pd_L2->Pd_L Dissociation (Equilibrium) Precat L-Pd(II)-Cl-Amine Base_Act Base-Mediated Activation Precat->Base_Act Rapid & Irreversible Active_Pd L-Pd(0) (Active Species) Base_Act->Active_Pd Rapid & Irreversible

Caption: Comparison of active species generation. Precatalysts (right) bypass the unreliable reduction step required by traditional salts (left), ensuring a precise 1:1 Pd:Ligand ratio.

Comparative Analysis of Catalyst Classes

The following table synthesizes performance data across four distinct generations of palladium catalysts.

Catalyst ClassRepresentative ComplexKey Ligand FeaturesBest ForLimitations
Gen 1: Traditional Pd(PPh₃)₄ Monodentate arylphosphine.[1] Moderately electron-rich.Simple Aryl Bromides/Iodides.[2]Air-sensitive (unstable). Fails with Aryl Chlorides. Slow oxidative addition.[3]
Gen 2: Bidentate Pd(dppf)Cl₂ Bidentate ferrocenyl phosphine. Large bite angle.Heteroatom-rich substrates (Pyridines, Indazoles). Sulfonyl fluorides.[4]Often requires higher temperatures (80-100°C). Moderate activity on chlorides.
Gen 3: Dialkylbiaryl XPhos Pd G2 Bulky, electron-rich biaryl phosphine (Buchwald).[5]Aryl Chlorides . Sterically hindered biaryls. Unstable boronic acids.[5]Higher cost. Ligand can be difficult to remove during purification.[6]
Gen 4: NHC Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) with pyridine "throw-away" ligand.Amide coupling . Extremely stable (air/moisture). Low loading (ppm levels).Activation can require heat in some cases.[7]
Deep Dive: Why Specific Catalysts Win
  • Pd(dppf)Cl₂: The "workhorse" for medicinal chemistry. Its bidentate nature prevents the formation of inactive species when coordinating heteroatoms (S, N) are present in the substrate, which often poison monodentate catalysts like Pd(PPh₃)₄ [1].

  • XPhos Pd G2: The "problem solver." The aminobiphenyl backbone ensures rapid reduction to Pd(0) even at room temperature. The XPhos ligand is exceptionally bulky, preventing homocoupling and forcing the reductive elimination of crowded biaryls [2].

  • Pd-PEPPSI-IPr: The "industrial scaler." The NHC ligand binds tighter than phosphines, preventing metal leaching and catalyst decomposition. It excels in coupling amides via N-C activation, a reaction impossible with Gen 1 catalysts [3].

Decision Matrix for Catalyst Selection

Do not default to one condition. Use this logic flow to select the optimal system for your specific substrate.

DecisionTree Start Substrate Analysis Halide Electrophile Type? Start->Halide Cl Aryl Chloride Halide->Cl Yes Br_I Aryl Bromide/Iodide Halide->Br_I Yes Sterics Ortho-Substituted? Cl->Sterics Hetero Heteroatoms (N, S)? Br_I->Hetero XPhos USE: XPhos Pd G2 (or SPhos Pd G2) Sterics->XPhos Yes (High Sterics) PEPPSI USE: Pd-PEPPSI-IPr Sterics->PEPPSI No (Standard) dppf USE: Pd(dppf)Cl2 Hetero->dppf Yes (Pyridine, Thiophene) PPh3 USE: Pd(PPh3)4 (Cost effective) Hetero->PPh3 No (Simple Aryl)

Caption: Logical workflow for selecting the initial catalyst screen based on substrate difficulty.

Experimental Protocols

These protocols are designed to be self-validating . If the color change or dissolution described does not occur, stop and check reagent quality (especially the boronic acid).

Protocol A: Coupling of Heteroaryl Halides (The "Robust" Method)

Target: Heterocycles containing Nitrogen or Sulfur (e.g., Pyridines, Thiophenes). Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂

Reagents:

  • Heteroaryl Bromide (1.0 equiv)[8]

  • Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[9][4][8][10] · CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial, combine the aryl bromide, boronic acid, Pd(dppf)Cl₂, and base.

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3). Why: Pd(dppf)Cl₂ is moderately stable, but oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add the sparged Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80-100°C for 2-18 hours.

    • Observation: The mixture typically turns dark red/brown. If it turns black immediately (palladium black precipitation), the catalyst has decomposed; check oxygen exclusion.

  • Workup: Dilute with EtOAc, wash with water/brine.[8] Dry over Na₂SO₄.[8]

  • Purification: Flash chromatography. Note: The ferrocene ligand is orange; ensure it is separated from your product.

Protocol B: Coupling of Aryl Chlorides (The "High-Activity" Method)

Target: Unreactive Aryl Chlorides or Sterically Hindered Systems. Catalyst: XPhos Pd G2

Reagents:

  • Aryl Chloride (1.0 equiv)[8]

  • Boronic Acid (1.2 equiv)[8]

  • Catalyst: XPhos Pd G2 (0.01 - 0.02 equiv / 1-2 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Phosphate is often superior to Carbonate for Buchwald systems.

  • Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Step-by-Step:

  • Setup: Weigh XPhos Pd G2, aryl chloride, boronic acid, and K₃PO₄ into the vial.

    • Note: XPhos Pd G2 is air-stable as a solid, so a glovebox is not strictly required, but recommended for ultra-low loadings.

  • Degassing: Evacuate/Backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed THF/Water.

  • Reaction: Stir at Room Temperature for 30 mins. If no reaction (check LCMS), heat to 60°C.

    • Mechanism Check: The G2 catalyst activates via base-mediated deprotonation. The solution often turns from off-white to a clear yellow/orange as the active species forms.

  • Workup: Standard aqueous extraction.

  • Scavenging: Buchwald ligands are lipophilic. If the ligand co-elutes with product, use a silica-thiol scavenger or wash the organic layer with 1N HCl (if product is acid stable) to protonate and remove the phosphine.

References

  • Canadian Science Publishing. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids." Canadian Journal of Chemistry. Link

  • Royal Society of Chemistry. "Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water." Green Chemistry. Link

  • Organic Chemistry Portal. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." J. Org. Chem.Link

  • BenchChem. "A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling." Link

  • National Institutes of Health (PMC). "Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions." Link

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Blueprint for Safety and Compliance

This guide provides comprehensive, step-by-step procedures for the safe disposal of ethyl 3-chloroquinoline-6-carboxylate. As a halogenated quinoline derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The protocols outlined herein are grounded in established safety principles for managing hazardous chemical waste, ensuring a self-validating system of laboratory safety. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment: Understanding the Risk Profile

This compound is a substituted quinoline. While specific toxicological data for this exact compound is limited, its structural class necessitates that it be handled as a hazardous substance.[1] The disposal plan is therefore based on the known hazards of its parent molecule, quinoline, and the general classification of halogenated organic compounds.

Quinoline is recognized as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[2][3] Critically, it is also suspected of causing genetic defects and may cause cancer.[2] Furthermore, quinoline is toxic to aquatic life with long-lasting effects.[2][4] The presence of a carbon-halogen bond places this compound in a category of chemicals that are subject to specific environmental regulations.[5][6]

Hazard CategoryClassification & Primary ConcernsSupporting Rationale & Sources
Acute Toxicity Harmful/Toxic. Harmful if swallowed.[7] Based on analogous compounds, it should be considered toxic upon ingestion, inhalation, or skin contact.Quinoline, the parent compound, is classified as toxic.[2]
Carcinogenicity Suspected Carcinogen. Should be handled as a potential carcinogen.Quinoline is classified as a potential carcinogen.[2] OSHA mandates specific handling procedures for carcinogens.[8][9][10]
Genetic Mutagenicity Suspected Mutagen. Potential to cause genetic defects.The parent quinoline structure is suspected of causing genetic defects.[2]
Environmental Hazardous to the Aquatic Environment. Toxic to aquatic life with long-lasting effects.[4]Halogenated organic compounds can persist in the environment. Disposal must prevent release into sewer systems or waterways.[2][4]
Chemical Reactivity Reactive with Strong Oxidizers. Stable under normal conditions, but may react violently with strong acids, bases, and oxidizing agents.[4][11]Incompatible materials must be segregated to prevent dangerous reactions in waste containers.[11][12]

Pre-Disposal Safety Protocols: Immediate Safeguards

Before beginning any process that will generate waste, ensure all safety measures are in place. This includes engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, tested to EN 374). Inspect gloves for integrity before each use. Discard disposable gloves immediately after handling the compound or its waste.

  • Eye/Face Protection: Use tightly fitting safety goggles with side shields. A face shield should be worn in situations with a splash hazard.[1]

  • Skin and Body Protection: A fully fastened laboratory coat is required. For handling larger quantities, chemical-resistant clothing or an apron is recommended.[13]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is mandatory.[8][14]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed disposal facility. Adherence to this workflow is critical for safety and regulatory compliance.

G cluster_0 In-Lab Waste Management cluster_1 Facility-Level Disposal A 1. Waste Generation (e.g., reaction quenching, contaminated materials) B 2. Segregation Segregate Halogenated Organic Waste. Do NOT mix with non-halogenated solvents. A->B Immediate Action C 3. Container Selection Use original container or a designated, compatible, leak-proof container. B->C Prevent Cross-Contamination D 4. Labeling Attach 'Hazardous Waste' label. List all components, including percentages. C->D Ensure Chemical Compatibility E 5. Accumulation Store in a designated Satellite Accumulation Area (SAA). Keep container closed. D->E OSHA & EPA Requirement F 6. Internal Transport Transport sealed container to Central Accumulation Area (CAA). E->F When container is full or per time limits G 7. Final Disposal Handover to Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. F->G Follow Institutional Protocol H 8. Treatment Method High-temperature incineration is the standard for halogenated organic waste. G->H Regulatory Mandate

Caption: Disposal workflow for this compound.

Protocol Details:
  • Waste Generation: This includes neat (pure) leftover compound, solutions containing the compound, and solid materials contaminated with it (e.g., silica gel, filter paper, contaminated gloves, and bench protectors).

  • Segregation: This is the most critical step.

    • Halogenated vs. Non-Halogenated: Keep waste containing this compound separate from non-halogenated organic solvent waste.[15] This is because halogenated waste requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize acidic gases like HCl.[16] Mixing waste streams increases disposal costs and complexity.[15]

    • Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents.[4][11]

  • Container Selection:

    • The best container is often the original product container.[17]

    • If unavailable, use a designated hazardous waste container that is made of a compatible material (e.g., glass or polyethylene) and has a secure, leak-proof screw cap.[18][19]

    • Ensure the container is clean, in good condition, and free of any external residue.[17]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[15]

    • Use your institution's official "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound" and list all other solvents or reagents in the container with their approximate percentages.[19]

    • Mark the appropriate hazard boxes (e.g., "Toxic," "Health Hazard," "Environmental Hazard").

  • Accumulation (in the laboratory):

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[18]

    • The SAA should be in a secondary containment tray or bin to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[15]

  • Internal Transport: When the container is full or reaches its accumulation time limit, transport it securely to your facility's Central Accumulation Area (CAA) for pickup. Follow all institutional guidelines for transporting hazardous materials between labs.[12]

  • Final Disposal: Your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company will manage the final transport and disposal in accordance with all local, state, and federal regulations.[1][4] Chemical waste generators are legally responsible for the waste from "cradle to grave."[20]

Decontamination and Spill Management

Decontamination of Labware and Surfaces
  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17] The rinseate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[17] After triple-rinsing, deface the label and dispose of the container as regular solid waste, or as directed by your EHS office.[17]

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent, collecting the rinseate as hazardous waste. Follow this with a standard wash protocol.

  • Surfaces: Decontaminate work surfaces in the fume hood with a solvent-soaked towel, followed by soap and water. The towel must be disposed of as solid hazardous waste.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels on a neat solvent spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[11]

    • Decontaminate the area as described above.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and secure the area.[11]

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill or any spill of a suspected carcinogen outside of a fume hood unless you are specifically trained and equipped to do so.[11]

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (National Institutes of Health). [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (Labor Security System). [Link]

  • Best Practices for Managing Laboratory Waste. (Republic Services). [Link]

  • Laboratory Guide for Managing Chemical Waste. (Vanderbilt University Medical Center). [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (Occupational Safety and Health Administration). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (Daniels Health). [Link]

  • Carcinogens - Standards. (Occupational Safety and Health Administration). [Link]

  • OSHA's Regulated Chemicals. (University of Tennessee, Knoxville | Environmental Health and Safety). [Link]

  • Quinoline - SAFETY DATA SHEET. (Penta Chemicals). [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (New Jersey Department of Health). [Link]

  • Safety Data Sheet: quinoline. (Chemos GmbH&Co.KG). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (U.S. Environmental Protection Agency). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (eCFR). [Link]

  • guidelines for the laboratory use of chemical carcinogens. (Regulations.gov). [Link]

  • 7.2 Organic Solvents. (University of Tennessee, Knoxville | Environment, Health and Safety). [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (California Code of Regulations - Westlaw). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.